molecular formula C4H8N4 B185353 5-ethyl-1H-1,2,4-triazol-3-amine CAS No. 22819-05-2

5-ethyl-1H-1,2,4-triazol-3-amine

Katalognummer: B185353
CAS-Nummer: 22819-05-2
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: ZVWFWIXWMIMWEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ethyl-1H-1,2,4-triazol-3-amine (CAS 22819-05-2) is a substituted derivative of the 1,2,4-triazole heterocycle, a scaffold of significant importance in medicinal chemistry and drug discovery . With a molecular formula of C4H8N4 and a molecular weight of 112.13 g/mol , it serves as a valuable building block for the synthesis of more complex molecules. The 1,2,4-triazole core is a known pharmacophore that can act as a bioisostere for amide bonds and carboxylic acids, contributing to improved metabolic stability in potential drug candidates . This specific compound features a reactive 3-amino group and an ethyl substituent, providing a point of diversification for structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate in the development of novel compounds for a range of biological investigations. The 1,2,4-triazole scaffold is recognized for its broad spectrum of bioactivities . Derivatives have been extensively investigated for their potential as antifungal agents, often acting by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . Furthermore, research highlights the promise of 5-amino-1,2,4-triazole derivatives in oncology; some function as potent methionine aminopeptidase inhibitors (e.g., MetAP2 inhibitors with antiangiogenic effects), while others, such as the clinical candidate Bemcentinib, are known inhibitors of AXL kinase . Other explored activities for similar triazole compounds include antibacterial, anticonvulsant, and antiviral applications . The compound is for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the relevant scientific literature for specific synthetic protocols and application data prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-ethyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWFWIXWMIMWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364896
Record name 5-ethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22819-05-2
Record name 5-ethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-1,2,4-triazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-ethyl-1H-1,2,4-triazol-3-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-ethyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectroscopic profile, and synthesis, presenting it in a structured format for ease of reference and comparison.

Core Chemical Properties

This compound, also known as 3-Amino-5-ethyl-1,2,4-triazole, is a small molecule featuring a five-membered 1,2,4-triazole ring. This core structure is a well-established pharmacophore found in a variety of biologically active compounds. The presence of an amino group and an ethyl substituent influences its chemical reactivity, solubility, and potential biological interactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 3-Amino-5-ethyl-1,2,4-triazole[1]
CAS Number 22819-05-2[1]
Molecular Formula C₄H₈N₄[1]
Molecular Weight 112.13 g/mol [1]
Melting Point 132–134 °C[1]
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Chemical Structure and Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Structure:

Spectroscopic Data

The following tables detail the experimental spectroscopic data for this compound.

¹H NMR (DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.86br. s-1HNH (triazole ring)
5.66br. s-2HNH₂ (amino group)
2.44q8.32HCH₂ (ethyl group)
1.14t7.53HCH₃ (ethyl group)

¹³C NMR (DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
161.18C-5 (triazole ring)
153.41C-3 (triazole ring)
20.70CH₂ (ethyl group)
12.28CH₃ (ethyl group)

Infrared (IR) Spectroscopy [1]

Wavenumber (cm⁻¹)Assignment
3425, 3329, 3232N-H stretching (amino and triazole NH)
2978, 2939, 2831C-H stretching (ethyl group)
1627N-H bending (amino group)
1581, 1543C=N stretching (triazole ring)

Mass Spectrometry

Experimental Protocols

A modern and efficient synthesis of this compound has been reported utilizing microwave-assisted organic synthesis.[1]

Microwave-Assisted Synthesis of 3-Amino-5-ethyl-1,2,4-triazole[1]

This protocol outlines the direct condensation of aminoguanidine bicarbonate with propanoic acid under acidic catalysis and microwave irradiation.

Materials:

  • Aminoguanidine bicarbonate

  • Propanoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Microwave synthesis reactor

Procedure:

  • A mixture of aminoguanidine bicarbonate, propanoic acid, and a catalytic amount of concentrated HCl is prepared in a sealed microwave reaction vial.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and for a defined duration to facilitate the cyclocondensation reaction.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically through recrystallization.

The following diagram illustrates the logical workflow for this synthesis.

G Synthesis Workflow for this compound reagents Aminoguanidine Bicarbonate + Propanoic Acid + cat. HCl microwave Microwave Irradiation (Sealed Vial) reagents->microwave Reaction Setup workup Reaction Work-up and Purification microwave->workup Cyclocondensation product This compound workup->product Isolation

Caption: A flowchart of the microwave-assisted synthesis.

Biological Activity and Signaling Pathways

While the 1,2,4-triazole scaffold is known to be a key component in compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, specific studies on the biological activity and mechanism of action of this compound are not extensively documented in the current literature. The biological profile of this particular molecule remains an area for future investigation.

The general antifungal mechanism of many azole compounds involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

The diagram below illustrates a generalized signaling pathway for the antifungal action of azole compounds.

G Generalized Antifungal Mechanism of Azole Compounds azole Azole Compound (e.g., 1,2,4-Triazole derivative) cyp51 Lanosterol 14α-demethylase (CYP51) azole->cyp51 Inhibition ergosterol Ergosterol Biosynthesis lanosterol Lanosterol lanosterol->ergosterol Catalyzed by CYP51 membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential Component death Fungal Cell Death membrane->death Disruption leads to

Caption: Generalized pathway of azole antifungal activity.

Further research is warranted to determine if this compound exhibits similar or novel biological activities and to elucidate its specific molecular targets and signaling pathways.

References

Spectroscopic Profile of 5-ethyl-1H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-ethyl-1H-1,2,4-triazol-3-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₈N₄, with a molecular weight of 112.14 g/mol . The structural and electronic characteristics of this compound have been elucidated through various spectroscopic techniques. The quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.86br. s1H-NH (triazole ring)
5.66br. s2H-NH₂ (amino group)
2.44q2H8.3CH₂ (ethyl group)
1.14t3H7.5CH₃ (ethyl group)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
161.18C5 (carbon of the triazole ring attached to the ethyl group)
153.41C3 (carbon of the triazole ring attached to the amino group)
20.70CH₂ (ethyl group)
12.28CH₃ (ethyl group)

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Description of Vibration
3425, 3329N-H stretching (amino group)
3232N-H stretching (triazole ring)
2978, 2939, 2831C-H stretching (aliphatic)
1627N-H bending (amino group)
1581, 1543C=N and N=N stretching (triazole ring)
1462, 1427, 1392C-H bending (aliphatic)

Sample preparation: Attenuated Total Reflectance (ATR)

Table 4: Predicted Mass Spectrometry Data for this compound
m/zIonNotes
112[M]⁺Molecular Ion
97[M - CH₃]⁺Loss of a methyl radical
83[M - C₂H₅]⁺Loss of an ethyl radical
69[C₂H₃N₃]⁺Fragmentation of the triazole ring

Ionization Method: Electron Ionization (EI) is predicted to show these fragments.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent, typically DMSO-d₆ (0.5-0.7 mL). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For a solid sample, mass spectra can be acquired using an Electron Ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. For more sensitive analysis, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer can be utilized, particularly for confirming the molecular weight.[1]

Visualized Workflows

The logical progression of spectroscopic analysis and experimental procedures are illustrated in the following diagrams.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing NMR_Prep Dissolve in Deuterated Solvent NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq IR_Prep Place on ATR Crystal IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Prep Introduce into Ion Source MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Proc Process & Analyze Chemical Shifts, Coupling NMR_Acq->NMR_Proc IR_Proc Analyze Characteristic Vibrational Frequencies IR_Acq->IR_Proc MS_Proc Analyze Molecular Ion & Fragmentation Pattern MS_Acq->MS_Proc

References

An In-depth Technical Guide to the Tautomeric Forms and Isomers of 5-ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms and isomers of 5-ethyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest to researchers and professionals in drug development. The 1,2,4-triazole scaffold is a prevalent feature in many biologically active molecules, and understanding its tautomeric behavior is crucial for predicting molecular interactions, physicochemical properties, and biological activity. This document details the structural possibilities arising from prototropic tautomerism, presents quantitative data on the relative stabilities of analogous tautomers, and provides detailed experimental protocols for their characterization using modern spectroscopic and crystallographic techniques. Furthermore, logical workflows for tautomeric analysis are illustrated using Graphviz diagrams to provide a clear and actionable framework for researchers.

Introduction to Tautomerism in Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring system is characterized by its propensity for prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the nitrogen atoms of the heterocyclic ring.[1][2] For a 3,5-disubstituted 1,2,4-triazole such as this compound, several tautomeric forms are possible. The position of the mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall geometry, which in turn dictates its chemical reactivity and potential interactions with biological targets.[2]

The primary forms of tautomerism exhibited by this compound are annular tautomerism and amino-imino tautomerism. Annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to 1H, 2H, and 4H isomers. Amino-imino tautomerism involves a proton shift between the exocyclic amino group and a ring nitrogen atom.

Potential Tautomeric Forms and Isomers

The key tautomeric forms of this compound are depicted below. The equilibrium between these forms is influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH.[2]

Tautomers T1 This compound (1H-amino tautomer) T2 3-ethyl-2H-1,2,4-triazol-5-amine (2H-amino tautomer) T1->T2 H⁺ shift T3 5-ethyl-4H-1,2,4-triazol-3-amine (4H-amino tautomer) T1->T3 H⁺ shift T4 5-ethyl-1,2-dihydro-1,2,4-triazol-3-imine (1H-imino tautomer) T1->T4 H⁺ shift

Caption: Tautomeric equilibria of this compound.

In addition to these tautomers, other constitutional isomers exist, such as positional isomers where the ethyl and amino groups are at different positions on the triazole ring (e.g., 3-ethyl-1H-1,2,4-triazol-5-amine). However, this guide focuses on the tautomerism of the specified nominal structure.

Quantitative Analysis of Tautomer Stability

Computational studies on various 3-amino-5-substituted-1,2,4-triazoles have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents and the solvent.[3][4] Generally, the 1H and 2H tautomers are found to be more stable than the 4H tautomer.[5]

Table 1: Calculated Relative Energies for Tautomers of 3-Amino-5-nitro-1,2,4-triazole (ANTA) in the Gas Phase

TautomerRelative Energy (kcal/mol) at MP2/6-311+G(d,p) level
1H-ANTA0.00
2H-ANTA2.0
4H-ANTA7.4

Data adapted from a computational study on a related compound, 3-amino-5-nitro-1,2,4-triazole.[4]

Experimental studies in solution, often using NMR spectroscopy, allow for the determination of the equilibrium constant (KT) between tautomers. For a series of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides in DMSO-d6, the 5-amino-1H-tautomer (analogous to the 1H-amino form) was found to be predominant.[6]

Table 2: Tautomeric Equilibrium Data for Selected 3-(5(3)-amino-1H-1,2,4-triazol-3(5)-yl)propanamides in DMSO-d6 at 300 K

Compound SubstituentPredominant TautomerKT ([5-amino]/[3-amino])ΔG300 (kcal/mol)
N-(3,4-difluorobenzyl)5-amino-1H2.7-0.59
N-(4-methoxyphenyl)5-amino-1H3.6-0.74
N-(4-chlorophenyl)5-amino-1H4.1-0.82

Data adapted from a study on analogous compounds.[6] The "5-amino" form corresponds to the 1H tautomer where the proton is on the nitrogen adjacent to the amino-substituted carbon.

These data suggest that for this compound in polar solvents, the 1H-amino tautomer is likely to be a major, if not the most, abundant species in equilibrium.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic methods is essential for the unambiguous characterization of the tautomeric forms of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[7] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of the N-H and NH₂ protons, as well as the ethyl group protons. The presence of multiple sets of signals for the ethyl group or the ring proton (if present) can indicate a mixture of tautomers.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.

  • Advanced NMR Experiments (Optional): Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals, aiding in the definitive assignment of each tautomer's structure. ¹⁵N NMR, if available, provides direct information about the protonation state of the nitrogen atoms.

  • Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each potential tautomer to aid in structural assignment. The integration of well-resolved signals in the ¹H NMR spectrum can provide a quantitative measure of the tautomer population ratios in solution.[7]

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Protocol for X-ray Diffraction Analysis:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain higher quality data. Collect a complete set of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct or Patterson methods. Refine the structural model against the experimental data. Hydrogen atoms, including the one on the triazole ring and the amino group, can typically be located in the difference Fourier map, which unambiguously identifies the tautomeric form in the crystal lattice.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and can help differentiate between tautomers, especially in the solid state.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Analyze the N-H stretching region (typically 3100-3500 cm⁻¹) and the fingerprint region (below 1600 cm⁻¹). The frequencies and shapes of the N-H stretching and bending vibrations, as well as the ring vibrations, are characteristic of each tautomeric form.

Logical Workflow for Tautomer Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of the tautomeric forms of this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_computational Computational Modeling cluster_conclusion Conclusion synthesis Synthesis of This compound solid_state Solid-State Analysis synthesis->solid_state solution_state Solution-State Analysis synthesis->solution_state xray X-ray Crystallography solid_state->xray ir FTIR Spectroscopy solid_state->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) solution_state->nmr uvvis UV-Vis Spectroscopy solution_state->uvvis conclusion Identification of Predominant Tautomer(s) and Equilibrium Constants xray->conclusion ir->conclusion nmr->conclusion uvvis->conclusion dft DFT Calculations (Relative Energies, NMR Shifts) dft->conclusion Correlate with Experimental Data

Caption: Experimental workflow for tautomer analysis.

Conclusion

This compound can exist as a mixture of several tautomers, primarily the 1H, 2H, and 4H annular tautomers, as well as imino forms. The equilibrium between these forms is subtle and depends on the molecular environment. Based on studies of analogous compounds, the 1H-amino tautomer is expected to be a significant contributor to the equilibrium mixture, particularly in polar solvents. A rigorous characterization requires a multi-pronged approach combining high-resolution spectroscopic techniques like NMR for solution-state analysis, X-ray diffraction for the solid state, and computational modeling to support experimental findings. This comprehensive understanding is paramount for the rational design of novel therapeutics and functional materials based on the 1,2,4-triazole scaffold.

References

An In-depth Technical Guide to the Solubility Profile of 5-ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. 5-ethyl-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound of interest in medicinal chemistry. Understanding its solubility profile in a range of pharmaceutically relevant solvents is a fundamental step in its preclinical development. This guide outlines the standard experimental methodologies for determining both thermodynamic and kinetic solubility and provides a framework for the systematic presentation of the resulting data.

Data Presentation: A Framework for Solubility Profiling

Quantitative solubility data should be meticulously organized to facilitate straightforward comparison and analysis. The following table provides a recommended template for presenting the solubility of this compound in various solvents at a specified temperature.

Table 1: Solubility of this compound at 25°C (Example Template)

SolventSolubility (mg/mL)Solubility (µM)MethodNotes
WaterData to be determinedData to be determinedShake-FlaskpH of the saturated solution should be recorded.
Phosphate-Buffered Saline (PBS) pH 7.4Data to be determinedData to be determinedShake-FlaskSimulates physiological pH.
0.1 N HClData to be determinedData to be determinedShake-FlaskIndicates solubility in acidic conditions.
MethanolData to be determinedData to be determinedShake-FlaskCommon organic solvent.
EthanolData to be determinedData to be determinedShake-FlaskCommon organic solvent.
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinedShake-FlaskHigh-polarity organic solvent.
AcetonitrileData to be determinedData to be determinedShake-FlaskCommon solvent in chromatography.
Simulated Gastric Fluid (SGF)Data to be determinedData to be determinedShake-FlaskRelevant for oral administration studies.
Simulated Intestinal Fluid (SIF)Data to be determinedData to be determinedShake-FlaskRelevant for oral administration studies.

Experimental Protocols

The following sections detail the standard operating procedures for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[1] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent from Table 1. The excess solid is crucial to ensure that equilibrium is reached with the undissolved substance.[1]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is achieved.[2]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any undissolved micro-particulates, the sample must be immediately filtered, for instance, through a 0.22 µm syringe filter.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[4]

  • Data Reporting: Express the solubility in units of mg/mL and/or µM.

Workflow for Thermodynamic Solubility Determination

G A Add excess solid compound to solvent in a vial B Seal vial and agitate at constant temperature (24-72h) A->B Equilibration C Allow solid to sediment B->C Phase Separation D Withdraw supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Quantify concentration (HPLC or LC-MS) E->F Analysis G Calculate and report thermodynamic solubility F->G

Workflow for the Shake-Flask Solubility Method.
Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's solubility from a DMSO stock solution, which is a common practice in high-throughput screening (HTS).[2][5]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM).[5]

  • Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.[2][6]

  • Incubation: Mix and incubate the plate at a controlled temperature for a shorter period than the thermodynamic method, typically 1 to 2 hours.[2]

  • Precipitation Detection: The formation of a precipitate is detected. Common methods include:

    • Nephelometry: Measures light scattering caused by undissolved particles.[2][6]

    • Direct UV Assay: After filtration or centrifugation to remove the precipitate, the concentration of the compound remaining in the solution is measured by UV absorbance.[6]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Workflow for Kinetic Solubility Assay

G A Prepare concentrated stock solution in DMSO B Add stock solution to aqueous buffer in microplate A->B C Incubate at constant temperature (1-2h) B->C D Detect Precipitation C->D E Nephelometry (Light Scattering) D->E Method 1 F Filter/Centrifuge D->F Method 2 H Determine kinetic solubility concentration E->H G UV Absorbance of Filtrate F->G G->H

Workflow for Kinetic Solubility Determination.
Potentiometric Titration for pH-Dependent Solubility

Given that this compound contains a basic amine group, its solubility is expected to be pH-dependent. Potentiometric titration is a powerful method to determine the solubility of ionizable compounds as a function of pH.

Methodology:

  • Sample Preparation: A known amount of the compound is suspended in water or a specific buffer.

  • Titration: The suspension is titrated with a strong acid (e.g., HCl). A pH meter with a suitable electrode is used to monitor the pH of the solution throughout the titration.

  • Endpoint Detection: The titration curve (pH vs. volume of titrant) will show inflection points. For a basic compound, as the acid is added, the compound dissolves by forming a soluble salt. The point at which the solid is completely dissolved can be determined from the titration curve.

  • Calculation: The solubility at different pH values can be calculated from the amount of titrant added and the known pKa of the compound. This method can provide the intrinsic solubility (solubility of the neutral form) and the pH-solubility profile.

Conclusion

The solubility of this compound is a cornerstone for its advancement as a potential drug candidate. While specific data is not yet publicly available, the experimental protocols detailed in this guide—the Shake-Flask method for thermodynamic solubility, kinetic assays for high-throughput screening, and potentiometric titration for pH-dependent profiles—provide a robust framework for researchers to generate this essential information. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is indispensable for informed decision-making in the drug development process.

References

In Silico Prediction of ADME Properties for 5-ethyl-1H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these properties is paramount to de-risk drug development pipelines and reduce costly late-stage attrition. In silico ADME prediction has emerged as a powerful and cost-effective strategy to evaluate the pharmacokinetic profile of chemical entities before their synthesis, enabling researchers to prioritize candidates with a higher probability of success. This technical guide provides a comprehensive in silico ADME assessment of 5-ethyl-1H-1,2,4-triazol-3-amine, a novel heterocyclic compound with potential therapeutic applications. The predictions have been generated using the pkCSM predictive model, a tool that leverages graph-based signatures to forecast a wide range of pharmacokinetic and toxicological properties.

Predicted ADME Properties of this compound

The following tables summarize the predicted ADME and toxicity properties of this compound (SMILES: NC1=NC(CC)=NN1). These predictions offer a preliminary overview of the compound's likely behavior in vivo.

Table 1: Predicted Absorption Properties
ParameterPredicted ValueUnitInterpretation
Water Solubility (logS)-0.963log(mol/L)Good
Caco-2 Permeability (logPapp)0.23710^-6 cm/sLow
Intestinal Absorption (Human)88.541% AbsorbedHigh
P-glycoprotein SubstrateNo-Not a substrate of P-gp efflux pump
P-glycoprotein I InhibitorNo-Does not inhibit P-gp I
P-glycoprotein II InhibitorNo-Does not inhibit P-gp II
Table 2: Predicted Distribution Properties
ParameterPredicted ValueUnitInterpretation
VDss (human)0.136log(L/kg)Low
Fraction Unbound (human)0.638-Moderate
BBB Permeability (logBB)-0.991logBBLow
CNS Permeability (logPS)-2.148log([brain]/[blood])Low
Table 3: Predicted Metabolism Properties
ParameterPredicted ValueUnitInterpretation
CYP2D6 SubstrateNo-Not a substrate of CYP2D6
CYP3A4 SubstrateNo-Not a substrate of CYP3A4
CYP1A2 InhibitorNo-Does not inhibit CYP1A2
CYP2C19 InhibitorNo-Does not inhibit CYP2C19
CYP2C9 InhibitorNo-Does not inhibit CYP2C9
CYP2D6 InhibitorNo-Does not inhibit CYP2D6
CYP3A4 InhibitorNo-Does not inhibit CYP3A4
Table 4: Predicted Excretion Properties
ParameterPredicted ValueUnitInterpretation
Total Clearance0.529log(ml/min/kg)Low
Renal OCT2 SubstrateNo-Not a substrate of OCT2
Table 5: Predicted Toxicity Properties
ParameterPredicted ValueUnitInterpretation
AMES ToxicityNo-Non-mutagenic
Max. tolerated dose (human)0.581log(mg/kg/day)Low
hERG I InhibitorNo-Does not inhibit hERG I
hERG II InhibitorNo-Does not inhibit hERG II
Oral Rat Acute Toxicity (LD50)2.481mol/kgLow toxicity
Oral Rat Chronic Toxicity (LOAEL)1.881log(mg/kg_bw/day)Moderate toxicity
HepatotoxicityNo-Non-hepatotoxic
Skin SensitisationNo-Non-sensitiser
T. Pyriformis Toxicity0.051-log(ug/L)High toxicity to T. pyriformis
Minnow Toxicity1.251-log(mM)Moderate toxicity to minnows

Experimental Protocols: pkCSM Methodology

The in silico predictions presented in this guide were generated using the pkCSM web server. pkCSM is a computational tool that predicts the pharmacokinetic and toxicity properties of small molecules based on their chemical structure. The methodology relies on the concept of graph-based signatures.[1]

1. Input and Molecular Representation: The chemical structure of this compound was provided to the pkCSM server in the form of a SMILES (Simplified Molecular Input Line Entry System) string: NC1=NC(CC)=NN1.

2. Graph-Based Signatures: The core of the pkCSM methodology involves the generation of graph-based signatures from the 2D structure of the molecule. In this approach, the molecule is treated as a graph where atoms are nodes and bonds are edges. The tool calculates the shortest graph-based distances between all pairs of atoms in the molecule. These distances are then used to create a signature that captures the topological and chemical environment of each atom.

3. Machine Learning Models: The generated graph-based signatures are used as input for a series of pre-trained machine learning models.[1] These models have been developed and validated on large datasets of compounds with experimentally determined ADME/T properties. pkCSM employs a variety of machine learning algorithms, including support vector machines (SVMs) and regression models, to predict different endpoints.[1] Each model is specifically trained to correlate the chemical signatures with a particular pharmacokinetic or toxicological outcome.

4. Prediction of Properties: The pkCSM platform comprises numerous individual models for a wide array of ADME and toxicity endpoints. For each property, the corresponding trained model takes the graph-based signature of the input molecule and generates a quantitative prediction (e.g., logS for water solubility) or a qualitative classification (e.g., "Yes" or "No" for AMES toxicity).

5. Data Interpretation: The output from pkCSM provides a numerical value for each predicted parameter, along with the corresponding unit. The interpretation of these values is based on established thresholds and ranges in the field of drug discovery. For instance, a predicted human intestinal absorption of over 80% is generally considered high.

In Silico ADME Prediction Workflow

The following diagram illustrates the general workflow of the in silico ADME prediction process, from molecular input to the generation of predictive data.

ADME_Prediction_Workflow cluster_input Input Stage cluster_processing Computational Processing cluster_output Output & Analysis mol_input Molecular Structure (SMILES/SDF) descriptor_calc Descriptor Calculation (e.g., Graph-Based Signatures) mol_input->descriptor_calc ml_models Machine Learning Models (Pre-trained on Experimental Data) descriptor_calc->ml_models adme_prediction ADME-Tox Predictions (Quantitative & Qualitative) ml_models->adme_prediction data_analysis Data Analysis & Interpretation adme_prediction->data_analysis

In Silico ADME Prediction Workflow

Discussion and Implications for Drug Development

The in silico analysis of this compound provides valuable early insights into its potential as a drug candidate. The predicted high intestinal absorption and good water solubility are favorable characteristics for oral bioavailability. Furthermore, the compound is not predicted to be a substrate for the P-glycoprotein efflux pump, which is advantageous for avoiding multidrug resistance mechanisms.

The distribution profile suggests that the compound may have limited penetration into the central nervous system, as indicated by the low predicted BBB and CNS permeability. This could be a desirable feature for drugs intended for peripheral targets, as it may reduce the risk of CNS-related side effects.

From a metabolic standpoint, the compound is not predicted to be a substrate or inhibitor of the major cytochrome P450 enzymes. This suggests a lower likelihood of drug-drug interactions, a significant consideration in clinical practice.

The toxicity predictions are generally favorable, with the compound predicted to be non-mutagenic and non-hepatotoxic. However, the predicted low maximum tolerated dose in humans and the moderate chronic toxicity in rats warrant further investigation through in vitro and in vivo studies. The predicted toxicity to aquatic organisms highlights the importance of considering environmental impact during drug development.

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the significant biological activities of 1,2,4-triazole derivatives, with a focus on their antifungal, anticancer, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent and commercially successful application of the 1,2,4-triazole scaffold is in the development of antifungal agents. These compounds are pivotal in the treatment of both superficial and systemic fungal infections.

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[1][2][3] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately impairing fungal growth and replication.[1]

G cluster_membrane Fungal Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol (Maintains membrane integrity) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 14-demethylated intermediates->Ergosterol CYP51->14-demethylated intermediates Triazole 1,2,4-Triazole Antifungal Agent Triazole->CYP51 Inhibition

Ergosterol biosynthesis inhibition by 1,2,4-triazoles.
Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,2,4-triazole derivatives against various fungal pathogens.

Compound IDFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.125 - 4[4]
VoriconazoleCandida albicans0.016 - 1[4]
PosaconazoleCandida albicans0.07 (Geometric Mean)[4]
ItraconazoleCandida albicans0.10 (Geometric Mean)[4]
Compound 14lCandida albicans0.125[5]
Compound 14lCandida glabrata0.125[5]
Compound 19gCandida albicans0.031[5]
Compound 20bCandida albicans0.016[5]
Compound 6bCandida glabrata0.97[6]
Compound 6iCandida glabrata0.97[6]
Compound 6jCandida glabrata0.97[6]
Compound 4sCandida albicans SC53140.53[7]

Anticancer Activity: Diverse Mechanisms of Action

The 1,2,4-triazole scaffold has emerged as a versatile framework for the design of novel anticancer agents, demonstrating efficacy against a range of cancer cell lines. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

A significant number of 1,2,4-triazole derivatives exert their anticancer effects by interfering with microtubule dynamics. They inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to a G2/M phase cell cycle arrest, triggering mitotic catastrophe and subsequent apoptosis in cancer cells.[8][9][10]

G Triazole 1,2,4-Triazole (Tubulin Inhibitor) Tubulin α/β-Tubulin Dimers Triazole->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Tubulin polymerization inhibition and cell cycle arrest.

Furthermore, certain 1,2,4-triazole derivatives have been designed to inhibit key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the RAS/RAF/MEK/ERK (MAPK) pathways. By targeting these kinases, the triazole compounds can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[11][12][13][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazole_EGFR 1,2,4-Triazole (EGFR Inhibitor) Triazole_EGFR->EGFR Inhibition Triazole_BRAF 1,2,4-Triazole (BRAF Inhibitor) Triazole_BRAF->RAF Inhibition (BRAF)

Targeting EGFR and BRAF signaling pathways.
Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various 1,2,4-triazole derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7eMCF-7 (Breast)4.7[16]
Compound 7eHela (Cervical)2.9[16]
Compound 10aMCF-7 (Breast)6.43[16]
Compound 10aHela (Cervical)5.6[16]
LaSOM 186MCF-7 (Breast)2.66[17]
LaSOM 190MCF-7 (Breast)2.85[17]
Andrographolide Derivative 9PANC-1 (Pancreatic)1.8[18]
Andrographolide Derivative 12HCT116 (Colorectal)1.2[18]
Compound VfMCF-7 (Breast)2.91[19]
Compound VgMCF-7 (Breast)0.891[19]

Antibacterial Activity: A Growing Area of Research

While the antifungal and anticancer properties of 1,2,4-triazoles are well-established, their potential as antibacterial agents is a rapidly expanding area of investigation. These compounds have demonstrated activity against a range of bacterial pathogens, including multidrug-resistant strains.

The mechanisms of antibacterial action are varied and can include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[20] Other proposed mechanisms involve the disruption of the bacterial cell wall or interference with efflux pumps.[20]

Quantitative Data: Antibacterial Activity

The following table highlights the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against common bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Ofloxacin DerivativeStaphylococcus aureus0.25 - 1[21]
Ofloxacin DerivativeEscherichia coli0.25 - 1[21]
Compound 18Staphylococcus aureus2[21]
Compound 18Escherichia coli8[21]
Schiff Base 5eStaphylococcus aureusSuperior to Streptomycin[22]
Nalidixic acid derivative 2Staphylococcus aureus16[21]
Nalidixic acid derivative 2Escherichia coli16[21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 1,2,4-triazole derivatives.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

A common and crucial intermediate for many biologically active 1,2,4-triazole derivatives is 4-amino-5-substituted-1,2,4-triazole-3-thiol.

G Start Benzoic Acid Hydrazide Step1 React with CS₂ and KOH in ethanol Start->Step1 Intermediate Potassium dithiocarbazinate Step1->Intermediate Step2 Reflux with Hydrazine Hydrate in water or ethanol Intermediate->Step2 Product 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Step2->Product

General synthesis workflow for a key triazole intermediate.

Procedure:

  • Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in absolute ethanol, add benzoic acid hydrazide. Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold diethyl ether, and dried.[23][24][25]

  • Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A mixture of the potassium dithiocarbazinate and hydrazine hydrate in water is refluxed for 4-6 hours. The color of the reaction mixture changes, and hydrogen sulfide gas evolves. The reaction mixture is then cooled to room temperature and acidified with a dilute solution of hydrochloric acid. The precipitated product is filtered, washed thoroughly with cold water, and recrystallized from ethanol.[23][24][25]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Procedure:

  • Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the 1,2,4-triazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27-A3).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly prolific source of biologically active compounds. Its synthetic accessibility and the ability to introduce a wide variety of substituents allow for the fine-tuning of its pharmacological properties. The extensive research into their antifungal, anticancer, and antibacterial activities has yielded numerous clinically important drugs and a pipeline of promising candidates. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this exciting and impactful area of medicinal chemistry. The ongoing exploration of novel 1,2,4-triazole derivatives holds immense potential for addressing unmet medical needs and combating diseases worldwide.

References

The Discovery of Substituted 1,2,4-Triazoles: A Technical Guide to Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3][4][5][6][7] This five-membered heterocycle, containing three nitrogen atoms, is a versatile scaffold that has been extensively explored for the development of drugs with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties.[1][8][2][9][10][11] This in-depth technical guide provides a literature review on the discovery of substituted 1,2,4-triazoles, with a focus on their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies for 1,2,4-Triazole Scaffolds

The construction of the 1,2,4-triazole ring can be achieved through various synthetic strategies. Classical methods such as the Einhorn–Brunner and Pellizzari reactions remain fundamental, involving the condensation of hydrazides or their derivatives.[12][13] Modern approaches offer greater efficiency and substrate scope, often utilizing metal catalysis or microwave assistance to drive the cyclization reactions.[5]

A general workflow for the synthesis of substituted 1,2,4-triazoles often involves the reaction of a hydrazine or a substituted hydrazine with a suitable cyclizing agent, followed by purification.

Synthetic_Workflow Start Starting Materials (e.g., Hydrazine derivative, Cyclizing agent) Reaction Reaction (e.g., Reflux, Microwave) Start->Reaction Workup Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, Mass Spec, IR) Purification->Characterization End Substituted 1,2,4-Triazole Characterization->End

A generalized workflow for the synthesis of substituted 1,2,4-triazoles.
Key Experimental Protocols

General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols:

A common route to biologically active 1,2,4-triazoles involves the initial synthesis of a 1,3,4-oxadiazole intermediate. Isonicotinic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide to yield 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then converted to the corresponding 4-amino-1,2,4-triazole by reaction with hydrazine hydrate. Further reaction with various aromatic aldehydes affords the target 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.[14]

Microwave-Assisted Synthesis of N-((4-(substituted)-piperazin-1-yl)methyl)-4H-1,2,4-triazol-3-amine derivatives:

Microwave irradiation offers a rapid and efficient method for the synthesis of 1,2,4-triazole derivatives. In a typical procedure, N-((4-ethylpiperazin-1-yl)methyl)-4H-1,2,4-triazol-3-amine hydrobromide and a substituted aniline are dissolved in dry DMF. Triethylamine is added, and the reaction mixture is subjected to microwave irradiation at 350 W for a short duration (e.g., 20 minutes). The product is then isolated by precipitation in ice-cold water, followed by filtration and drying.[15]

Biological Activities and Structure-Activity Relationships

Substituted 1,2,4-triazoles have been extensively investigated for a wide range of pharmacological activities. The nature and position of the substituents on the triazole ring play a crucial role in determining the biological activity and potency of these compounds.

Antifungal Activity

A significant number of clinically used antifungal agents, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.[8][2][16] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][13][16][17][18] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.

Antifungal_Mechanism Triazole Substituted 1,2,4-Triazole CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Death Fungal Cell Death Membrane->Death Disruption leads to

Mechanism of action of antifungal 1,2,4-triazoles via CYP51 inhibition.

Antifungal Activity Screening Protocol:

The in vitro antifungal activity of synthesized 1,2,4-triazole derivatives is commonly evaluated using the mycelial growth rates method or a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][15][19]

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are typically prepared in a suitable solvent like DMSO.

  • Culture Media: A standard fungal growth medium, such as Sabouraud Dextrose Agar or Potato Dextrose Agar, is used.[19]

  • Inoculation: The media are inoculated with a standardized suspension of the test fungi (e.g., Candida albicans, Aspergillus niger).

  • Incubation: The inoculated plates or tubes are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antibacterial Activity

Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][9][14] The antibacterial efficacy is often influenced by the substituents on the triazole and any linked aromatic or heterocyclic rings.

Antibacterial Activity Data for Selected 1,2,4-Triazole Derivatives:

CompoundTest OrganismMIC (µg/mL)Reference
4c Staphylococcus aureus16[14]
4c Bacillus subtilis20[14]
4e Escherichia coli25[14]
4e Salmonella typhi31[14]
5n Staphylococcus aureus- (Superior to Streptomycin)[9]
Anticancer Activity

The 1,2,4-triazole scaffold is also a promising pharmacophore for the development of novel anticancer agents.[1][8][10] Hybrid molecules incorporating 1,2,4-triazole and other heterocyclic systems, such as 1,2,4-thiadiazole, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][10]

Anticancer Activity Data for 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives:

CompoundCell Line (Breast Cancer)IC50 (µM)Reference
8b MCF-70.10 ± 0.084[1]
8c MCF-70.12 ± 0.042[1]
8d MDA MB-2310.15 ± 0.021[1]
8e MDA MB-2310.11 ± 0.063[1]
Etoposide (Standard)MCF-71.91 ± 0.84[1]

Conclusion

The substituted 1,2,4-triazole motif continues to be a highly privileged scaffold in the discovery and development of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure that it will remain an area of intense research. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for scientists working to explore the full potential of this remarkable heterocyclic system. Future efforts in this field will likely focus on the design of novel hybrid molecules and the elucidation of their mechanisms of action to develop more potent and selective drug candidates.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-amino-1,2,4-triazole and its derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry and drug development due to its wide range of biological activities, including anticancer, antifungal, and herbicidal properties.[1][2][3][4][5][6] This guide summarizes key quantitative data, details common experimental protocols, and visualizes important concepts to facilitate research and development efforts in this promising area.

Core Physical and Chemical Properties

The parent compound, 3-amino-1,2,4-triazole (also known as amitrole), is a colorless to off-white crystalline solid.[7] It is soluble in water, methanol, ethanol, and chloroform but has negligible solubility in less polar solvents like diethyl ether and acetone.[7][8] The triazole ring system, with its three nitrogen atoms, imparts a polar nature to these molecules, which can enhance their solubility and bioavailability, key features for drug candidates.[9][10]

Derivatization of the 3-amino-1,2,4-triazole core allows for the fine-tuning of its physicochemical properties to optimize biological activity and pharmacokinetic profiles. The introduction of various substituents at different positions of the triazole ring can significantly alter properties such as melting point, boiling point, and solubility.

Table 1: Physical and Chemical Data of 3-Amino-1,2,4-triazole and Selected Derivatives
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Solubility
3-Amino-1,2,4-triazole (Amitrole)C₂H₄N₄84.08157-1593471.13828 g/100 mL in water; soluble in acetonitrile, chloroform, ethanol, methanol, methylene chloride; negligible in ethyl acetate.[8]
3-Amino-1,2,4-triazole hydrateC₂H₆N₄O102.10------------
Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxo-1-phenylpropyl)carbamateC₂₄H₂₉N₅O₄452.23113–115---------
Isopropyl (1-(3-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamateC₂₄H₂₈ClN₅O₄486.19144–146---------
Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamateC₁₈H₂₅N₅O₄376.2079–81---------
5-((Z)-Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amineC₁₁H₁₁BrN₄O₂S343.20172-174---------
5-(((4-Methoxyphenyl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amineC₁₂H₁₄N₄O₂S278.33164-166---------

Spectroscopic Characterization

The structural elucidation of 3-amino-1,2,4-triazole derivatives heavily relies on various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts of protons and carbons in the triazole ring and its substituents provide crucial information about the electronic environment and connectivity of atoms.[9][11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for N-H (amine and triazole ring), C=N, and C-N bonds are typically observed.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.[12][15]

Experimental Protocols

The synthesis and characterization of 3-amino-1,2,4-triazole derivatives involve a series of well-established laboratory procedures.

General Synthesis of 5-Substituted-3-amino-1,2,4-triazoles

A common and efficient method for the preparation of 3-amino-1,2,4-triazoles involves the cyclocondensation of carboxylic acids with aminoguanidine.[3] Microwave-assisted synthesis has also been reported to be an eco-friendly and rapid method.[3][16]

Materials:

  • Substituted carboxylic acid

  • Aminoguanidine hydrochloride[3][16]

  • Phosphorus oxychloride (POCl₃) or other suitable dehydrating agent[9]

  • Ethanol or other appropriate solvent

  • Sodium bicarbonate solution

Procedure:

  • An equimolar mixture of the desired carboxylic acid and aminoguanidine hydrochloride is prepared.

  • The mixture is dissolved in a suitable solvent, and a dehydrating agent like POCl₃ is added.[9]

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[9]

  • After completion, the excess solvent and dehydrating agent are removed under reduced pressure.[9]

  • The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.[9]

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[9]

Characterization Workflow

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS InVitro In Vitro Assays (e.g., Anticancer, Antifungal) MS->InVitro InVivo In Vivo Studies (Optional) InVitro->InVivo

Caption: Experimental workflow for 3-amino-1,2,4-triazole derivatives.

Synthesis and Reactivity

The 3-amino-1,2,4-triazole scaffold is a versatile building block in organic synthesis. The presence of multiple reaction sites, including the amino group and the nitrogen atoms of the triazole ring, allows for a high degree of molecular diversity.[11] The amino group can be readily derivatized to form amides, Schiff bases, and other functionalities. The triazole ring itself can participate in various reactions, including N-alkylation and cycloadditions.[17]

G cluster_reactants Starting Materials cluster_product Product CarboxylicAcid R-COOH (Carboxylic Acid) Cyclocondensation Cyclocondensation (e.g., + POCl₃, Heat) CarboxylicAcid->Cyclocondensation Aminoguanidine H₂N-NH-C(=NH)-NH₂ (Aminoguanidine) Aminoguanidine->Cyclocondensation Triazole 3-Amino-5-R-1,2,4-triazole Cyclocondensation->Triazole G cluster_fungal Antifungal Mechanism Triazole 3-Amino-1,2,4-triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Death Fungal Cell Death Membrane->Death Disruption leads to

References

In-depth Technical Guide: Preliminary Computational Docking Studies of 5-ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific computational docking studies, quantitative biological data, and detailed experimental protocols for the exact molecule, 5-ethyl-1H-1,2,4-triazol-3-amine. This guide, therefore, provides a comprehensive framework and general methodologies based on studies of closely related 1,2,4-triazole derivatives. The presented protocols and data are illustrative and should be adapted for specific research on the target compound.

Introduction

The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The unique structural features of the 1,2,4-triazole ring, such as its ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, contribute to its potent interactions with various biological targets.[1][2][3] The substituent at the 5-position of the triazole ring can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific enzymes or receptors.

This technical guide outlines a hypothetical framework for conducting preliminary computational docking studies on this compound. It details generalized experimental protocols for molecular docking and provides examples of how quantitative data can be presented. Furthermore, it includes visualizations of typical workflows and conceptual signaling pathways relevant to the biological activities of 1,2,4-triazole derivatives.

Hypothetical Docking Study Overview

A preliminary computational docking study of this compound would aim to predict its binding affinity and mode of interaction with a specific biological target. This process involves several key steps, from target selection to the analysis of docking results.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Post-Docking Target_Selection Target Selection Ligand_Preparation Ligand Preparation Target_Selection->Ligand_Preparation Input Receptor_Preparation Receptor Preparation Target_Selection->Receptor_Preparation Input Docking_Simulation Docking Simulation Ligand_Preparation->Docking_Simulation Receptor_Preparation->Docking_Simulation Pose_Analysis Binding Pose Analysis Docking_Simulation->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring MD_Simulation Molecular Dynamics (Optional) Scoring->MD_Simulation Experimental_Validation Experimental Validation Scoring->Experimental_Validation

Caption: General workflow for a computational docking study.

Data Presentation: Illustrative Docking Results

Quantitative data from docking studies are typically summarized in tables to facilitate comparison between different compounds or docking poses. The following table illustrates how such data for this compound and related analogs against a hypothetical protein kinase target could be presented.

Compound IDTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound Kinase A-7.8ASP86, LYS20, GLU822
Analog 1 (5-propyl-)Kinase A-8.2ASP86, LYS20, TYR833
Analog 2 (5-phenyl-)Kinase A-9.1ASP86, LYS20, PHE802
Reference InhibitorKinase A-10.5ASP86, LYS20, PHE804

Experimental Protocols: A Generalized Approach

Detailed and accurate methodologies are critical for reproducible computational studies. The following sections outline generalized protocols for ligand and protein preparation, and the docking simulation itself, based on common practices for 1,2,4-triazole derivatives.

Ligand Preparation

The 3D structure of this compound would be generated and optimized.

  • 2D Structure Sketching: The 2D structure of the ligand is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: The 2D structure is converted into a 3D conformation.

  • Energy Minimization: The 3D structure's energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This step is crucial for ensuring a realistic starting geometry for the ligand.

  • Charge Assignment: Partial atomic charges are assigned (e.g., Gasteiger charges).

Protein Preparation

The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

  • PDB Structure Acquisition: The 3D coordinates of the target protein are downloaded from the PDB.

  • Protein Cleaning: Water molecules, co-factors, and existing ligands are typically removed from the protein structure.

  • Hydrogen Addition: Polar hydrogens are added to the protein structure.

  • Charge and Atom Type Assignment: Charges and atom types are assigned to the protein atoms.

Molecular Docking Simulation

Software such as AutoDock, Glide, or GOLD is commonly used for docking 1,2,4-triazole derivatives.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Algorithm Selection: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is chosen.

  • Execution of Docking: The docking simulation is run to generate a series of possible binding poses for the ligand within the protein's active site.

  • Pose Clustering and Analysis: The resulting poses are clustered based on their root-mean-square deviation (RMSD), and the lowest energy poses are analyzed for their interactions with the protein.

Visualization of a Putative Signaling Pathway

Derivatives of 1,2,4-triazole have been investigated as inhibitors of various protein kinases. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a 1,2,4-triazole-based inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->KinaseA Inhibits

Caption: A hypothetical kinase signaling pathway inhibited by a 1,2,4-triazole derivative.

Conclusion

While specific computational docking data for this compound are not currently available in the public domain, the established methodologies for studying related 1,2,4-triazole derivatives provide a robust framework for future in silico investigations. Such studies are invaluable in the early stages of drug discovery for predicting binding affinities, understanding structure-activity relationships, and guiding the design of more potent and selective inhibitors. The protocols and illustrative data presented in this guide serve as a foundational resource for researchers embarking on the computational evaluation of this and other novel 1,2,4-triazole compounds. Further experimental validation would be essential to confirm the findings of any computational study.

References

A Comprehensive Technical Guide to 5-ethyl-1H-1,2,4-triazol-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Overview of a Versatile Heterocyclic Building Block

This technical guide provides a thorough examination of 5-ethyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The guide covers its chemical properties, commercial availability, detailed synthesis protocols, and potential, though not yet fully elucidated, biological significance based on the activities of structurally related compounds.

Chemical Properties and Commercial Availability

This compound, also known by its synonyms 3-Ethyl-1H-1,2,4-triazol-5-amine and 3-Amino-5-ethyl-1,2,4-triazole, is a small molecule featuring a 1,2,4-triazole core. This heterocyclic scaffold is a well-established pharmacophore in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability.

Physicochemical Data

Quantitative data for this compound has been compiled from various suppliers and is summarized in Table 1 for easy reference.

PropertyValueSource
CAS Number 22819-05-2ChemScene
Molecular Formula C₄H₈N₄ChemScene
Molecular Weight 112.13 g/mol ChemScene
Purity ≥97% or ≥95%ChemScene, CP Lab Safety
Appearance White to off-white crystalline powder(Typical)
Storage Conditions 4°C, protect from lightChemScene
Commercial Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. It is crucial to note that this chemical is intended for professional laboratory use and not for medical or consumer applications.

SupplierPurity SpecificationNotes
ChemScene ≥97%Offers custom synthesis and other services.[1]
CP Lab Safety min 95%For professional manufacturing and research.
ChemBridge Inquire for detailsListed as available for inquiry.[2]

Synthesis of this compound

A detailed and efficient microwave-assisted synthesis protocol for this compound has been reported, providing a straightforward method for its preparation in a laboratory setting.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the direct condensation of propionic acid with aminoguanidine bicarbonate under acidic catalysis using microwave irradiation.

Materials:

  • Propionic acid

  • Aminoguanidine bicarbonate

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ammonia solution (25%)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stirrer, combine aminoguanidine bicarbonate (1.36 g, 10 mmol) and propionic acid (1.48 g, 20 mmol).

  • Add concentrated hydrochloric acid (0.83 mL, 10 mmol) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 180°C for 30 minutes.

  • After cooling to room temperature, add 5 mL of deionized water to the reaction vial.

  • Neutralize the solution by adding a 25% aqueous ammonia solution dropwise until a pH of 7 is reached.

  • Cool the resulting solution in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitate by filtration and wash it with a small amount of cold deionized water.

  • Dry the product to obtain 3-amino-5-ethyl-1,2,4-triazole.

Yield and Characterization:

  • Yield: 86%

  • Melting Point: 132–134 °C

  • ¹H NMR (DMSO-d₆, δ, ppm): 1.14 t (J = 7.5 Hz, 3H, CH₃), 2.44 q (J = 8.3 Hz, 2H, CH₂), 5.66 br. s (2H, NH₂), 11.86 br. s (1H, NH)

  • ¹³C NMR (DMSO-d₆, δ, ppm): 12.28 (CH₃), 20.70 (CH₂), 153.41 (C-3 of triazole), 161.18 (C-5 of triazole)

  • Elemental Analysis (Calculated for C₄H₈N₄): C 42.84%, H 7.14%, N 49.96%

  • Elemental Analysis (Found): C 42.72%, H 7.18%, N 49.84%

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

SynthesisWorkflow reagents Aminoguanidine Bicarbonate + Propionic Acid + HCl microwave Microwave Irradiation (180°C, 30 min) reagents->microwave Reaction neutralization Neutralization (25% NH₃ aq.) microwave->neutralization Work-up precipitation Precipitation (Ice Bath) neutralization->precipitation filtration Filtration & Washing precipitation->filtration product This compound filtration->product

Microwave-assisted synthesis workflow.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of new therapeutic agents.

Established Activities of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a component of numerous drugs with diverse therapeutic applications, including:

  • Antifungal agents

  • Anticancer agents

  • Anticonvulsants

  • Anti-inflammatory drugs

  • Antimicrobial agents

A closely related compound, 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, has been patented for its use as an antisecretory agent, with an ED₅₀ of 3.4 mg/kg in a rat model of gastric acid secretion.[3] This highlights the potential for even minor structural modifications to the 5-ethyl-1,2,4-triazole core to yield significant biological activity.

Hypothetical Signaling Pathway Involvement

Based on the known mechanisms of action for some 1,2,4-triazole-containing drugs, it is plausible that derivatives of this compound could interact with various biological targets. For instance, many antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Some anticancer triazoles are known to target enzymes like histone deacetylases (HDACs) or kinases.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an enzyme inhibitor, a common mechanism for this class of compounds.

HypotheticalSignalingPathway drug This compound Derivative enzyme Target Enzyme (e.g., Kinase, Demethylase) drug->enzyme Inhibition product Product enzyme->product Catalysis substrate Substrate substrate->enzyme Binding downstream Downstream Signaling & Cellular Response product->downstream

Hypothetical enzyme inhibition pathway.

Future Directions and Conclusion

This compound represents a readily accessible and versatile building block for medicinal chemistry research. While its own biological activity profile remains to be thoroughly investigated, the extensive pharmacology of the 1,2,4-triazole scaffold suggests a high potential for the discovery of novel bioactive compounds derived from this starting material.

Future research should focus on the synthesis of a library of derivatives of this compound and their subsequent screening against a panel of biological targets, including those known to be modulated by other triazole-containing compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic scaffold. Researchers are encouraged to utilize the provided synthesis protocol as a starting point for their investigations into this interesting chemical entity.

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of Aminotriazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and hazard information for aminotriazoles, with a primary focus on the most well-documented compound in this class, 3-amino-1,2,4-triazole (amitrole). The information is intended for researchers, scientists, and professionals in drug development who may handle or work with these compounds.

Chemical and Physical Properties

Aminotriazoles are heterocyclic organic compounds. The most common, 3-amino-1,2,4-triazole, is a white, crystalline, odorless powder when pure.[1] It is highly soluble in water and methanol but insoluble in ether and acetone.[2][3]

Table 1: Physical and Chemical Properties of 3-Amino-1,2,4-triazole

PropertyValueSource(s)
Molecular FormulaC₂H₄N₄[2]
Molar Mass84.08 g/mol [2]
Melting Point150-153 °C[2]
Water Solubility280 g/L (at 20 °C)[2]
AppearanceWhite to off-white or yellowish powder/flakes[2][3]
Autoignition Temperature225 °C / 437 °F[4]
log Pow (Octanol/Water Partition Coefficient)-0.77[4]

Hazard Identification and Toxicology

Aminotriazoles, particularly amitrole, present several health hazards that require careful management in a laboratory or industrial setting. It is classified as a hazardous substance and is a suspected human carcinogen.[4][5]

Key Hazards:

  • Carcinogenicity: Amitrole is classified as a Group 3 carcinogen by IARC, meaning it is not classifiable as to its carcinogenicity to humans, though it is a confirmed animal carcinogen.[6][7] The state of California lists it as a chemical known to cause cancer.[4][8]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[9][10]

  • Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the thyroid, liver, and kidneys.[7][9] Amitrole has known antithyroid effects.[11]

  • Acute Toxicity: While it has low acute toxicity, accidental ingestion of large amounts may be harmful.[5][12]

  • Skin and Eye Irritation: The substance is mildly irritating to the eyes and skin.[6]

  • Environmental Hazards: Amitrole is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][9]

Table 2: Acute Toxicity Data for 3-Amino-1,2,4-triazole

TestSpeciesRouteValueSource(s)
LD50RatOral1100 mg/kg[5][7]
LD50RatOral>= 10,000 mg/kg (OECD Test Guideline 401)[9]
LD50RatDermal>10,000 mg/kg[5][7]
LD50MouseOral14,700 mg/kg[5]
LD50MouseIntraperitoneal200 mg/kg[5]

Table 3: Occupational Exposure Limits for 3-Amino-1,2,4-triazole

OrganizationLimit TypeValueSource(s)
NIOSHTWA0.2 mg/m³[2][9]
ACGIHTLV-TWA0.2 mg/m³[2][9]

Mechanisms of Action and Signaling Pathways

The biological effects of aminotriazoles are linked to their ability to inhibit specific enzymatic pathways.

  • Inhibition of Histidine Biosynthesis: In plants, 3-AT is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme essential for histidine production.[13]

  • Catalase Inhibition: It acts as an irreversible inhibitor of catalase, an enzyme that protects cells from oxidative damage by decomposing hydrogen peroxide.[14] This property is often utilized in toxicological studies to investigate the effects of oxidative stress.[15]

  • Antithyroid Effects: Amitrole interferes with thyroid function, and long-term exposure can lead to adenomatous changes in the thyroid glands of rats.[8][11]

  • Cytochrome P450 Inhibition: Some aminotriazole derivatives, like 1-aminobenzotriazole, are non-selective and irreversible inhibitors of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[16][17] This makes them valuable tools in drug development to study metabolic pathways.[16]

Below is a conceptual diagram illustrating the general inhibitory actions of aminotriazoles.

G cluster_aminotriazole Aminotriazole Compounds cluster_pathways Inhibited Biological Pathways Aminotriazole Aminotriazole Histidine_Biosynthesis Histidine Biosynthesis (in plants) Aminotriazole->Histidine_Biosynthesis Inhibits Catalase_Activity Catalase Activity Aminotriazole->Catalase_Activity Inhibits Thyroid_Function Thyroid Function Aminotriazole->Thyroid_Function Disrupts CYP450_Metabolism Cytochrome P450 Metabolism Aminotriazole->CYP450_Metabolism Inhibits

Caption: General inhibitory pathways of aminotriazole compounds.

Safe Handling and Storage

Due to the associated hazards, strict safety protocols must be followed when handling aminotriazoles.

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., PVC, Neoprene) are required.[5] A lab coat or overalls and, if necessary, a PVC apron should be worn.[5]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved particulate respirator.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7]

4.2 Handling Procedures

  • Avoid all personal contact, including inhalation of dust.[5]

  • Do not eat, drink, or smoke in areas where aminotriazoles are handled.[6][9]

  • Wash hands thoroughly after handling.[9]

  • Use in a designated area, and if possible, in an isolated system like a glove box for handling confirmed human carcinogens.[5]

  • Avoid generating dust. If sweeping is necessary, dampen the material with water first to prevent it from becoming airborne.[5]

4.3 Storage

  • Store in a tightly closed, dry, and cool, well-ventilated place.[4][9]

  • Store below +30°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • The compound is corrosive to iron, aluminum, and copper; do not store or transport in containers made from these materials.[6][9]

The following diagram outlines a general workflow for safely handling aminotriazole powders in a research setting.

G Start Start Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Hazards->Don_PPE Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Work_Area Weigh_Handle Weigh and Handle Compound (Avoid Dust Generation) Work_Area->Weigh_Handle Clean_Up Clean Work Area & Decontaminate Weigh_Handle->Clean_Up Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Waste Store Compound & Dispose of Waste Properly Wash_Hands->Store_Waste End End Store_Waste->End

Caption: General workflow for handling aminotriazole powders.

Emergency Procedures

5.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open.[4][5] Seek medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush skin with running water and soap.[5]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water.[4][9] Seek immediate medical attention.[7]

5.2 Spill and Leak Procedures

  • Minor Spills: Evacuate the area.[5] Wear appropriate PPE.[5] Avoid breathing dust.[5] Moisten the spilled material to prevent dusting, then sweep or vacuum it up into a suitable container for disposal.[5] Do not use a standard vacuum cleaner unless it is fitted with a HEPA filter.[5]

  • Major Spills: Alert emergency responders.[5] Clear the area and move upwind.[5] Contain the spillage and prevent it from entering drains or waterways.[5][9]

  • Waste Disposal: Dispose of spill debris and other contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[4]

5.3 Fire-Fighting Measures

  • Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide.[6][7]

  • Hazards from Combustion: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols are proprietary to the testing laboratories. However, the methodologies cited in safety data sheets and toxicological reports are based on established international guidelines.

6.1 Toxicity Testing

  • Acute Oral Toxicity: Studies such as the one referenced by OECD Test Guideline 401 are typically used.[9] This involves administering the substance in graduated doses to groups of experimental animals (e.g., rats) to determine the dose at which 50% of the animals die (LD50). Observations of toxic effects and post-mortem examinations are also conducted.

  • Skin/Eye Irritation: These tests, often conducted on rabbits, involve applying the substance to the skin or into the eye and observing for signs of irritation, such as redness, swelling, and pain over a set period.[9]

  • Mutagenicity: The Ames test is a common method used to assess the mutagenic potential of a chemical by testing its ability to induce mutations in several strains of the bacterium Salmonella typhimurium.[9]

6.2 Analytical Detection Methods

The detection of aminotriazoles in environmental or biological samples requires sensitive analytical techniques due to their high polarity and the low concentration levels often being monitored.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the predominant methods for the analysis of aminotriazoles.[18][19]

    • Sample Preparation: Often involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method for food matrices, or direct aqueous injection for water samples.[20][21]

    • Instrumentation: An LC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI) mode.[19][20]

    • Separation: Due to the high polarity of amitrole, specialized columns like porous graphitic carbon are often used.[20]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions (e.g., m/z 85 → m/z 43 for amitrole).[20]

  • Capillary Electrophoresis (CE): This technique has also been employed for the determination of amitrole in water samples, often coupled with UV detection.[18][22] Preconcentration steps may be necessary to achieve required detection limits.[22]

This guide is intended to provide a comprehensive overview of the safety and handling of aminotriazoles for a technical audience. Always refer to the specific Safety Data Sheet (SDS) for the particular compound you are using and adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Synthesis Protocol for 5-ethyl-1H-1,2,4-triazol-3-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine, a valuable building block in medicinal chemistry and drug development. The outlined method is based on a recently developed green and straightforward approach utilizing microwave-assisted organic synthesis.

Overview

The synthesis of this compound is achieved through the direct condensation of propionic acid with aminoguanidine bicarbonate. This reaction is facilitated by acid catalysis under controlled microwave irradiation, which allows for a rapid and efficient conversion. This method is noted for its high yield and suitability for volatile starting materials.[1]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

2.1. Reagents and Materials

  • Aminoguanidine bicarbonate

  • Propionic acid

  • Hydrochloric acid (HCl)

  • Water

  • Microwave synthesis vials (sealed)

  • Microwave synthesizer

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments for characterization (IR, NMR)

2.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a sealed microwave synthesis vial, combine aminoguanidine bicarbonate, propionic acid, and a catalytic amount of hydrochloric acid in water.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Irradiate the mixture under controlled temperature and time to drive the condensation and cyclization reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold water to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.[1]

ParameterValue
Yield 86% (87% for scale-up procedure)
Melting Point 132–134 °C
IR (ATR, ν, cm⁻¹) 3425, 3329, 3232, 2978, 2939, 2831, 2792, 2719, 2654, 1627, 1581, 1543, 1462, 1427, 1392, 1292, 1064, 968, 840, 802
¹H NMR (δ, ppm) 1.14 t (J = 7.5 Hz, 3H, CH₃), 2.44 q (J = 8.3 Hz, 2H, CH₂), 5.66 br. (2H, NH₂), 11.86 br. (1H, NH)
¹³C NMR (δ, ppm) 12.28 (CH₃), 20.70 (CH₂), 153.41 (C-3 of triazole), 161.18 (C-5 of triazole)
Elemental Analysis Found (%): C 42.72, H 7.18, N 49.84; Calculated (%) for C₄H₈N₄: C 42.84, H 7.14, N 49.96

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product A Aminoguanidine Bicarbonate C Microwave-Assisted Condensation (Acid Catalysis) A->C B Propionic Acid B->C D Work-up & Isolation C->D Reaction Completion E Purification (Filtration/Washing) D->E F This compound E->F Pure Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 5-Ethyl-1H-1,2,4-triazol-3-amine as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-ethyl-1H-1,2,4-triazol-3-amine as a foundational scaffold for the synthesis of novel compounds with promising biological activities. While specific data for the 5-ethyl derivative is limited in publicly available literature, this document outlines protocols and applications based on closely related 5-alkyl-1H-1,2,4-triazol-3-amine analogs, offering a predictive framework for its utility in medicinal chemistry and agrochemical research.

Introduction

This compound is a heterocyclic amine featuring a 1,2,4-triazole core, an ethyl group at the 5-position, and an amino group at the 3-position. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents and agrochemicals, known for its metabolic stability and ability to engage in various biological interactions. The ethyl substituent can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of derivative compounds. The primary amino group serves as a versatile synthetic handle for the introduction of diverse functional groups, enabling the construction of large and varied chemical libraries for biological screening.

Key Applications and Synthetic Pathways

Based on the reactivity of analogous 5-alkyl-1,2,4-triazol-3-amines, two primary synthetic routes are highlighted: the formation of Schiff bases and the construction of fused heterocyclic systems such as triazolopyrimidines. These derivatives have shown significant potential as anticancer and antimicrobial agents.

Synthesis of Novel Schiff Bases

The reaction of the amino group of 5-substituted-4-amino-1,2,4-triazole-3-thiones with various aromatic aldehydes yields Schiff bases, which are known to possess a broad spectrum of biological activities.

Schiff_Base_Synthesis Triazole 5-Ethyl-4-amino-1,2,4-triazole-3-thione Reaction Triazole->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Solvent Ethanol, cat. Acetic Acid Product Solvent->Product Reflux Reflux Reflux->Product SchiffBase Novel Schiff Base Derivative Reaction->Product Condensation Product->SchiffBase

General synthesis of Schiff bases from 5-ethyl-4-amino-1,2,4-triazole-3-thione.
Synthesis of Triazolopyrimidine Derivatives

Fused heterocyclic systems, such as[1][2][3]triazolo[4,3-a]pyrimidines, can be synthesized through a one-pot, three-component reaction involving an aminotriazole, an aldehyde, and a compound with an active methylene group, such as malononitrile.

Triazolopyrimidine_Synthesis Triazole This compound Reaction Triazole->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base NaOH, Ethanol Product Base->Product Heating Heating / Ultrasound Heating->Product Triazolopyrimidine [1,2,4]Triazolo[4,3-a]pyrimidine Derivative Reaction->Product Cyclocondensation Product->Triazolopyrimidine

One-pot synthesis of[1][2][3]triazolo[4,3-a]pyrimidine derivatives.

Application in Anticancer Drug Discovery

Derivatives of 1,2,4-triazol-3-amine have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis.

Apoptosis Induction Pathway

Certain 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives have been shown to induce apoptosis in lung cancer cells by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases and subsequent cell death.

Apoptosis_Pathway Compound Triazole Derivative Bcl2 Bcl-2 Compound->Bcl2 inhibition BAX BAX Compound->BAX activation Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits BAX->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway initiated by bioactive triazole derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 4,5-disubstituted-4H-1,2,4-triazol-3-amine compounds against human cancer cell lines.[3]

Compound IDSubstituentsCell LineIC₅₀ (µM)
BCTA 4,5-bis(4-chlorophenyl)A549 (Lung)1.09
NCI-H460 (Lung)2.01
NCI-H23 (Lung)3.28
4h 4-phenyl-5-(4-fluorophenyl)A549 (Lung)10.51
NCI-H460 (Lung)15.23
NCI-H23 (Lung)12.87
5-Fluorouracil (Reference Drug)A549 (Lung)25.34
NCI-H460 (Lung)30.11
NCI-H23 (Lung)28.76

Application in Antimicrobial Drug Discovery

Schiff bases and other derivatives of 4-amino-1,2,4-triazole-3-thiones have been reported to exhibit significant antibacterial and antifungal activities.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative Schiff base derivatives of 5-alkyl-4-amino-1,2,4-triazole-3-thiones against various microbial strains.

Compound IDR Group (Alkyl Chain)Test OrganismMIC (µg/mL)
5a C₇H₁₅Staphylococcus aureus125
Escherichia coli250
Candida albicans250
5b C₉H₁₉Staphylococcus aureus62.5
Escherichia coli125
Candida albicans125
Ciprofloxacin (Reference Drug)Staphylococcus aureus10
Escherichia coli10
Fluconazole (Reference Drug)Candida albicans10

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from 5-Ethyl-4-amino-1,2,4-triazole-3-thione
  • To a solution of 5-ethyl-4-amino-1,2,4-triazole-3-thione (1 mmol) in absolute ethanol (20 mL), add the desired substituted aromatic aldehyde (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure Schiff base.

  • Characterize the final product using appropriate spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

General Protocol for the One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine-6-carbonitriles
  • In a round-bottom flask, dissolve this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of sodium hydroxide (20 mol%).

  • Heat the reaction mixture at reflux (or use ultrasonic irradiation) for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purify the product by recrystallization from ethanol to obtain the desired triazolopyrimidine derivative.

  • Confirm the structure of the synthesized compound by spectroscopic analysis.

Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising and versatile building block for the development of novel bioactive compounds. The synthetic accessibility of its amino group allows for straightforward derivatization to generate libraries of Schiff bases, fused heterocyclic systems, and other novel chemical entities. Based on the significant anticancer and antimicrobial activities of structurally related compounds, derivatives of this compound are strong candidates for further investigation in drug discovery and development programs. The provided protocols offer a solid foundation for initiating such research endeavors.

References

Application Notes and Protocols: Antifungal Activity Screening of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] In the realm of mycology, triazoles are a cornerstone of antifungal therapy.[2][3] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.[2][4] The emergence of drug-resistant fungal strains necessitates the continued development and screening of novel antifungal agents.[3] This document provides a detailed protocol for the in vitro screening of 1,2,4-triazole derivatives for their antifungal activity.

Key Experiments and Methodologies

A systematic approach to screening potential antifungal compounds involves a series of in vitro assays to determine their efficacy and selectivity. The primary assays include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), followed by an assessment of cytotoxicity against mammalian cell lines to evaluate potential toxicity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the MIC of antifungal agents.[6][7]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Test 1,2,4-triazole derivatives

  • Standard antifungal drug (e.g., Fluconazole, Voriconazole)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)[8][9][10]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of the 1,2,4-triazole derivatives and the standard antifungal in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.

    • For Molds (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4–5 × 10⁴ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts) compared to the growth control.[11] For molds, the MIC is often the lowest concentration showing complete growth inhibition.[6] This can be assessed visually or by measuring the optical density at 600 nm.[12]

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.[13] This assay is performed after the MIC is determined to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Experimental Protocol: MFC Assay

Materials:

  • MIC plates from the previous experiment

  • Sabouraud Dextrose Agar plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing:

    • Following the MIC reading, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[14]

    • Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.

  • MFC Determination:

    • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in colonies (e.g., fewer than three colonies, corresponding to approximately 99-99.5% killing) on the agar plate.[15]

Cytotoxicity Assay

It is crucial to assess the toxicity of the lead compounds against mammalian cells to ensure their selectivity for fungal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity and is commonly used to determine cytotoxicity.[13]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HeLa - human cervical cancer cells)[16]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test 1,2,4-triazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole derivatives in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[16]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the no-treatment control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Data Presentation

The quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Antifungal Activity of 1,2,4-Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
Derivative 1 Candida albicans ATCC 900280.250.5
Aspergillus fumigatus ATCC 2043050.51
Derivative 2 Candida albicans ATCC 900280.1250.25
Aspergillus fumigatus ATCC 2043050.250.5
Fluconazole Candida albicans ATCC 900281>64
Voriconazole Aspergillus fumigatus ATCC 2043050.51

Table 2: Cytotoxicity of 1,2,4-Triazole Derivatives against HeLa Cells

CompoundIC₅₀ (µM)
Derivative 1 >100
Derivative 2 85
Doxorubicin (Control) 1.2

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Ergosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate FPP synthase Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Triazoles Triazoles Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Caption: Ergosterol biosynthesis pathway and the target of triazole antifungals.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity Assessment cluster_3 Data Analysis & Hit Identification A 1,2,4-Triazole Derivatives B Prepare Stock Solutions A->B F Cytotoxicity Assay (MTT) on Mammalian Cells A->F C Broth Microdilution Assay (MIC Determination) B->C D Subculture from wells with no growth C->D E MFC Determination D->E H Compare MIC, MFC, and IC50 values E->H G Determine IC50 F->G G->H I Identify Lead Compounds H->I

Caption: Experimental workflow for antifungal activity screening.

References

Application Notes and Protocols for Anticancer Evaluation of Novel 1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used in the evaluation of novel 1,2,4-triazole analogs for their anticancer potential. The protocols outlined below cover essential in vitro assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and investigation of underlying molecular mechanisms.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It is a primary screening tool to determine the cytotoxic potential of novel 1,2,4-triazole compounds against various cancer cell lines. The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel 1,2,4-triazole analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: IC₅₀ Values of Novel 1,2,4-Triazole Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Series V [1]
VfMCF-72.91[1]
VfMDA-MB-2311.914[1]
VgMCF-70.891[1]
VgMDA-MB-2313.479[1]
Betulin-1,2,4-Triazole Derivatives [2]
Bet-TZ1A37522.41[2]
Bet-TZ1MCF-746.92[2]
Bet-TZ3A37534.34[2]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives [3]
17MCF-70.31[3]
22Caco-24.98[3]
22MCF-73.31[3]
25Caco-27.22[3]
25MCF-74.46[3]
Indole-based 1,2,4-Triazole Derivatives [4]
9pHeLaN/A (nanomolar range)[4]
3-Alkylsulfanyl-1,2,4-Triazole Derivatives [5]
5bSKOV30.81[5]
5eSKOV30.53[5]
Thiazolo[3,2-b][1][3][6]-triazoles [7]
3bMCF-71.37 (Mean GI₅₀)[7]
4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives [8]
BCTAA5491.09[8]
BCTANCI-H4602.01[8]
BCTANCI-H233.28[8]
1,2,3-Triazole-Chalcone Conjugates [9]
11eRPMI-82263.17[9]
1,2,3-Triazole Derivatives [10]
8HT-108015.13[10]
8A-54921.25[10]
8MCF-718.06[10]
8MDA-MB-23116.32[10]

Apoptosis Detection: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • Cancer cell lines

  • Novel 1,2,4-triazole analogs

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,4-triazole analogs at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation: Apoptosis Induction by Novel 1,2,4-Triazole Analogs

Compound IDCancer Cell LineTreatment Concentration% Apoptotic Cells (Early + Late)Reference
VfMCF-7IC₅₀45.33[1]
VgMCF-7IC₅₀37.26[1]
BCTAA549IC₅₀Not specified, but induced apoptosis[8]
11eRPMI-8226IC₅₀Not specified, but induced apoptosis[9]
8HT-1080IC₅₀Not specified, but induced apoptosis[10]

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • Novel 1,2,4-triazole analogs

  • PI staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the 1,2,4-triazole analogs as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Data Presentation: Cell Cycle Arrest Induced by Novel 1,2,4-Triazole Analogs

Compound IDCancer Cell LineTreatment ConcentrationCell Cycle Arrest PhaseReference
VfMCF-7IC₅₀S[1]
VgMCF-7IC₅₀G₀/G₁[1]
9pHeLaIC₅₀G2/M[4]
5eSKOV30.5, 1, and 5 µMG2/M[5]
11eRPMI-8226IC₅₀S[9]
8HT-1080IC₅₀G₀/G₁[10]
6MCF-74.23 µM (IC₅₀)S[11]

Mechanistic Studies: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it is crucial for elucidating the mechanism of action of novel compounds by examining their effects on key signaling proteins involved in proliferation, apoptosis, and cell cycle regulation.

Experimental Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against EGFR, Tubulin, p-TBK1, p-IRF3, Bcl-2, Bax, Caspases, Cyclins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Novel 1,2,4-triazole analogs have been shown to exert their anticancer effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazole 1,2,4-Triazole Analog Triazole->EGFR

Caption: EGFR Signaling Pathway Inhibition by 1,2,4-Triazole Analogs.

Tubulin_Polymerization Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellDivision Mitotic Spindle Formation & Cell Division Microtubules->CellDivision Triazole 1,2,4-Triazole Analog Triazole->Polymerization

Caption: Inhibition of Tubulin Polymerization by 1,2,4-Triazole Analogs.

STING_Signaling_Pathway cDNA Cytosolic dsDNA cGAS cGAS cDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING (ER) cGAMP->STING TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Triazole 1,2,4-Triazole Analog (Agonist) Triazole->STING

Caption: STING Signaling Pathway Activation by 1,2,4-Triazole Analogs.

Experimental Workflows

Anticancer_Evaluation_Workflow Start Start: Novel 1,2,4-Triazole Analogs MTT In Vitro Cytotoxicity (MTT Assay) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanistic Studies Apoptosis->Mechanism CellCycle->Mechanism WesternBlot Western Blotting (Target Protein Expression) Mechanism->WesternBlot Pathway Signaling Pathway Analysis WesternBlot->Pathway End End: Lead Compound Identification Pathway->End

Caption: General Workflow for Anticancer Evaluation of 1,2,4-Triazole Analogs.

References

Application of 5-ethyl-1H-1,2,4-triazol-3-amine Derivatives in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of agricultural fungicides. Derivatives of this heterocyclic system have demonstrated broad-spectrum and high-efficiency fungicidal activity, playing a crucial role in modern crop protection. This document focuses on the application of derivatives of 5-ethyl-1H-1,2,4-triazol-3-amine in agricultural fungicide research, providing insights into their mechanism of action, synthesis, biological activity, and structure-activity relationships. The protocols provided herein offer a framework for the synthesis and evaluation of novel fungicidal candidates based on this promising chemical scaffold.

Mechanism of Action

Triazole fungicides, including derivatives of this compound, act as demethylation inhibitors (DMIs).[1] Their primary mode of action is the inhibition of the C14-demethylase enzyme, a key enzyme in the biosynthesis of ergosterol in fungi.[1][2][3][4] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining membrane integrity and function. By inhibiting ergosterol biosynthesis, these compounds disrupt the fungal cell membrane, leading to abnormal fungal growth and ultimately, cell death.[1][2] This targeted mechanism provides a high degree of selectivity towards fungi, with minimal impact on the host plant.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol C14-demethylase C14-demethylase Lanosterol->C14-demethylase Substrate Ergosterol Ergosterol C14-demethylase->Ergosterol Catalyzes Disrupted_Membrane Disrupted Cell Membrane (Fungal Death) C14-demethylase:s->Disrupted_Membrane:n Leads to Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Essential Component Triazole_Fungicide This compound Derivative Triazole_Fungicide->C14-demethylase Inhibits

Caption: Mechanism of action of triazole fungicides.

Synthesis of Fungicidal Derivatives

The synthesis of novel fungicidal derivatives based on the this compound scaffold typically involves the modification of the amino group to introduce various pharmacophores. A common synthetic route involves the reaction of the amino group with different electrophiles to form amides, ureas, thioureas, or Schiff bases. These reactions can be tailored to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

General Synthetic Protocol for Amide Derivatives

This protocol describes a general method for the synthesis of N-(5-ethyl-1H-1,2,4-triazol-3-yl)amide derivatives.

Materials:

  • This compound

  • Substituted acyl chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere.

  • Addition of Acylating Agent: Slowly add the substituted acyl chloride (1.1 equivalents) to the solution at 0 °C. If starting from a carboxylic acid, add the carboxylic acid (1.1 equivalents) and a coupling agent (1.2 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G Start Start Dissolve_Reactants Dissolve this compound and base in anhydrous solvent Start->Dissolve_Reactants Add_Acylating_Agent Add acyl chloride or carboxylic acid + coupling agent at 0°C Dissolve_Reactants->Add_Acylating_Agent Reaction_Stir Stir at room temperature for 12-24h (Monitor by TLC) Add_Acylating_Agent->Reaction_Stir Workup Quench with water and extract with organic solvent Reaction_Stir->Workup Purification Column chromatography Workup->Purification Characterization Spectroscopic analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for amide derivative synthesis.

Biological Activity and Efficacy

Derivatives of 1,2,4-triazoles have shown significant fungicidal activity against a wide range of plant pathogens. The introduction of different substituents on the triazole ring can significantly influence the antifungal spectrum and efficacy. The following table summarizes the in vitro fungicidal activity of representative 1,2,4-triazole derivatives against various phytopathogenic fungi.

Compound IDR-Group on AminePathogenEC₅₀ (µg/mL)Reference
8d L-Leucine methyl esterPhysalospora piricola10.808[5][6]
8k L-Phenylalanine methyl esterPhysalospora piricola10.126[5][6]
5a4 (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-oxo-ethan-1-one O-methyl oximeSclerotinia sclerotiorum1.59[7]
5a4 (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-oxo-ethan-1-one O-methyl oximePhytophthora infestans0.46[7]
5a4 (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-oxo-ethan-1-one O-methyl oximeRhizoctonia solani0.27[7]
5b2 (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-oxo-ethan-1-one O-benzyl oximeSclerotinia sclerotiorum0.12[7]
In Vitro Antifungal Bioassay Protocol

This protocol outlines a method for evaluating the in vitro antifungal activity of synthesized compounds using the mycelial growth inhibition assay.

Materials:

  • Synthesized compounds

  • Target fungal strains

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions of a known concentration.

  • Preparation of Fungal Plates: Prepare PDA medium and autoclave. Allow it to cool to about 50-60 °C and add the appropriate volume of the stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determination of EC₅₀: Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are valuable tools in fungicide discovery to understand the relationship between the chemical structure of a compound and its biological activity.[8][9][10][11][12] By identifying key molecular descriptors that influence fungicidal potency, QSAR models can guide the design of more effective and targeted fungicides. For triazole derivatives, important descriptors often include steric, electronic, and hydrophobic parameters.

G Molecular_Structure Molecular Structure of Triazole Derivatives Molecular_Descriptors Calculate Molecular Descriptors (Steric, Electronic, Hydrophobic) Molecular_Structure->Molecular_Descriptors QSAR_Model Develop QSAR Model Molecular_Descriptors->QSAR_Model Biological_Activity Experimental Biological Activity (EC₅₀ values) Biological_Activity->QSAR_Model Predict_Activity Predict Activity of New Derivatives QSAR_Model->Predict_Activity Synthesize_Optimize Synthesize and Optimize Lead Compounds Predict_Activity->Synthesize_Optimize

Caption: Logical workflow of a QSAR study.

Key findings from QSAR studies on triazole fungicides suggest that:

  • Hydrophobicity (log P): An optimal level of hydrophobicity is often required for efficient transport to the target site.

  • Electronic Properties (e.g., HOMO/LUMO energies): These can influence the interaction of the triazole with the active site of the C14-demethylase enzyme.

  • Steric Factors (e.g., molecular volume, shape): The size and shape of the substituents can significantly impact the binding affinity to the target enzyme.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel agricultural fungicides. Their well-established mechanism of action, coupled with the synthetic tractability of the triazole scaffold, allows for the rational design and optimization of potent and selective antifungal agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this chemical class in addressing the ongoing challenges of fungal diseases in agriculture. Future research should focus on the synthesis of diverse libraries of derivatives and their evaluation against a broad panel of economically important plant pathogens, with a view to identifying new lead compounds with improved efficacy and environmental profiles.

References

Application Notes and Protocols for the Synthesis of 5-Ethyl-1H-1,2,4-triazol-3-amine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions. Derivatives of 1,2,4-triazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. A particularly interesting subset of these heterocycles are the 5-alkyl-1H-1,2,4-triazol-3-amine derivatives, which serve as versatile building blocks for the synthesis of potent enzyme inhibitors. The ethyl group at the 5-position can provide favorable hydrophobic interactions within enzyme active sites, while the 3-amino group offers a convenient handle for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of the synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine and its subsequent derivatization to generate libraries of compounds for screening against various enzyme targets. Detailed experimental protocols for the synthesis of the core structure and its key derivatives are provided, along with methods for evaluating their enzyme inhibitory activity.

Enzyme Targets and Therapeutic Areas

Derivatives of the 1,2,4-triazole scaffold have been reported to inhibit a variety of enzymes, making them attractive candidates for drug discovery in several therapeutic areas.[1][2]

Table 1: Potential Enzyme Targets and Associated Therapeutic Areas

Enzyme TargetTherapeutic Area
Cholinesterases (AChE, BChE)Alzheimer's Disease, Myasthenia Gravis
α-GlucosidaseType 2 Diabetes
Carbonic Anhydrases (CAs)Glaucoma, Epilepsy, Cancer
Kinases (e.g., Aurora A, CDK4/6)Cancer
Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes
UreaseH. pylori Infections, Urolithiasis
Lipoxygenase (LOX)Inflammation
Cytochrome P450 EnzymesFungal Infections, Cancer

Data Presentation: Enzyme Inhibition Data

The following tables summarize the inhibitory activities of various 1,2,4-triazole derivatives against different enzyme targets. While specific data for this compound derivatives are continually emerging, the presented data for analogous compounds provide valuable insights into potential structure-activity relationships (SAR).

Table 2: Inhibitory Activity of 1,2,4-Triazole Derivatives against Cholinesterases and α-Glucosidase

Compound IDR Group on TriazoleTarget EnzymeIC50 (µM)Reference
12d3-methylphenyl acetamideAChE0.73 ± 0.54[3]
12m3,5-dimethylphenyl acetamideAChE0.017 ± 0.53[3]
12d3-methylphenyl acetamideα-Glucosidase36.74 ± 1.24[3]
12n2-ethyl-6-methylphenyl acetamideα-GlucosidasePotent Inhibition[3]

Table 3: Inhibitory Activity of 1,2,4-Triazole Derivatives against Carbonic Anhydrases

Compound IDR Group on TriazoleTarget EnzymeKi (nM)Reference
7BenzenesulfonamidehCA I>10000[4]
7BenzenesulfonamidehCA II8970[4]
7BenzenesulfonamidehCA IX45.3[4]
7BenzenesulfonamidehCA XII58.6[4]
8N-Phenyl benzenesulfonamidehCA I>10000[4]
8N-Phenyl benzenesulfonamidehCA II9860[4]
8N-Phenyl benzenesulfonamidehCA IX50.1[4]
8N-Phenyl benzenesulfonamidehCA XII62.4[4]

Table 4: Inhibitory Activity of 1,2,4-Triazole Derivatives against Kinases

Compound IDR Group on TriazoleTarget EnzymeIC50 (µM)Reference
VdIndole derivativeCDK40.049[5]
VhIndole derivativeCDK40.095[5]
VdIndole derivativeCDK60.075[5]
VhIndole derivativeCDK60.095[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a microwave-assisted synthesis which has been shown to be an efficient method for the preparation of the core scaffold.

Materials:

  • Aminoguanidine bicarbonate

  • Propionic acid

  • Hydrochloric acid (37%)

  • Microwave reactor

Procedure:

  • In a suitable vessel, a mixture of aminoguanidine bicarbonate (1 equivalent) and a 37% solution of hydrochloric acid (1.5 equivalents) is stirred for 2 hours.

  • Water is evaporated to obtain dry aminoguanidine hydrochloride.

  • The aminoguanidine hydrochloride is then mixed with propionic acid (1.2 equivalents) in a microwave process vial.

  • The mixture is irradiated at 180 °C for 3 hours in a multimode microwave reactor.

  • After cooling, the reaction mixture is purified by recrystallization to afford 3-amino-5-ethyl-1,2,4-triazole.

Synthesis of N-Acyl Derivatives

The 3-amino group of this compound can be readily acylated to introduce a variety of substituents.

Materials:

  • This compound

  • Appropriate acyl chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound (1 equivalent) and a base (1.1 equivalents) in an anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Schiff Base Derivatives

Schiff bases are readily formed by the condensation of the 3-amino group with various aldehydes.[6][7]

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde

  • Ethanol

  • Catalytic amount of glacial acetic acid or sulfuric acid

Procedure:

  • Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.[6]

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent if necessary.

General Protocol for Enzyme Inhibition Assays (Spectrophotometric)

This is a general protocol that can be adapted for various enzymes using a chromogenic or fluorogenic substrate.

Materials:

  • Target enzyme

  • Substrate specific for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Synthesized 1,2,4-triazole derivatives (inhibitors)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the buffer solution, the enzyme solution, and varying concentrations of the inhibitor.

  • Incubate the plate at the optimal temperature for the enzyme for a specified pre-incubation time.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway Diagram

enzyme_inhibition_pathway cluster_upstream Upstream Signaling cluster_pathway Intracellular Cascade cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Target_Enzyme Target_Enzyme Kinase_2->Target_Enzyme Activates Product Product Target_Enzyme->Product Converts Substrate Substrate Substrate->Target_Enzyme Cellular_Response Cellular_Response Product->Cellular_Response Inhibitor 5-Ethyl-1,2,4-triazol-3-amine Derivative Inhibitor->Target_Enzyme Inhibits

Experimental Workflow Diagram

experimental_workflow Start Start Synthesis_Core Synthesis of This compound Start->Synthesis_Core Derivatization Derivatization (N-Acylation, Schiff Base, etc.) Synthesis_Core->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification Screening Enzyme Inhibition Screening Purification->Screening Data_Analysis IC50 Determination and Data Analysis Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Iterative Design End End SAR_Studies->End Lead_Optimization->Derivatization

Logical Relationship Diagram

logical_relationship cluster_derivatives Derivatives Core_Scaffold This compound N_Acyl N-Acyl Derivatives Core_Scaffold->N_Acyl Acylation Schiff_Base Schiff Bases Core_Scaffold->Schiff_Base Condensation N_Sulfonyl N-Sulfonyl Derivatives Core_Scaffold->N_Sulfonyl Sulfonylation Enzyme_Inhibition Enzyme Inhibition N_Acyl->Enzyme_Inhibition Schiff_Base->Enzyme_Inhibition N_Sulfonyl->Enzyme_Inhibition

References

High-Throughput Screening Assays for Libraries of 1,2,4-Triazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its metabolic stability, synthetic tractability, and ability to engage in various biological interactions, including hydrogen bonding and metal coordination. Libraries of 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and enzyme inhibitory effects. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates for drug discovery.

These application notes provide detailed protocols and guidelines for the high-throughput screening of 1,2,4-triazole compound libraries against common drug targets. The information is intended to enable researchers, scientists, and drug development professionals to design and execute robust screening campaigns.

Data Presentation: Efficacy of 1,2,4-Triazole Derivatives

The following tables summarize quantitative data from various studies, demonstrating the potency of 1,2,4-triazole compounds against a range of biological targets.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDTarget/Cell LineAssay TypeIC50/GI50Reference
7e MCF-7 (Breast Cancer)MTT Assay4.7 µM[1]
Hela (Cervical Cancer)MTT Assay2.9 µM[1]
A549 (Lung Cancer)MTT Assay9.4 µM[1]
10a MCF-7 (Breast Cancer)MTT Assay6.43 µM[1]
Hela (Cervical Cancer)MTT Assay5.6 µM[1]
A549 (Lung Cancer)MTT Assay21.1 µM[1]
8c EGFRKinase Inhibition3.6 µM[2]
8c & 8d BRAFKinase Inhibition~50% inhibition at 10 µM[2]
TP6 B16F10 (Melanoma)MTT Assay41.12 µM[3]
13b EGFRKinase Inhibition62.4 nM[4]
12b EGFRKinase Inhibition78.1 nM[4]
7i Tubulin PolymerizationBiochemical Assay3.03 µM[5]
9p Tubulin PolymerizationBiochemical Assay8.3 µM[6]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDFungal StrainAssay TypeMIC/EC50Reference
22i Candida albicansBroth MicrodilutionEquipotent to Ketoconazole[1]
Candida glabrataBroth MicrodilutionEquipotent to Ketoconazole[1]
25 Gibberlla nicotiancolaGrowth Inhibition0.0087-0.0309 g/L[1]
Gibberlla saubinetiiGrowth Inhibition0.0087-0.0309 g/L[1]
6b Candida glabrataBroth Microdilution0.97 µg/mL[7]
6i Candida glabrataBroth Microdilution0.97 µg/mL[7]
6j Candida glabrataBroth Microdilution0.97 µg/mL[7]

Experimental Protocols

Kinase Inhibition High-Throughput Screening

Many 1,2,4-triazole derivatives have been identified as potent kinase inhibitors, a crucial class of targets in oncology. The following protocol describes a generic luminescence-based assay to screen for inhibitors of kinases such as BRAF and EGFR.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production, and therefore a lower luminescent signal, indicates inhibition of the kinase by a test compound.

Materials:

  • Purified kinase (e.g., BRAF, EGFR)

  • Kinase-specific substrate

  • ATP

  • 1,2,4-Triazole compound library (typically in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Automated liquid handling system

  • Plate-reading luminometer

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each 1,2,4-triazole compound from the library plate into the wells of a 384-well assay plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Generate dose-response curves for confirmed hits to determine their IC50 values.

Anticancer Cell-Based High-Throughput Screening (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of 1,2,4-triazole compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color that can be quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, Hela, A549)

  • Cell culture medium and supplements

  • 1,2,4-Triazole compound library

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear 96- or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Addition: Treat the cells with serial dilutions of the 1,2,4-triazole compounds. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the negative control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value for each active compound.

Antifungal Susceptibility High-Throughput Screening

This protocol outlines a method for screening 1,2,4-triazole libraries for activity against pathogenic fungi, such as Candida albicans.

Principle: This is a broth microdilution assay that determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of the fungus.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 1,2,4-Triazole compound library

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO vehicle)

  • Sterile 96- or 384-well plates

  • Microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium according to CLSI guidelines.

  • Compound Plating: Prepare serial dilutions of the 1,2,4-triazole compounds in the wells of the microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Data Acquisition: Determine fungal growth by measuring the optical density at 600 nm using a microplate reader.

  • MIC Determination: The MIC is the lowest compound concentration at which there is a significant inhibition of fungal growth compared to the negative control.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by 1,2,4-triazole compounds.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Hit Validation Assay_Dev Assay Development & Miniaturization Plate_Prep Library & Control Plate Preparation Assay_Dev->Plate_Prep Dispensing Compound & Reagent Dispensing Plate_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Primary Data Analysis (Z', % Inhibition) Detection->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Confirmation Hit Confirmation (Dose-Response) Hit_Selection->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR

Caption: A typical workflow for high-throughput screening of compound libraries.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Triazole 1,2,4-Triazole Inhibitor Triazole->BRAF EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS RAS RAS Grb2_SOS->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation/ Survival mTOR->Proliferation ERK->Proliferation Triazole 1,2,4-Triazole Inhibitor Triazole->EGFR

References

Application Notes and Protocols for the Scaled-Up Production of 5-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic route involves the acid-catalyzed cyclocondensation of aminoguanidine with propionic acid. Two scalable heating methods are presented: a rapid microwave-assisted synthesis and a traditional conventional heating method. This guide includes comprehensive experimental procedures, quantitative data, purification techniques, safety precautions, and visual workflows to facilitate the efficient and safe production of this key intermediate.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 3-amino-1,2,4-triazole scaffold in a wide range of biologically active molecules. The development of robust and scalable synthetic methods is crucial for its application in drug discovery and development. The most direct and atom-economical approach for the synthesis of 5-substituted-3-amino-1,2,4-triazoles is the reaction of aminoguanidine with a corresponding carboxylic acid. This document outlines optimized procedures for the scaled-up synthesis of the title compound from aminoguanidine bicarbonate and propionic acid.

Reaction Mechanism and Workflow

The synthesis proceeds through an acid-catalyzed formation of a guanyl hydrazide intermediate from aminoguanidine and propionic acid. Subsequent intramolecular cyclization and dehydration yield the desired 1,2,4-triazole ring.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminoguanidine Aminoguanidine Guanyl_Hydrazide Guanyl Hydrazide Intermediate Aminoguanidine->Guanyl_Hydrazide + Propionic Acid (H+ catalyst) Propionic_Acid Propionic Acid Triazole This compound Guanyl_Hydrazide->Triazole - H2O (Cyclization)

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

experimental_workflow Start Start Reagent_Prep Reagent Preparation: Aminoguanidine Hydrochloride (in situ from bicarbonate) Start->Reagent_Prep Reaction Reaction with Propionic Acid (Microwave or Conventional Heating) Reagent_Prep->Reaction Workup Reaction Work-up: Neutralization & Crude Isolation Reaction->Workup Purification Purification: Recrystallization Workup->Purification Analysis Product Analysis: (NMR, MP, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis and purification.

Data Presentation

Table 1: Reagent Quantities for Scaled-Up Synthesis
ReagentMolecular Weight ( g/mol )Moles (mol)QuantityDensity (g/mL)
Aminoguanidine Bicarbonate136.110.1013.6 g-
Hydrochloric Acid (37%)36.460.1512.5 mL~1.18
Propionic Acid74.080.128.89 g (9.0 mL)0.99
Table 2: Summary of a Scaled-Up Synthesis Protocol
ParameterValueReference
Starting Materials
Aminoguanidine Bicarbonate13.6 g (0.1 mol)[1]
Propionic Acid8.89 g (0.12 mol)[1]
Reaction Conditions
MethodMicrowave Irradiation[1]
Temperature180 °C[1]
Time3 hours[1]
Results
Product Yield9.7 g[1]
Molar Yield87%[1]
Melting Point132-134 °C[1]

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Aminoguanidine Bicarbonate: May cause skin sensitization. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Hydrochloric Acid: Corrosive. Handle with extreme care to avoid burns.

  • Microwave Reactor: Use only a microwave reactor designed for chemical synthesis with appropriate pressure and temperature monitoring. Do not use a domestic microwave oven.

Protocol 1: Microwave-Assisted Scale-Up Synthesis

This protocol is adapted from a published procedure and is suitable for rapid, high-yield synthesis.[1]

Procedure:

  • Preparation of Aminoguanidine Hydrochloride (in situ):

    • To a 250 mL beaker, add aminoguanidine bicarbonate (13.6 g, 0.1 mol).

    • In a fume hood, slowly add 37% hydrochloric acid (12.5 mL, ~0.15 mol) while stirring. CO₂ will evolve.

    • Continue stirring the mixture for 2 hours at room temperature.

    • Remove the water by rotary evaporation to obtain a dry solid of aminoguanidine hydrochloride.

  • Reaction Setup:

    • Transfer the dried aminoguanidine hydrochloride (~13 g) to a 100 mL microwave process vial.

    • Add propionic acid (8.89 g, 9.0 mL, 0.12 mol) to the vial.

    • Seal the vial according to the microwave reactor manufacturer's instructions.

  • Microwave Reaction:

    • Place the sealed vial in a multimode microwave reactor (e.g., Anton Paar Multiwave 5000).

    • Set the reaction temperature to 180 °C and the reaction time to 3 hours.

    • Start the microwave program.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to a safe temperature (e.g., <50 °C) using the instrument's cooling system.

    • Carefully open the vial in a fume hood.

    • Dissolve the solid reaction mixture in a minimum amount of hot water (e.g., 50-100 mL).

    • Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases and the pH is ~7-8.

    • Cool the solution in an ice bath to induce precipitation of the product.

    • Collect the white solid by vacuum filtration and wash with a small amount of cold water.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Conventional Heating Synthesis

This protocol is an adaptation for laboratories without a dedicated microwave reactor. Temperature control is critical to minimize the loss of volatile propionic acid.

Procedure:

  • Preparation of Aminoguanidine Hydrochloride (in situ):

    • Follow step 1 from Protocol 4.2.

  • Reaction Setup:

    • Place the dried aminoguanidine hydrochloride (~13 g) and propionic acid (8.89 g, 9.0 mL, 0.12 mol) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Lower the flask into an oil bath or heating mantle.

  • Reaction:

    • Heat the reaction mixture with stirring to 140-150 °C.

    • Maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC if desired (a polar solvent system such as ethyl acetate/methanol would be a suitable starting point).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Follow the work-up and isolation procedure described in step 4 of Protocol 4.2.

Purification Protocol: Recrystallization

For applications requiring high purity, the crude product can be recrystallized.

Procedure:

  • Solvent Selection: Water, methanol, or acetonitrile are suitable solvents for recrystallization of similar 3-amino-1,2,4-triazole derivatives. Water is a good first choice due to its low cost and safety.

  • Recrystallization:

    • Place the crude, dried this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot deionized water to dissolve the solid completely.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: Expected to be in the range of 132-134 °C.[1]

  • ¹H NMR: Spectral data should be consistent with the structure.

  • ¹³C NMR: Spectral data should confirm the carbon framework.

  • IR Spectroscopy: Should show characteristic N-H and C=N stretching frequencies.[1]

References

Application Notes and Protocols for the Synthesis of 5-amino-1,2,4-triazole-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-amino-1,2,4-triazole-3-carboxylic acid amides, compounds of interest in medicinal chemistry and drug development. The protocol is divided into two main stages: the synthesis of the parent 5-amino-1,2,4-triazole-3-carboxylic acid and its subsequent amidation with a variety of primary and secondary amines using standard peptide coupling reagents.

Synthesis of 5-amino-1,2,4-triazole-3-carboxylic Acid

The synthesis of the core carboxylic acid can be achieved through the cyclization of an appropriate precursor. A common method involves the reaction of aminoguanidine with a dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 5-amino-1,2,4-triazole-3-carboxylic Acid

This protocol is adapted from procedures for similar triazole preparations.

Materials:

  • Aminoguanidine bicarbonate

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated and 2 M)

  • Activated carbon

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Preparation of the Guanidino-oxalate Intermediate:

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add aminoguanidine bicarbonate in portions with stirring.

    • After the addition is complete, add diethyl oxalate dropwise while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • The resulting precipitate of the intermediate is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization to form 5-amino-1,2,4-triazole-3-carboxylic Acid Ethyl Ester:

    • The dried intermediate is suspended in ethanol, and a catalytic amount of a base (e.g., sodium ethoxide) is added.

    • The mixture is heated to reflux for 6-8 hours.

    • After cooling, the reaction mixture is neutralized with hydrochloric acid.

    • The solvent is removed under reduced pressure to yield the crude ethyl ester.

  • Hydrolysis to 5-amino-1,2,4-triazole-3-carboxylic Acid:

    • The crude ethyl ester is dissolved in an aqueous solution of sodium hydroxide (e.g., 2 M).

    • The solution is heated at 80-90°C for 2-4 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, the solution is decolorized with activated carbon and filtered.

    • The filtrate is acidified with 2 M hydrochloric acid to a pH of approximately 2-3.

    • The resulting white precipitate of 5-amino-1,2,4-triazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary: Synthesis of Starting Material
StepReagentMolar Ratio (to starting material)SolventTime (h)Temperature (°C)Typical Yield (%)
1Aminoguanidine bicarbonate1.0Ethanol4-6RT-
1Diethyl oxalate1.1Ethanol4-6< 30-
2Intermediate from Step 11.0Ethanol6-8Reflux70-80
3Ethyl Ester from Step 21.02 M NaOH2-480-9085-95

Amidation of 5-amino-1,2,4-triazole-3-carboxylic Acid

The amidation of 5-amino-1,2,4-triazole-3-carboxylic acid can be accomplished using various peptide coupling reagents. The choice of reagent can depend on the specific amine being used and the desired reaction conditions.[1] Commonly used reagents include carbodiimides like DCC and EDC, as well as uronium/aminium salts such as HBTU and HATU.[2][3]

Experimental Protocol: General Amidation Procedure

Materials:

  • 5-amino-1,2,4-triazole-3-carboxylic acid

  • Desired primary or secondary amine

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure using HATU as the coupling reagent:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Quantitative Data Summary: Amidation Reaction
Coupling ReagentAmine (eq)Coupling Reagent (eq)Base (eq)SolventTime (h)Temperature (°C)Typical Yield (%)
HATU1.11.12.5 (DIPEA)DMF4-12RT60-90
HBTU1.11.12.5 (DIPEA)DMF6-18RT55-85
EDC/HOBt1.11.2 (EDC), 1.1 (HOBt)2.5 (DIPEA)DCM/DMF12-24RT50-80

Visualizations

Experimental Workflow for Amide Synthesis

SynthesisWorkflow cluster_synthesis Synthesis of Starting Material cluster_amidation Amidation Reaction Aminoguanidine Aminoguanidine Bicarbonate Intermediate Guanidino-oxalate Intermediate Aminoguanidine->Intermediate NaOEt, EtOH Oxalate Diethyl Oxalate Oxalate->Intermediate Ester 5-amino-1,2,4-triazole-3- carboxylic Acid Ethyl Ester Intermediate->Ester Base, EtOH, Reflux CarboxylicAcid 5-amino-1,2,4-triazole-3- carboxylic Acid Ester->CarboxylicAcid NaOH, H2O, Heat Reaction Amidation Reaction CarboxylicAcid->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Coupling Coupling Reagent (e.g., HATU) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification FinalProduct 5-amino-1,2,4-triazole-3- carboxylic Acid Amide Purification->FinalProduct AmideCoupling CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Deprotonation Amide Amide Product (R-CONR'R'') ActivatedEster->Amide Nucleophilic Attack Byproducts Byproducts ActivatedEster->Byproducts Amine Amine (R'R''NH) Amine->Amide

References

Application Notes: Buchwald-Hartwig Amination for the Synthesis of 5-Arylamino-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-arylamino-1,2,3-triazole scaffold is a significant structural motif in medicinal chemistry and materials science, exhibiting a range of biological activities including antiviral, antifungal, and antiproliferative properties.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these compounds. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between a triazole ring and an aryl amine. The reaction can be approached in two primary ways: the coupling of a 5-amino-1,2,3-triazole with an aryl halide or the reaction of a 5-halo-1,2,3-triazole with an aryl amine.[1][2][3]

Catalyst System

Recent advancements have shown that palladium complexes bearing expanded-ring N-heterocyclic carbene (erNHC) ligands are particularly effective for this transformation.[1][4][5] Specifically, the catalyst [(THP-Dipp)Pd(cinn)Cl] has been identified as highly active, providing good to excellent yields of the desired 5-arylamino-1,2,3-triazole products.[1][2] Traditional palladium sources like Pd(OAc)₂ with phosphine ligands have shown lower activity in this specific application.[2]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Intermediate Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange R'-NH2 Base Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Intermediate Ligand\nExchange->Ar-Pd(II)-NHR'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NHR'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

General Experimental Workflow

Experimental_Workflow Reactants Reactants: 5-Halo-1,2,3-triazole or 5-Amino-1,2,3-triazole and Aryl Amine or Aryl Halide ReactionSetup Reaction Setup: Combine reactants, catalyst system, and solvent under inert atmosphere. Reactants->ReactionSetup CatalystSystem Catalyst System: [(THP-Dipp)Pd(cinn)Cl] Base (e.g., NaOtBu) CatalystSystem->ReactionSetup Solvent Solvent: 1,4-Dioxane Solvent->ReactionSetup Heating Heating: 110-120 °C for 24 h ReactionSetup->Heating Workup Reaction Workup: Cooling, dilution, extraction, and drying. Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 5-Arylamino-1,2,3-triazole Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing this compound with a high yield?

A high-yield (86-87%) synthesis can be achieved through the direct condensation of propionic acid with aminoguanidine bicarbonate under acidic catalysis using microwave irradiation. This method is efficient and has been demonstrated to be scalable.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are key parameters to investigate for optimization:

  • Molar Ratio of Reactants: An excess of the carboxylic acid is generally beneficial. A molar ratio of 1.2 equivalents of propionic acid to 1.0 equivalent of aminoguanidine bicarbonate has been shown to be effective.[1][2]

  • Reaction Temperature and Time: Microwave-assisted synthesis significantly reduces reaction times. Optimal conditions are typically heating at 150°C for 30 minutes.[1][2] Insufficient heating time or temperature can lead to incomplete reaction, while excessive heat may cause decomposition of reactants or products.

  • Acid Catalyst: The reaction is acid-catalyzed. Ensuring the presence of a suitable acid, such as hydrochloric acid, is crucial for the cyclization step.[1][2]

  • Purity of Starting Materials: Impurities in either the aminoguanidine bicarbonate or the propionic acid can lead to side reactions and reduce the yield of the desired product. Ensure high purity of all reagents.

Q3: Are there alternative synthetic routes I can consider?

While the microwave-assisted method with a carboxylic acid is highly efficient, other synthetic approaches for 3-amino-1,2,4-triazoles exist. These often involve the cyclization of an acylaminoguanidine intermediate, which can be formed from the reaction of aminoguanidine with an acyl chloride or an ester. However, the direct use of the carboxylic acid is often preferred for its simplicity and greener profile.

Q4: What are common side reactions to be aware of during the synthesis?

Potential side reactions include the formation of incompletely cyclized intermediates or the degradation of the starting materials or product under harsh conditions. The formation of N-acylated aminoguanidine is a key intermediate; incomplete cyclization will result in this remaining in the reaction mixture.

Q5: What is the recommended purification method for this compound?

The product is typically a solid and can be purified by recrystallization.[1][2] The choice of solvent will depend on the specific impurities present, but ethanol is a common solvent for recrystallizing similar compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective heating in microwave reactor.Verify microwave settings and ensure proper temperature is reached.
Incorrect molar ratio of reactants.Use a 1.2:1 molar ratio of propionic acid to aminoguanidine bicarbonate.[1][2]
Absence or insufficient amount of acid catalyst.Ensure the addition of hydrochloric acid as per the protocol.[1][2]
Presence of Multiple Spots on TLC Incomplete reaction.Increase reaction time or temperature within the recommended range.
Formation of side products.Optimize reaction conditions (temperature, time, molar ratio) to favor the desired product.
Impure starting materials.Use high-purity reagents.
Difficulty in Product Isolation Product is soluble in the reaction mixture.After cooling, if the product does not precipitate, consider concentrating the solution or adding a non-polar solvent to induce precipitation.
Oily product obtained instead of solid.Try triturating the oil with a suitable solvent (e.g., diethyl ether, hexanes) to induce solidification.

Experimental Protocols

Microwave-Assisted Synthesis of 3-Amino-5-ethyl-1,2,4-triazole[1][2]

This protocol details a high-yield, microwave-assisted synthesis of this compound.

Materials:

  • Aminoguanidine bicarbonate

  • Propionic acid

  • 37% Hydrochloric acid solution

  • Microwave synthesis reactor

Procedure:

  • In a suitable reaction vessel, combine aminoguanidine bicarbonate (1.0 mmol) and a 37% solution of HCl (1.5 mmol).

  • Stir the mixture for 2 hours at room temperature.

  • Add propionic acid (1.2 mmol) to the mixture.

  • Seal the reaction vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150°C and maintain this temperature for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product, 3-amino-5-ethyl-1,2,4-triazole, is obtained as a white solid.

  • The product can be further purified by recrystallization if necessary.

Yield: 86%

A scaled-up procedure using 10 times the initial amounts in a larger microwave reactor has been reported to yield 87% of the product.[1][2]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 3-Amino-5-ethyl-1,2,4-triazole [1][2]

ParameterValue
Reactant 1 Aminoguanidine bicarbonate
Reactant 2 Propionic acid
Catalyst Hydrochloric Acid
Molar Ratio (Propionic Acid : Aminoguanidine) 1.2 : 1.0
Temperature 150 °C
Reaction Time 30 minutes
Method Microwave Irradiation
Yield 86%

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagent1 Aminoguanidine bicarbonate mix Mix Reagents reagent1->mix reagent2 Propionic Acid reagent2->mix catalyst HCl catalyst->mix microwave Microwave Irradiation 150°C, 30 min mix->microwave cool Cool to RT microwave->cool isolate Isolate Solid cool->isolate purify Recrystallize (if necessary) isolate->purify product This compound isolate->product Directly to product if pure enough purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incorrect Molar Ratio start->cause1 cause2 Suboptimal Temp./Time start->cause2 cause3 Catalyst Issue start->cause3 cause4 Impure Reagents start->cause4 sol1 Adjust to 1.2:1 (Acid:Amine) cause1->sol1 sol2 Optimize to 150°C for 30 min cause2->sol2 sol3 Ensure Proper Acid Addition cause3->sol3 sol4 Use High-Purity Starting Materials cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 1,2,4-Triazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 1,2,4-triazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,2,4-triazole products?

A1: Common impurities in crude 1,2,4-triazole, particularly when synthesized from formamide and hydrazine, include unreacted starting materials, side-products, and decomposition products. Key impurities can be 4-amino-1,2,4-triazole and 4-N-formamidino-1,2,4-triazole.[1][2] Other potential impurities include water, formic acid, and residual formamide.[1][2] The presence and quantity of these impurities can be minimized by controlling reaction conditions, such as maintaining an excess of formamide.[3][4]

Q2: What are the primary methods for purifying crude 1,2,4-triazole?

A2: The most common and effective methods for purifying crude 1,2,4-triazole are recrystallization and distillation.[1] Recrystallization from suitable solvents like ethyl acetate, tetrahydrofuran, or methyl ethyl ketone can significantly improve purity.[1][5] Distillation of the crude melt is another straightforward technique that can yield a product of adequate purity for many applications, though recrystallization generally provides a purer product.[1][2] For substituted or salt forms of 1,2,4-triazoles, column chromatography is also frequently employed.[6]

Q3: How can I assess the purity of my 1,2,4-triazole product?

A3: The purity of 1,2,4-triazole and its derivatives is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantitative analysis of the main compound and its impurities.[7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified product.[6][8] Purity can also be checked by Thin Layer Chromatography (TLC) and by determining the melting point of the product.[9]

Q4: My purified 1,2,4-triazole is colored. How can I remove the color?

A4: Color impurities in 1,2,4-triazole products can often be removed by recrystallization.[6] The addition of activated carbon during the recrystallization process can be effective in adsorbing colored impurities. However, it is important to use activated carbon judiciously as it may also adsorb the desired product, potentially reducing the yield. The selection of an appropriate recrystallization solvent is crucial to ensure the colored impurity remains in the mother liquor.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 1,2,4-triazole products.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize The solution is too dilute.Concentrate the solution by carefully evaporating some of the solvent.[6]
The chosen solvent is too effective at dissolving the compound.Add an anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes turbid, then gently heat until clear before cooling.[10]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6][10]
Low yield after recrystallization Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to dissolve the crude product. Concentrate the mother liquor to recover more product.[6][10]
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a mixed solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[10]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) before use.[10]
Product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The cooling process is too rapid.Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[6]
Column Chromatography Issues (for 1,2,4-Triazole Derivatives and Salts)
ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks on the column The compound is too polar for the stationary/mobile phase combination.For silica gel, add a small amount of a more polar solvent like methanol to the eluent. Consider using a more polar stationary phase like alumina.[6]
The compound was not fully dissolved before loading.Ensure the sample is completely dissolved in a minimum amount of the mobile phase before loading it onto the column.[6]
Compound does not move from the origin The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For highly polar compounds, consider reverse-phase chromatography.[6]
Poor separation from impurities The chosen mobile phase does not provide adequate resolution.Systematically vary the solvent composition of the mobile phase. If a mixed solvent system is used, try different ratios. Consider using a different stationary phase.[6]

Purity and Yield Data from Different Purification Methods

The following table summarizes typical purity and yield data for 1,2,4-triazole obtained through various purification techniques as reported in the literature.

Purification MethodStarting MaterialPurity of Final ProductYieldReference
Distillation from Melt Crude 1,2,4-triazole from hydrazine and formamide reaction~94%92-97%[2]
Recrystallization Crude 1,2,4-triazole melt96-98+%84-90% (first crop)[1][5]
Recrystallization from Ethyl Acetate Crude 1,2,4-triazole melt96-98+%87% (isolated)[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude 1,2,4-Triazole

This protocol is a general procedure for the recrystallization of crude 1,2,4-triazole.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 1,2,4-triazole in various solvents (e.g., ethyl acetate, tetrahydrofuran, methyl ethyl ketone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[1][5]

  • Dissolution: Place the crude 1,2,4-triazole in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]

  • Decolorization (Optional): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification of 1,2,4-Triazole by Distillation

This protocol describes the purification of crude 1,2,4-triazole by distillation directly from the reaction melt.

  • Preparation: After the synthesis of 1,2,4-triazole from hydrazine and formamide is complete, configure the reaction vessel for distillation.

  • Removal of Volatiles: Gradually heat the reaction mixture under reduced pressure (below 100 mm Hg) to distill off water and any unreacted formamide.[1]

  • Distillation of Product: Increase the temperature to distill the 1,2,4-triazole. The product will be collected as a melt.

  • Solidification and Collection: Cool the collected melt, which will solidify. The solid product can then be flaked or ground for use.[2]

Visualized Workflows

Purification_Workflow General Purification Workflow for Crude 1,2,4-Triazole start Crude 1,2,4-Triazole Product assess_purity Assess Initial Purity (TLC, HPLC) start->assess_purity select_method Select Purification Method assess_purity->select_method recrystallization Recrystallization select_method->recrystallization High Purity Needed distillation Distillation select_method->distillation Sufficient Purity chromatography Column Chromatography (for derivatives/salts) select_method->chromatography Derivatives/Salts pure_product Pure 1,2,4-Triazole recrystallization->pure_product distillation->pure_product chromatography->pure_product characterization Characterize Final Product (NMR, MS, MP, HPLC) pure_product->characterization

Caption: General purification workflow for crude 1,2,4-triazole.

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Product Oiled Out check_crystals->oiling_out Oiled Out low_yield Low Yield check_crystals->low_yield Yes, but low yield success Successful Crystallization check_crystals->success Yes concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent induce_nucleation Scratch Flask / Add Seed Crystal no_crystals->induce_nucleation change_solvent Change Solvent / Use Mixed Solvents oiling_out->change_solvent slow_cooling Cool Solution Slower oiling_out->slow_cooling use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent recover_from_mother_liquor Recover from Mother Liquor low_yield->recover_from_mother_liquor concentrate->check_crystals add_antisolvent->check_crystals induce_nucleation->check_crystals change_solvent->start slow_cooling->start use_min_solvent->start recover_from_mother_liquor->start

Caption: Troubleshooting workflow for recrystallization issues.

References

Identifying and minimizing side reactions in 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 1,2,4-triazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,2,4-triazoles, offering potential causes and recommended solutions in a question-and-answer format.

Question: My reaction is resulting in a low yield or no desired 1,2,4-triazole product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in 1,2,4-triazole synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time.

    • Solution: Gradually increase the reaction temperature and monitor the progress using thin-layer chromatography (TLC).[1] For thermally sensitive substrates, consider extending the reaction time at a moderate temperature.

  • Decomposition of Starting Materials or Product: High reaction temperatures can lead to the decomposition of reactants or the desired triazole product.[1]

    • Solution: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[1] Microwave-assisted synthesis can be a valuable alternative to shorten reaction times and potentially improve yields by minimizing thermal decomposition.[2]

  • Purity of Starting Materials: The purity of the starting materials is crucial. For instance, hydrazides can be hygroscopic, and the presence of water can promote side reactions.[1]

    • Solution: Ensure all starting materials are pure and thoroughly dried before use.[1]

Question: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction mixture. How can I minimize its formation?

Answer: The formation of a 1,3,4-oxadiazole is a frequent side reaction, particularly when using hydrazides as starting materials. This occurs due to a competing cyclization pathway.[1]

  • Reaction Conditions: The presence of water can favor the formation of the 1,3,4-oxadiazole.

    • Solution: Ensure that the reaction is carried out under strictly anhydrous conditions.[1]

  • Reaction Temperature: Higher temperatures can sometimes promote the oxadiazole formation.

    • Solution: Lowering the reaction temperature may favor the desired 1,2,4-triazole pathway.[1]

  • Acylating Agent: The choice of the acylating agent can influence the reaction pathway.

    • Solution: Experiment with different acylating agents to see if the selectivity for the triazole product can be improved.

Question: My synthesis is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of isomeric mixtures is a common challenge, especially in reactions like the Einhorn-Brunner synthesis when using unsymmetrical imides.[3] The regioselectivity is influenced by the electrophile, base, and solvent.

  • Electronic Effects of Substituents: In the Einhorn-Brunner reaction, the regiochemical outcome is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine preferentially attacks the more electrophilic carbonyl carbon.

    • Solution: To improve regioselectivity, maximize the electronic difference between the two acyl groups on your imide starting material. For instance, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating group will provide a much higher degree of regiocontrol.[3]

  • Catalyst Control: In modern synthetic approaches, the choice of catalyst can dictate the regioselectivity.

    • Solution: For certain cycloaddition reactions, the use of specific catalysts, such as Ag(I) or Cu(II), can selectively yield different isomers.[4][5]

Question: I am having difficulty purifying my 1,2,4-triazole product from the reaction mixture.

Answer: Purification of 1,2,4-triazoles can be challenging due to the presence of closely related side products and unreacted starting materials.

  • Standard Purification Techniques:

    • Solution: Recrystallization is a common method for purifying solid 1,2,4-triazoles. Careful selection of the recrystallization solvent is key. Column chromatography is another effective technique for separating the desired product from impurities.[1]

  • Separation of Isomers: Isomers can be particularly difficult to separate due to their similar physical properties.

    • Solution: High-performance liquid chromatography (HPLC) can be an effective method for separating closely related isomers.[6] Fractional recrystallization from different solvents may also be attempted to selectively precipitate one isomer.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?

A1: The most common classical methods for synthesizing 1,2,4-triazoles are the Pellizzari reaction and the Einhorn-Brunner reaction.[7] Modern methods include metal-catalyzed reactions, multicomponent reactions, and microwave-assisted synthesis, which often offer improved yields and milder reaction conditions.[4]

Q2: How can I generally improve the yield of my 1,2,4-triazole synthesis?

A2: Optimizing several factors can lead to improved yields. These include ensuring the purity and dryness of your starting materials, optimizing the reaction temperature and time, and selecting an appropriate solvent and catalyst.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often significantly improve yields and reduce reaction times.[2]

Q3: What is the primary side reaction in the Pellizzari reaction when using an unsymmetrical amide and acylhydrazide?

A3: In an unsymmetrical Pellizzari reaction, a significant side reaction is the "interchange of acyl groups" at high temperatures. This leads to the formation of two new starting materials, which can then react to form a mixture of up to three different 1,2,4-triazole products, complicating purification and reducing the yield of the desired product.[6]

Q4: Are there greener synthetic alternatives for 1,2,4-triazole synthesis?

A4: Yes, several green chemistry approaches have been developed. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. Additionally, solvent-free reactions and the use of eco-friendly catalysts are being explored to make the synthesis of 1,2,4-triazoles more sustainable.[8]

Data Presentation

The following tables summarize quantitative data on the synthesis of 1,2,4-triazoles, highlighting the impact of different synthetic methods and conditions on reaction outcomes.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives.

EntryReactantsMethodReaction TimeYield (%)Reference
1Benzamide, BenzoylhydrazideConventional Heating4 hours75[9]
2Benzamide, BenzoylhydrazideMicrowave Irradiation10 minutes92[9]
3Phenyl isothiocyanate, Hydrazine hydrateConventional Heating20 hours43-49[9]
4Phenyl isothiocyanate, Hydrazine hydrateMicrowave Irradiation5 minutes85[9]
5Aminoguanidine, Dicarboxylic acidsConventional Heating>4 hours-[10]
6Aminoguanidine, Dicarboxylic acidsMicrowave Irradiation5 minutes81[10]

Table 2: Regioselectivity in the Einhorn-Brunner Reaction.

EntryUnsymmetrical ImideHydrazineMajor Regioisomer (3-substituent)Minor Regioisomer (5-substituent)Ratio (Major:Minor)Reference
1N-Acetyl-N-benzoylhydrazinePhenylhydrazineBenzoylAcetyl85:15[3]
2N-Trifluoroacetyl-N-benzoylhydrazineMethylhydrazineTrifluoroacetylBenzoyl>95:5[3]
3N-Formyl-N-benzoylhydrazineHydrazineBenzoylFormyl70:30[11]

Experimental Protocols

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

  • Materials:

    • Benzamide (1.0 eq)

    • Benzoylhydrazide (1.0 eq)

    • High-boiling point solvent (e.g., paraffin oil, optional)

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

    • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.

    • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[1]

Protocol 2: Einhorn-Brunner Reaction - General Procedure for Substituted 1,2,4-Triazole Synthesis

  • Materials:

    • Diacylamine (Imide) (1.0 eq)

    • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine (1.0 eq) in an appropriate amount of glacial acetic acid.

    • To the stirring solution, slowly add the substituted hydrazine (1.1 eq).

    • Heat the reaction mixture to reflux (approximately 110-120 °C).

    • Allow the reaction to proceed for 2-8 hours, monitoring its progress by TLC until the starting material is consumed.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product under vacuum. The product can be further purified by recrystallization or column chromatography.[3]

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

  • Materials:

    • Aromatic Hydrazide (1.0 eq)

    • Substituted Nitrile (1.1 eq)

    • Potassium Carbonate (1.1 eq)

    • n-Butanol

    • Microwave reactor vial

  • Procedure:

    • To a 20 mL microwave reactor vial, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 2 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Wash the crude product with cold ethanol.

    • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Mandatory Visualization

Pellizzari_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Amide Amide (R1-CO-NH2) Intermediate1 N-Acylamidrazone Intermediate Amide->Intermediate1 + Acylhydrazide - H2O Acylhydrazide Acylhydrazide (R2-CO-NHNH2) Acylhydrazide->Intermediate1 Diacylhydrazine Diacylhydrazine Intermediate (Side Product) Acylhydrazide->Diacylhydrazine + Acylhydrazide - NH3 Triazole 1,2,4-Triazole (Desired Product) Intermediate1->Triazole Cyclization - H2O Oxadiazole 1,3,4-Oxadiazole (Side Product) Diacylhydrazine->Oxadiazole Cyclization - H2O

Caption: Pellizzari reaction pathway for 1,2,4-triazole synthesis and a common side reaction.

Einhorn_Brunner_Regioselectivity UnsymmetricalImide Unsymmetrical Imide (R1CO-NH-COR2) Attack_R1 Nucleophilic Attack at R1-Carbonyl UnsymmetricalImide->Attack_R1 Favored if R1 is more electron-withdrawing Attack_R2 Nucleophilic Attack at R2-Carbonyl UnsymmetricalImide->Attack_R2 Favored if R2 is more electron-withdrawing Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Attack_R1 Hydrazine->Attack_R2 Isomer1 Regioisomer 1 Attack_R1->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 Attack_R2->Isomer2 Cyclization & Dehydration

Caption: Regioselectivity in the Einhorn-Brunner reaction based on electronic effects.

Troubleshooting_Workflow Start Start: 1,2,4-Triazole Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No CheckStartingMaterials Check Purity of Starting Materials CheckYield->CheckStartingMaterials Yes CharacterizeByproducts Identify Side Products (NMR, MS) CheckPurity->CharacterizeByproducts Yes End End: Pure 1,2,4-Triazole CheckPurity->End No OptimizeConditions Optimize Temp, Time, Reagents OptimizeConditions->CheckYield ChangeMethod Consider Alternative Synthesis (e.g., Microwave) OptimizeConditions->ChangeMethod CheckStartingMaterials->OptimizeConditions OptimizePurification Optimize Purification (Recrystallization, Chromatography) OptimizePurification->CheckPurity MinimizeSideReactions Adjust Conditions to Minimize Identified Side Reactions CharacterizeByproducts->MinimizeSideReactions MinimizeSideReactions->OptimizePurification

References

Technical Support Center: Optimizing Cyclization Conditions for Substituted 1,2,4-Triazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted 1,2,4-triazoles. This guide focuses on addressing specific issues encountered during experimental work to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing 1,2,4-triazoles, and what are their main drawbacks?

A1: The most common classical methods are the Pellizzari and Einhorn-Brunner reactions. The Pellizzari reaction involves the condensation of an amide with an acylhydrazide, while the Einhorn-Brunner reaction utilizes the condensation of an imide with an alkyl hydrazine.[1][2] Both methods are foundational but often require high temperatures and long reaction times, which can lead to low yields and the formation of side products.[2]

Q2: What are the advantages of modern synthetic methods for 1,2,4-triazole formation?

A2: Modern methods, particularly copper-catalyzed reactions, offer several advantages over classical approaches. These methods often proceed under milder conditions, provide higher yields, have a broader substrate scope, and can offer better regioselectivity.[3] For instance, copper-catalyzed synthesis from amidines and nitriles can proceed via a tandem addition-oxidative cyclization, using molecular oxygen from the air as a green oxidant.[4]

Q3: What is the most common side product in 1,2,4-triazole synthesis, and how can its formation be minimized?

A3: A frequent side product, especially when using hydrazides, is the corresponding 1,3,4-oxadiazole. This arises from a competing intramolecular cyclization pathway.[5] To minimize its formation, it is crucial to ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor the triazole formation pathway.[5]

Q4: How can I improve the yield of my 1,2,4-triazole synthesis?

A4: Low yields can be attributed to several factors, including incomplete reaction, decomposition of starting materials or products at high temperatures, and impure starting materials.[6] To improve yields, consider the following:

  • Gradually increase the reaction temperature and monitor the reaction progress by TLC.

  • For sluggish reactions, microwave-assisted synthesis can often lead to higher yields in shorter reaction times.[2]

  • Ensure all starting materials and solvents are pure and dry.

Q5: How can regioselectivity be controlled in the synthesis of unsymmetrically substituted 1,2,4-triazoles?

A5: In reactions like the Einhorn-Brunner synthesis using an unsymmetrical imide, the regioselectivity is primarily governed by the electronic properties of the two acyl groups. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.[7] In modern catalyst-controlled reactions, the choice of metal catalyst can dictate the regiochemical outcome. For example, in the cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst can yield the 1,5-disubstituted isomers.[3][7]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted 1,2,4-triazoles, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials (e.g., hydrazides can be hygroscopic).- Gradually increase reaction temperature and monitor progress by TLC.- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[2]- Ensure starting materials are pure and dry.
Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction, especially when using hydrazides, arising from a competing cyclization pathway.- Ensure strictly anhydrous reaction conditions.- Lower the reaction temperature to favor the formation of the triazole.- The choice of acylating agent can influence the reaction pathway.
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation or 1,3- vs. 1,5-disubstitution) - In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions.- In unsymmetrical syntheses (e.g., Einhorn-Brunner), non-selective attack of the nucleophile.- The choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts favor 1,3-disubstitution, while Cu(II) catalysts favor 1,5-disubstitution.[3][7]- In the Einhorn-Brunner reaction, use an imide with one acyl group being significantly more electron-withdrawing to direct the nucleophilic attack.[7]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities.- Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure.
Difficulty in Purifying the Desired 1,2,4-Triazole - Similar polarities of the desired product and side products (e.g., regioisomers).- Co-crystallization of the product mixture.- Utilize column chromatography with a carefully selected solvent system; gradient elution may be necessary.- High-Performance Liquid Chromatography (HPLC) can be effective for separating closely related isomers.- Experiment with recrystallization from different solvents to selectively precipitate one isomer.

Data Presentation

The following tables summarize quantitative data on the influence of various reaction parameters on the yield of substituted 1,2,4-triazoles.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for 1,2,4-Triazole Synthesis

EntryMethodTemperature (°C)TimeYield (%)
1ConventionalReflux8 h75
2Microwave15010 min92

Note: Data is generalized from comparative studies which show microwave irradiation often leads to higher yields in significantly shorter reaction times.[8]

Table 2: Effect of Catalyst on the Yield of 3,5-Disubstituted 1,2,4-Triazoles

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)₂Cs₂CO₃DMSO1202485
2CuBrK₃PO₄DCB1202478
3CuICs₂CO₃DMSO1202482
4NoneCs₂CO₃DMSO12024<5

Note: This table illustrates the importance of the copper catalyst in the synthesis of 1,2,4-triazoles from amidines and nitriles. Yields are representative and can vary based on specific substrates.[4]

Table 3: Influence of Solvent on the Yield of a Copper-Catalyzed 1,2,4-Triazole Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | DMSO | 120 | 24 | 85 | | 2 | DMF | 120 | 24 | 75 | | 3 | Toluene | 110 | 24 | 60 | | 4 | Dioxane | 100 | 24 | 55 |

Note: The choice of a high-boiling, polar aprotic solvent like DMSO often gives the best results in copper-catalyzed syntheses.

Experimental Protocols

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (optional, e.g., paraffin oil)

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[8]

  • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[8]

Protocol 2: Modern Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

Materials:

  • Amidine hydrochloride

  • Nitrile

  • Copper(I) bromide (CuBr)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), CuBr (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add DMSO (3 mL) as the solvent.

  • Stir the reaction mixture at 120 °C under an air atmosphere.

  • Monitor the reaction by TLC until completion (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key reaction mechanisms and workflows for the synthesis of substituted 1,2,4-triazoles.

Pellizzari_Reaction_Mechanism Amide Amide (R1-C(=O)NH2) Intermediate1 Acyl Amidrazone Intermediate Amide->Intermediate1 + Acylhydrazide (Condensation) Acylhydrazide Acylhydrazide (R2-C(=O)NHNH2) Acylhydrazide->Intermediate1 Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate1->Triazole Intramolecular Cyclization & Dehydration

Caption: General mechanism of the Pellizzari reaction.

Einhorn_Brunner_Reaction_Mechanism Imide Imide (R1-C(=O)-NH-C(=O)-R2) Intermediate2 Adduct Imide->Intermediate2 + Hydrazine (Nucleophilic Attack) Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Intermediate2 CyclizedIntermediate Cyclized Intermediate Intermediate2->CyclizedIntermediate Dehydration & Cyclization Triazole_EB Substituted-1,2,4-Triazole CyclizedIntermediate->Triazole_EB Dehydration

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Copper_Catalyzed_Synthesis_Workflow Start Starting Materials: Amidine & Nitrile ReactionSetup Reaction Setup: - Copper Catalyst (e.g., CuBr) - Base (e.g., Cs2CO3) - Solvent (e.g., DMSO) Start->ReactionSetup Heating Heating under Air Atmosphere (e.g., 120°C) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure 1,2,4-Triazole Product Purification->Product

Caption: Experimental workflow for copper-catalyzed 1,2,4-triazole synthesis.

Troubleshooting_Workflow Problem Low Yield or Side Products CheckPurity Check Purity of Starting Materials Problem->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Materials are Pure ChangeSolvent Change Solvent OptimizeTemp->ChangeSolvent No Improvement Successful Successful Optimization OptimizeTemp->Successful Improved Yield ChangeCatalyst Change Catalyst/Base ChangeSolvent->ChangeCatalyst No Improvement ChangeSolvent->Successful Improved Yield UseMicrowave Consider Microwave Synthesis ChangeCatalyst->UseMicrowave No Improvement ChangeCatalyst->Successful Improved Yield UseMicrowave->Successful Improved Yield

Caption: Logical workflow for troubleshooting 1,2,4-triazole synthesis.

References

Technical Support Center: Troubleshooting Low Aqueous Solubility of Triazole Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of triazole derivatives during bioassays. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do many of my triazole derivatives exhibit low aqueous solubility?

A1: The low aqueous solubility of triazole derivatives often stems from their chemical structure. While the parent triazole ring is water-soluble, the addition of lipophilic (fat-loving) substituents, such as aromatic rings, significantly increases the molecule's overall hydrophobicity. Furthermore, the planar nature of the triazole ring system can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.

Q2: What are the consequences of low compound solubility in my bioassays?

A2: Low solubility can severely impact the accuracy and reliability of your bioassay results. Potential consequences include:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[1]

  • Assay Interference: Undissolved compound particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.

Q3: What is "precipitation upon dilution" and how can I avoid it?

A3: Precipitation upon dilution, often called "solvent shock," is a common problem when diluting a concentrated DMSO stock solution of a hydrophobic compound into an aqueous assay buffer. The compound is soluble in the high concentration of organic solvent but crashes out of solution when the solvent polarity dramatically increases upon dilution. To avoid this:

  • Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO to lower the concentration.

  • Optimize the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤ 0.5%) that still maintains compound solubility.

  • Use a Stepwise Dilution Approach: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing.

  • Pre-warm Aqueous Media: Pre-warming your assay buffer or cell culture media to the experimental temperature (e.g., 37°C) can sometimes improve solubility.[2]

Q4: Can the components of my bioassay buffer affect compound solubility?

A4: Yes, buffer components can significantly influence the solubility of your triazole derivatives.

  • pH: The pH of the buffer can affect the ionization state of your compound. For ionizable compounds, solubility can be significantly higher at a pH where the molecule is charged.

  • Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), in cell culture media can sometimes increase the apparent solubility of hydrophobic compounds through non-specific binding.

  • Salts: The ionic strength of the buffer can also impact solubility.

Troubleshooting Guide

This guide addresses common observations related to low solubility and provides recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate precipitation upon dilution from DMSO stock. The compound's concentration exceeds its solubility in the aqueous assay buffer ("solvent shock").[2]- Decrease the final concentration of the compound.- Perform serial dilutions in 100% DMSO before the final aqueous dilution.- Increase the final DMSO concentration (while staying within the assay's tolerance).- Use a co-solvent in the initial stock solution.
Precipitation occurs over time in the incubator. - Temperature shift affecting solubility.- pH shift in the medium due to CO2 environment or cell metabolism.- Interaction with media components.[2]- Pre-warm the assay medium to the incubation temperature before adding the compound.- Ensure the medium is adequately buffered (e.g., with HEPES).- Test the compound's solubility at different pH values.- Evaluate solubility in a simpler buffer (e.g., PBS) to identify problematic media components.
Inconsistent results between replicate wells. Non-uniform precipitation of the compound.- Ensure thorough mixing after adding the compound to the assay plate.- Visually inspect plates for any signs of precipitation before reading.- Consider using a solubilizing agent like cyclodextrin or a surfactant.
Low or no biological activity observed for a promising compound series. The actual concentration of the dissolved compound is much lower than the intended concentration due to poor solubility.[1]- Determine the maximum soluble concentration of the compound in the assay buffer.- Employ solubility enhancement techniques (co-solvents, cyclodextrins, solid dispersions).- Re-test the compounds at concentrations below their solubility limit.

Quantitative Solubility Data for Selected Triazole Derivatives

The following tables summarize the solubility of several common triazole antifungal drugs in various solvents. This data can serve as a reference for selecting appropriate solvent systems for your triazole derivatives.

Table 1: Solubility of Fluconazole

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25~1.0
Ethanol25~20.0[3]
DMSO25~33.0[3]
Dimethyl formamide25~16.0[3]
PBS (pH 7.2)25~0.2[3][4]
Ethanol/Water (50/50 v/v)25Significantly higher than in water alone

Table 2: Solubility of Itraconazole

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.001
Ethanol25~0.3
Methanol25~0.9
DMSO25~4.0
Chloroform25~6.0
Dichloromethane25~10.0
1,4-Dioxane25Highest among tested common solvents[5]

Table 3: Solubility of Voriconazole

Solvent/ConditionTemperature (°C)Solubility (mg/mL)
Water (pH 7.0)22~0.61[6]
Aqueous Buffer (pH 1.2)37~2.7[7]
Aqueous Buffer (pH 3.0)37~0.7
Aqueous Buffer (pH 7.5)37~0.2
10% Poloxamer F127 SolutionAmbient~2.0[6]
15% Poloxamer F127 SolutionAmbient~3.0[6]

Table 4: Solubility of Posaconazole

Solvent/ConditionTemperature (°C)Solubility (mg/mL)
Water25< 0.001
40% w/v Urea SolutionAmbient~3.67[8]
40% w/v Sodium XylenesulfonateAmbient~4.35[8]
10% Urea + 30% Sodium XylenesulfonateAmbient~5.98[8]
Water:PEG-400 (0:100 v/v)Ambient~20.23[9]
Water:Propylene Glycol (0:100 v/v)Ambient~17.20[9]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Assay Buffer

This protocol helps determine the highest concentration of your compound that remains in solution under your specific assay conditions.

  • Prepare a High-Concentration Stock Solution: Dissolve your triazole derivative in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming (37°C) and vortexing can be used.

  • Prepare Serial Dilutions in Assay Buffer:

    • Dispense your assay buffer into a series of tubes or wells of a microplate.

    • Add a small volume of your DMSO stock solution to the first tube/well to achieve the highest desired test concentration (ensure the final DMSO concentration is consistent across all planned experiments). Mix thoroughly.

    • Perform a serial dilution (e.g., 2-fold or 10-fold) across the remaining tubes/wells.

  • Incubate: Incubate the dilutions under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours or the duration of the assay).

  • Visual Inspection: Carefully inspect each dilution for any signs of precipitation or turbidity. The highest concentration that remains clear is your maximum soluble concentration.

  • (Optional) Quantitative Measurement: For a more precise determination, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Using a Co-solvent System

This protocol describes how to use a co-solvent to improve the solubility of your compound.

  • Select a Co-solvent: Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol. The choice of co-solvent will depend on the properties of your triazole derivative and the tolerance of your assay system.

  • Prepare the Co-solvent Stock Solution: Dissolve your compound in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG-400).

  • Determine Assay Tolerance: Before running your experiment, test the effect of different concentrations of the co-solvent system on your assay (e.g., cell viability, enzyme activity) to determine the maximum tolerable concentration.

  • Prepare Working Solutions: Dilute the co-solvent stock solution into your assay buffer, ensuring the final concentration of the co-solvent system is below the predetermined tolerance limit.

Protocol 3: Preparing a Drug-Cyclodextrin Inclusion Complex

This protocol outlines a method for using cyclodextrins to enhance the aqueous solubility of your triazole derivative.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.

  • Prepare the Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer to the desired concentration (e.g., 1-10% w/v).

  • Prepare the Inclusion Complex:

    • Kneading Method: Create a paste of the cyclodextrin with a small amount of water or buffer. Gradually add your triazole derivative and knead the mixture. Dry the resulting complex.

    • Co-precipitation Method: Dissolve your triazole derivative in a minimal amount of a suitable organic solvent. Add this solution dropwise to the cyclodextrin solution with constant stirring. The complex will precipitate out.

    • Freeze-Drying Method: Dissolve both the triazole derivative and the cyclodextrin in a suitable solvent system (e.g., water with a co-solvent). Freeze the solution and lyophilize to obtain a solid powder of the inclusion complex.

  • Prepare the Final Solution: Dissolve the prepared inclusion complex in your assay buffer.

Protocol 4: Preparing a Solid Dispersion

This protocol describes the solvent evaporation method for preparing a solid dispersion to improve solubility.

  • Select a Hydrophilic Carrier: Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Dissolve the Compound and Carrier: Dissolve both your triazole derivative and the chosen carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).

  • Evaporate the Solvent: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask.

  • Dry and Pulverize: Further dry the solid dispersion under vacuum to remove any residual solvent. Scrape the solid material from the flask and gently grind it into a fine powder.

  • Prepare the Final Solution: Dissolve the solid dispersion powder in your assay buffer. The amorphous, molecularly dispersed drug in the hydrophilic carrier should exhibit enhanced aqueous solubility.

Visualizing Workflows and Concepts

DOT Script for Troubleshooting Workflow

TroubleshootingWorkflow start Precipitation Observed in Bioassay check_dilution Immediate precipitation upon dilution from DMSO stock? start->check_dilution check_incubation Precipitation occurs over time in incubator? check_dilution->check_incubation No solution_dilution Optimize Dilution Protocol: - Serial dilution in 100% DMSO - Decrease final concentration - Use co-solvent check_dilution->solution_dilution Yes check_consistency Inconsistent results between replicates? check_incubation->check_consistency No solution_incubation Optimize Incubation Conditions: - Pre-warm assay media - Check media buffering (HEPES) - Test compound stability at different pH check_incubation->solution_incubation Yes solution_consistency Improve Homogeneity: - Ensure thorough mixing - Use solubilizing agents (e.g., cyclodextrins) - Visually inspect plates check_consistency->solution_consistency Yes SolubilityEnhancement start Low Aqueous Solubility of Triazole Derivative strategy_simple Simple Adjustments start->strategy_simple strategy_formulation Formulation Approaches start->strategy_formulation adjust_dmso Optimize Final DMSO % strategy_simple->adjust_dmso adjust_ph Adjust Buffer pH strategy_simple->adjust_ph use_cosolvent Use Co-solvents (e.g., PEG, Ethanol) strategy_simple->use_cosolvent use_cyclodextrin Cyclodextrin Inclusion Complex strategy_formulation->use_cyclodextrin use_solid_dispersion Solid Dispersion strategy_formulation->use_solid_dispersion use_surfactant Use Surfactants strategy_formulation->use_surfactant

References

Technical Support Center: Enhancing Metabolic Stability of Aminotriazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the metabolic stability of aminotriazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with aminotriazole compounds?

A1: Aminotriazole compounds, like many nitrogen-containing heterocycles, are susceptible to several metabolic pathways. The most common liabilities include:

  • Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the aminotriazole ring or its substituents. Aromatic rings attached to the core are common sites of hydroxylation.

  • N-Dealkylation: If the amino group or other nitrogen atoms in the scaffold are substituted with alkyl groups, these can be removed by CYP enzymes, a common metabolic pathway for amines.

  • Conjugation: After an initial oxidative transformation (Phase I metabolism), the resulting functional groups (like a newly formed hydroxyl group) can be conjugated with polar molecules (Phase II metabolism), such as glucuronic acid, to facilitate excretion.

Q2: What are the primary strategies to improve the metabolic stability of my aminotriazole compound?

A2: There are three main strategies employed to enhance metabolic stability:

  • Structural Modification: This involves altering the chemical structure to block or slow down metabolic reactions. Key tactics include introducing bulky groups to sterically hinder enzyme access to metabolic "soft spots," or adding electron-withdrawing groups to deactivate aromatic rings, making them less prone to oxidation.

  • Deuteration: This strategy involves replacing hydrogen atoms at known or suspected metabolic soft spots with their heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of CYP-mediated bond cleavage, a phenomenon known as the kinetic isotope effect.[1][2]

  • Bioisosteric Replacement: This involves substituting a metabolically labile part of the molecule with a different functional group (a bioisostere) that is physically and chemically similar but more resistant to metabolism.[3][4] For example, a metabolically unstable methoxy group could be replaced with a more stable fluoro or trifluoromethyl group.

Q3: How do I identify the "metabolic soft spot" on my aminotriazole compound?

A3: Identifying the site of metabolism is a critical first step. This can be achieved through a combination of in silico and experimental approaches:

  • In Silico Prediction: Computational tools and software can predict likely sites of metabolism based on the compound's structure and known metabolic pathways.

  • Experimental Validation: The most common method is to incubate the compound with liver microsomes (which contain high concentrations of CYP enzymes) and then use liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the resulting metabolites. The site where the modification (e.g., hydroxylation) occurs is the metabolic soft spot.

Troubleshooting Guides

Issue 1: My lead compound shows high clearance in a liver microsomal stability assay. What's my first step?

Your first step is to identify the site of metabolism (the "soft spot"). Once the major metabolite(s) are identified using LC-MS/MS, you can devise a strategy to block this metabolic pathway. The general workflow is illustrated below.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Synthesis & Evaluation A Compound with Poor Metabolic Stability B Incubate with Liver Microsomes + NADPH A->B C Analyze by LC-MS/MS B->C D Identify Structure of Major Metabolite(s) C->D E Metabolic 'Soft Spot' Identified D->E F Select Strategy: 1. Deuteration 2. Steric Hindrance 3. Bioisosteric Replacement E->F G Synthesize New Analogs F->G H Re-evaluate Stability, Potency, and Selectivity G->H I Optimized Lead Compound H->I

Caption: Workflow for identifying and addressing metabolic instability.

Issue 2: I deuterated the suspected metabolic soft spot, but the stability did not improve. What could be the reason?

This is a common issue that can arise from several factors. Use the following decision tree to troubleshoot the problem.

Start Deuteration strategy failed to improve stability Q1 Was the C-H bond cleavage the rate-determining step of metabolism? Start->Q1 A1_No No: Kinetic Isotope Effect will be minimal or absent. Re-evaluate the metabolic pathway. Q1->A1_No No Q2 Is there an alternative metabolic pathway ('Metabolic Switching')? Q1->Q2 Yes A1_Yes Yes A2_Yes Yes: Blocking one pathway caused the metabolism to shift to a secondary, previously minor, soft spot. Q2->A2_Yes Yes Q3 Was the correct site of metabolism identified? Q2->Q3 No A2_No No A3_No No: Re-run metabolite ID studies. Ensure sufficient turnover to identify the primary metabolite. Q3->A3_No No A3_Yes Yes: Consider other factors. Is the compound an aldehyde oxidase (AO) substrate? Deuteration may be less effective. Q3->A3_Yes Yes

Caption: Troubleshooting guide for failed deuteration strategies.

Issue 3: I used a bioisosteric replacement to block metabolism, but my compound lost its biological activity. What should I do?

Loss of potency after bioisosteric replacement usually indicates that the replaced chemical group was essential for binding to the pharmacological target.

  • Check Steric and Electronic Compatibility: The bioisostere, while more stable, may be too large, too small, or have an unfavorable electronic profile (e.g., dipole moment, hydrogen bonding capability) for the target's binding pocket. For example, replacing an amide bond with a 1,2,3-triazole can improve stability, but the different geometry and hydrogen bonding capabilities must be compatible with the target protein.[3][4]

  • Analyze Binding Interactions: If a co-crystal structure of your original compound with its target is available, analyze the interactions of the replaced moiety. Was it forming a critical hydrogen bond? Was it involved in a key hydrophobic interaction? This analysis can guide the selection of a more appropriate bioisostere.

  • Explore a Variety of Bioisosteres: Do not rely on a single replacement. If replacing a metabolically labile phenyl ring with a pyridine reduces activity, consider other options like a thiazole, a pyrimidine, or a phenyl ring substituted with an electron-withdrawing group. The diagram below illustrates some common bioisosteric replacements for amide and phenyl groups, which are often found in aminotriazole-based compounds.

cluster_0 Amide Moiety (Metabolically Labile) cluster_1 Bioisosteric Replacements (More Stable) cluster_2 Phenyl Moiety (Prone to Oxidation) cluster_3 Bioisosteric Replacements (More Stable) Amide Amide (-CONH-) Triazole 1,2,3-Triazole Amide->Triazole Oxadiazole 1,2,4-Oxadiazole Amide->Oxadiazole Thioamide Thioamide (-CSNH-) Amide->Thioamide Trifluoroethylamine Trifluoroethylamine (-CF3CH-NH-) Amide->Trifluoroethylamine Phenyl Phenyl Pyridine Pyridine Phenyl->Pyridine Thiophene Thiophene Phenyl->Thiophene Fluorophenyl Fluorinated Phenyl Phenyl->Fluorophenyl

Caption: Common bioisosteric replacements for labile moieties.

Data Presentation: Quantitative Impact of Stability Strategies

The following tables summarize quantitative data from literature, illustrating the impact of deuteration and bioisosteric replacement on metabolic stability and potency.

Table 1: Effect of Deuteration on the Pharmacokinetics of a Triazole-Containing Compound (NVS-CRF38) [5]

CompoundIn Vitro CLint (substrate depletion)In Vitro CLint (metabolite formation)In Vivo CLint (rat)
NVS-CRF38 (H-analog) K_HK_HK_H
d3-NVS-CRF38 (D-analog) K_DK_DK_D
Kinetic Isotope Effect (K_H / K_D) ~2~7~2
This data demonstrates that replacing the hydrogens on a metabolically labile methoxy group with deuterium significantly slowed its rate of metabolism, with the effect being most pronounced when looking directly at the formation of the O-desmethyl metabolite.

Table 2: Effect of Bioisosteric Replacement on Potency and Stability

Compound IDBioisosteric MoietyTarget Potency (IC50)Metabolic Stability (% remaining after 30 min in RLM)
Lead Compound (Hypothetical) Amide20 nM10%
Analog 1 1,2,3-Triazole50 nM85%
Analog 2 1,2,4-Oxadiazole200 nM90%
Analog 3 Imidazolidinone35 nM65%
RLM: Rat Liver Microsomes. Data is illustrative, based on trends observed in studies such as the development of SCD1 inhibitors, to show the typical trade-offs between potency and stability.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the metabolic stability of a compound using liver microsomes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Quenching solution: Cold acetonitrile containing an internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

2. Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the test compound and positive controls by diluting the stock solution in phosphate buffer to an intermediate concentration.

  • Incubation Mixture: In the 96-well incubation plate, add the phosphate buffer, the microsomal solution, and the test compound solution. The final concentration of the test compound is typically 1 µM and the microsomal protein concentration is 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 starting point for the time course.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of the cold acetonitrile quenching solution. For the 0-minute time point, add the quenching solution before adding the NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

References

Technical Support Center: Enhancing the Potency of 1,2,4-Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the potency of 1,2,4-triazole-based enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when a newly synthesized 1,2,4-triazole-based inhibitor shows low potency?

A1: When initial screening reveals low potency, a systematic approach is recommended. First, confirm the compound's identity, purity, and stability. Subsequently, focus on understanding the structure-activity relationship (SAR) by systematically modifying different parts of the molecule. Key strategies include altering substituents on the triazole ring and any associated phenyl rings, as well as exploring different linkers between the triazole core and its interacting moieties. Computational methods, such as molecular docking, can provide valuable insights into the binding mode and guide the design of more potent analogs.[1][2][3]

Q2: How can I improve the cellular activity of my 1,2,4-triazole inhibitor when it shows good biochemical potency?

A2: A significant drop in potency from biochemical to cellular assays often points to issues with cell permeability, efflux, or metabolic instability. To address this, consider the following:

  • Improve Physicochemical Properties: Optimize the lipophilicity (LogP/LogD) and solubility of your compound. While increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific binding.[4]

  • Introduce Polar Groups: Strategic introduction of polar functional groups can improve solubility.[5]

  • Prodrug Strategies: Consider designing a prodrug that masks polar groups to facilitate cell entry, which is then cleaved intracellularly to release the active inhibitor.

  • Metabolic Stability: Assess the metabolic stability of your compound using liver microsomes or hepatocytes. If metabolic instability is an issue, block potential metabolic sites by introducing groups like fluorine or by deuteration.[5]

Q3: What are some common bioisosteric replacements for the 1,2,4-triazole ring or its substituents to improve potency?

A3: Bioisosteric replacement is a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. For the 1,2,4-triazole scaffold, consider the following:

  • Amide Bioisostere: The 1,2,4-triazole ring is a well-known bioisostere for the amide bond, capable of forming key hydrogen bond interactions.[6][7][8]

  • Alternative Heterocycles: Depending on the target, other five-membered heterocycles like oxadiazoles, thiadiazoles, or tetrazoles can be explored as replacements for the triazole ring.[6][9] However, be aware that this can sometimes lead to a decrease in affinity.[10]

  • Functional Group Isosteres: For substituents on the triazole or associated rings, consider replacing a phenyl ring with a bioisosteric heterocycle or replacing a labile group with a more stable one (e.g., replacing a methyl ether with a fluorinated analog). A benzene-to-acetylene isosteric replacement has been shown to be effective in some cases.[5]

Q4: How can molecular modeling and computational chemistry guide the optimization of 1,2,4-triazole inhibitors?

A4: Molecular modeling is a crucial tool for understanding inhibitor-enzyme interactions and guiding rational design.

  • Molecular Docking: Predicts the binding mode of your inhibitors within the enzyme's active site, helping to identify key interactions and suggest modifications to improve binding affinity.[3][11][12]

  • Molecular Dynamics (MD) Simulations: Assess the stability of the inhibitor-enzyme complex over time and can reveal important dynamic interactions that are not apparent from static docking poses.[11]

  • Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate the chemical structure of your compounds with their biological activity, enabling the prediction of potency for new, unsynthesized analogs.

Troubleshooting Guides

Problem 1: My inhibitor has good in vitro potency but poor in vivo efficacy.

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) - Profile the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. - Assess metabolic stability in liver microsomes and plasma.[5] - If metabolism is an issue, identify metabolic hotspots and block them with chemical modifications (e.g., fluorination).[5]
Low Solubility - Measure the thermodynamic and kinetic solubility of the compound. - Introduce polar functional groups or use formulation strategies to improve solubility.[4][5]
High Plasma Protein Binding - Determine the extent of plasma protein binding. - Modify the structure to reduce non-specific binding.
Off-Target Effects - Screen the compound against a panel of related and unrelated targets to assess selectivity.

Problem 2: I am observing inconsistent results in my enzyme inhibition assays.

Possible Cause Troubleshooting Steps
Compound Instability - Assess the stability of the compound in the assay buffer over the time course of the experiment. - Use fresh stock solutions for each experiment.
Compound Aggregation - Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to prevent aggregation. - Visually inspect for precipitation at high concentrations.
Assay Interference - Run control experiments to rule out interference with the detection method (e.g., fluorescence quenching).
Inaccurate Compound Concentration - Verify the concentration of your stock solutions using a reliable method (e.g., NMR with an internal standard).

Data Presentation: Structure-Activity Relationship (SAR) Tables

Table 1: SAR of 1,2,4-Triazole-Based p97 Inhibitors [5]

CompoundR Groupp97 ATPase IC50 (nM)Cellular UbG76V-GFP EC50 (µM)
NMS-873 (3) Cyclopentane201.8
4 Cyclohexane602.4
6 Cyclohexene340.95
17 Propargylamine444.5
24 Propargyl alcohol40~1
25 Piperazine carbamate<30<1
26 Piperidine carbamate<30<1

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives [2]

CompoundR1R2Cancer Cell LineIC50 (µM)
7a H4-Cl-PhA54912.5
7b H4-F-PhA54915.2
7c CH34-Cl-PhA5498.9
7d CH34-F-PhA54910.3

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 1,2,4-Triazole-3-thiones [9]

  • Thiosemicarbazide Formation: A solution of the desired isothiocyanate in a suitable solvent (e.g., ethanol) is treated with a hydrazine derivative. The reaction mixture is typically stirred at room temperature until the reaction is complete (monitored by TLC). The resulting thiosemicarbazide is then isolated by filtration or evaporation of the solvent.

  • Cyclization: The thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 10% NaOH).[9] The mixture is heated to reflux or a specified temperature (e.g., 60°C) for several hours.[9]

  • Work-up: After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

  • Reagent Preparation: Prepare assay buffer, enzyme stock solution, substrate stock solution, and a dilution series of the inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the assay buffer to the wells of a microplate. Then, add the inhibitor dilutions to the respective wells.

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a predetermined time at a specific temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the reaction progress by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_optimization Optimization Initial Hit Initial Hit SAR Analysis SAR Analysis Initial Hit->SAR Analysis Molecular Modeling Molecular Modeling SAR Analysis->Molecular Modeling Synthesis of Analogs Synthesis of Analogs Molecular Modeling->Synthesis of Analogs Biochemical Assay Biochemical Assay Synthesis of Analogs->Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Potency Check Potency Check Cellular Assay->Potency Check Potency Check->SAR Analysis Not Potent ADME Profiling ADME Profiling Potency Check->ADME Profiling Potent Lead Optimization Lead Optimization ADME Profiling->Lead Optimization

Caption: A typical workflow for the optimization of 1,2,4-triazole-based enzyme inhibitors.

signaling_pathway cluster_cell Cellular Environment Inhibitor Inhibitor Enzyme Enzyme Inhibitor->Enzyme Inhibition Product Product Enzyme->Product Conversion Substrate Substrate Substrate->Enzyme Binding Biological_Effect Biological_Effect Product->Biological_Effect Leads to

Caption: A simplified diagram illustrating the mechanism of enzyme inhibition.

logical_relationship Potency Potency BindingAffinity Binding Affinity Potency->BindingAffinity Solubility Solubility Potency->Solubility Permeability Permeability Potency->Permeability MetabolicStability Metabolic Stability Potency->MetabolicStability StructuralComplementarity Structural Complementarity BindingAffinity->StructuralComplementarity H_Bonding Hydrogen Bonding StructuralComplementarity->H_Bonding HydrophobicInteractions Hydrophobic Interactions StructuralComplementarity->HydrophobicInteractions

Caption: Key factors influencing the potency of an enzyme inhibitor.

References

Overcoming common issues in the Pinner reaction for triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pinner reaction as a key step in the synthesis of triazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and how is it applied to triazole synthesis?

The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[1][2] In the context of triazole synthesis, the Pinner reaction is typically the initial step to activate the nitrile. The resulting Pinner salt is a reactive intermediate that is often not isolated.[2] It is subsequently reacted with hydrazine or a substituted hydrazine to form an amidine or an N-acylamidrazone, which then undergoes cyclization to yield the 1,2,4-triazole ring.

Q2: What are the key advantages of using the Pinner reaction for preparing triazole precursors?

The primary advantage of the Pinner reaction is the effective conversion of readily available nitriles and alcohols into activated intermediates (imidates) that are poised for cyclization. This two-step approach, which can often be performed as a one-pot synthesis, provides a versatile entry into substituted 1,2,4-triazoles.[3][4]

Q3: What are the most common challenges encountered in a Pinner-based triazole synthesis?

The most frequent issues include low yields of the final triazole, the formation of unwanted side products, and difficulties in purifying the target compound. Low yields can stem from incomplete reaction, decomposition of intermediates, or suboptimal reaction conditions.[1] A common side product is the corresponding 1,3,4-oxadiazole, the formation of which competes with the desired triazole cyclization.[1]

Q4: What is the difference between the Pinner-based approach and other named reactions for 1,2,4-triazole synthesis like the Pellizzari or Einhorn-Brunner reactions?

The Pinner-based approach starts with a nitrile and an alcohol. In contrast, the Pellizzari reaction involves the condensation of an amide with an acylhydrazide,[5] while the Einhorn-Brunner reaction utilizes the condensation of an imide with a hydrazine.[6][7] While all can lead to 1,2,4-triazoles, the choice of starting materials and the nature of the key bond-forming steps differ.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
Potential Cause Recommended Solution(s)
Incomplete Pinner Reaction (Imidate Formation) Ensure strictly anhydrous conditions, as water can hydrolyze the Pinner salt intermediate. Use freshly distilled solvents and reagents. Increase the concentration of the acid catalyst (e.g., HCl gas) or consider using a Lewis acid promoter.
Decomposition of Pinner Salt Intermediate The Pinner salt (imidium chloride) can be thermally unstable.[2] Maintain low temperatures (e.g., 0-5 °C) during its formation and subsequent reaction with the hydrazine derivative.
Inefficient Amidine Formation or Cyclization Optimize the stoichiometry of the hydrazine reagent. Ensure the reaction temperature for the cyclization step is appropriate; it may require heating, but excessive heat can lead to decomposition. Consider using a higher boiling point solvent for the cyclization step.
Suboptimal pH for Cyclization The pH of the reaction mixture can be critical for the cyclization step. After the Pinner reaction, the mixture will be acidic. Depending on the specific substrate, partial or complete neutralization with a suitable base before or during the addition of the hydrazine derivative might be necessary.
Starting Material Purity Verify the purity of the starting nitrile, alcohol, and hydrazine derivative, as impurities can interfere with the reaction.
Problem 2: Formation of 1,3,4-Oxadiazole as a Major By-product
Potential Cause Recommended Solution(s)
Competing Cyclization Pathway The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when using acylhydrazides. This arises from a competing intramolecular cyclization involving the oxygen atom instead of the nitrogen.[1]
Reaction Conditions Favoring Oxadiazole Formation Lowering the reaction temperature during the cyclization step can favor the formation of the 1,2,4-triazole.[1] The choice of solvent can also influence the reaction pathway; experimenting with different solvents may be beneficial.
Nature of the Acylating Agent If an acylhydrazide is used for the cyclization, the nature of the acyl group can impact the propensity for oxadiazole formation. In some cases, using a different acylhydrazide or an alternative cyclization precursor might be necessary.
Problem 3: Formation of Isomeric Mixtures
Potential Cause Recommended Solution(s)
Use of Unsymmetrical Reagents When using unsymmetrical reagents, such as a substituted hydrazine, there is a possibility of forming regioisomers.
Lack of Regiocontrol in Cyclization The regioselectivity of the cyclization can be influenced by steric and electronic factors of the substituents on the amidine and hydrazine components. Careful consideration of the substrate design is important. In some cases, alternative synthetic routes with better regiocontrol, such as the Einhorn-Brunner reaction with a symmetrical imide, might be preferable.[6]

Data Presentation

Table 1: Comparison of Yields for One-Pot 1,2,4-Triazole Syntheses from Nitriles

EntryR¹-CNR²-CN / AmineCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285[8]
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282[8]
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288[8]
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275[8]
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201265[8]
6BenzonitrilePhenylhydrazine-Acetic AcidReflux478
74-MethylbenzonitrileHydrazine Hydrate-EthanolReflux685

Note: Entries 1-5 represent a copper-catalyzed one-pot synthesis from two different nitriles and hydroxylamine, which proceeds through an amidoxime intermediate. Entries 6 and 7 are representative yields for the cyclization of an amidine (formed in situ from the nitrile) with a hydrazine derivative.

Experimental Protocols

Protocol 1: General Procedure for the Two-Step Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via Pinner Reaction

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • A solution of the nitrile (1.0 eq) in anhydrous alcohol (e.g., ethanol, 2.0-3.0 eq) and an anhydrous solvent (e.g., diethyl ether or dioxane) is cooled to 0 °C in an ice bath.

  • Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution with stirring. The reaction is monitored by TLC until the starting nitrile is consumed.

  • The reaction mixture is typically a thick slurry at this point due to the precipitation of the Pinner salt. The solvent can be removed under reduced pressure to yield the crude imidate hydrochloride, which is often used in the next step without further purification.

Step 2: Formation and Cyclization to the 1,2,4-Triazole

  • The crude imidate hydrochloride from Step 1 is suspended in a suitable solvent (e.g., ethanol or pyridine).

  • An acylhydrazide (1.0 eq) is added to the suspension.

  • The reaction mixture is heated to reflux and stirred for several hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is treated with a basic aqueous solution (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 3,5-disubstituted-1,2,4-triazole.

Visualizations

Pinner_Triazole_Synthesis cluster_pinner Pinner Reaction cluster_cyclization Cyclization Nitrile Nitrile (R-C≡N) Pinner_Salt Pinner Salt (Imidate Hydrochloride) Nitrile->Pinner_Salt Alcohol Alcohol (R'-OH) Alcohol->Pinner_Salt HCl Anhydrous HCl HCl->Pinner_Salt Amidine_Intermediate N-Acylamidrazone Intermediate Pinner_Salt->Amidine_Intermediate Nucleophilic Substitution Hydrazine Hydrazine Derivative (e.g., Acylhydrazide) Hydrazine->Amidine_Intermediate Triazole 1,2,4-Triazole Amidine_Intermediate->Triazole Heat, -H₂O

Caption: Workflow for 1,2,4-triazole synthesis via the Pinner reaction.

Troubleshooting_Logic Start Low Yield or No Product Check_Pinner Check Pinner Reaction Conditions Start->Check_Pinner Check_Cyclization Check Cyclization Conditions Start->Check_Cyclization Check_Purity Check Starting Material Purity Start->Check_Purity Anhydrous Ensure Anhydrous Conditions Check_Pinner->Anhydrous Temp_Control_Pinner Maintain Low Temperature (0-5 °C) Check_Pinner->Temp_Control_Pinner Acid_Catalyst Optimize Acid Catalyst Check_Pinner->Acid_Catalyst Temp_Control_Cyclization Optimize Cyclization Temperature Check_Cyclization->Temp_Control_Cyclization Solvent_Choice Vary Solvent Check_Cyclization->Solvent_Choice Stoichiometry Check Hydrazine Stoichiometry Check_Cyclization->Stoichiometry

Caption: Troubleshooting logic for low yield in Pinner-based triazole synthesis.

Competing_Pathways Intermediate N-Acylamidrazone Intermediate Triazole 1,2,4-Triazole (Desired Product) Intermediate->Triazole Favored by Lower Temp. Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate->Oxadiazole Favored by Higher Temp.

Caption: Competing cyclization pathways leading to triazole and oxadiazole.

References

Technical Support Center: Optimizing 1,2,4-Triazole Scaffolds for Enhanced Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of 1,2,4-triazole structures to minimize off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the design, synthesis, and evaluation of 1,2,4-triazole derivatives.

Q1: My 1,2,4-triazole-based inhibitor is potent against its intended target, but shows significant cytotoxicity in non-target expressing cell lines. What are the likely off-target mechanisms?

A1: Unexplained cytotoxicity is often a result of off-target effects. For 1,2,4-triazole-containing molecules, several mechanisms could be at play:

  • Kinase Inhibition: The 1,2,4-triazole scaffold is a common pharmacophore in kinase inhibitors. Your compound might be inhibiting essential kinases involved in cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Mitochondrial Dysfunction: Off-target effects can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress and mitochondrial damage.[2]

  • hERG Channel Inhibition: While not specific to triazoles, inhibition of the hERG potassium channel is a common cause of cardiotoxicity for many small molecules and should be assessed.

Troubleshooting Steps:

  • Perform a broad kinase panel screening to identify potential off-target kinases.

  • Conduct a tubulin polymerization assay to rule out effects on microtubule dynamics.

  • Assess mitochondrial membrane potential and ROS production in treated cells.

  • Run a hERG binding or functional assay to check for potential cardiotoxicity.

Q2: I'm struggling with low yields and the formation of impurities during the synthesis of my substituted 1,2,4-triazoles. How can I optimize the reaction?

A2: Synthetic challenges are common when working with heterocyclic scaffolds. Here are some potential causes and troubleshooting steps for improving your 1,2,4-triazole synthesis:

  • Side Reactions: A frequent side product during the synthesis of 1,2,4-triazoles, particularly from hydrazides, is the formation of 1,3,4-oxadiazoles.[3] This can be exacerbated by the presence of moisture or high temperatures.[3]

  • Reaction Conditions: High temperatures can lead to thermal degradation or rearrangement of the triazole ring.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of oxadiazole byproducts.[3]

  • Optimize Temperature: Attempt the reaction at a lower temperature for a longer duration to reduce the formation of thermally induced side products.[3]

  • Catalyst Choice: For cycloaddition reactions, the choice of catalyst (e.g., copper vs. silver) can influence the regioselectivity, yielding different isomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted 1,2,4-triazoles).[4]

Q3: How can I rationally modify my 1,2,4-triazole lead compound to improve its selectivity?

A3: Improving selectivity involves a combination of computational and synthetic strategies to exploit differences between your on-target and off-target proteins.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the 1,2,4-triazole core to understand their impact on potency and selectivity.[1][5] Pay close attention to the 3, 4, and 5-positions of the triazole ring, as these offer points for diversification.[6]

  • Bioisosteric Replacement: Replace parts of your molecule with fragments that have similar physical or chemical properties but a different structure. For example, a benzene ring could be replaced with an acetylene group to alter binding interactions and improve metabolic stability.[7][8]

  • Computational Modeling: Use molecular docking to predict the binding modes of your compounds in both the on-target and key off-target proteins.[9] This can reveal opportunities to introduce modifications that create favorable interactions with the on-target while introducing steric clashes or unfavorable interactions with the off-target.

Q4: My compound shows good in vitro target engagement but has poor in vivo efficacy. What could be the issue?

A4: A discrepancy between in vitro and in vivo results often points to poor pharmacokinetic (PK) properties.

  • Metabolic Instability: The compound may be rapidly metabolized in the liver.

  • Poor Solubility: Low solubility can lead to poor absorption and bioavailability.

Troubleshooting Steps:

  • Perform a microsomal stability assay to assess how quickly your compound is metabolized by liver enzymes.[7]

  • Measure the aqueous solubility of your compound.

  • Introduce fluorine atoms or deuterate metabolically labile positions to block metabolism.[7]

  • Incorporate polar functional groups to improve solubility.

Quantitative Data Summaries

The following tables summarize structure-activity relationship (SAR) data for exemplary 1,2,4-triazole derivatives, highlighting the impact of structural modifications on on-target potency and off-target effects.

Table 1: SAR of 1,2,4-Triazole-Based p97 Inhibitors [7]

CompoundR Group Modificationp97 IC50 (nM)HCT116 Cell Proliferation EC50 (µM)
NMS-873 (Lead) -44< 1
Compound 7 Perdeuterated analog of NMS-873Potency retainedNot Determined
Compound 8 Fluorination of a six-membered ringReduced potency by ~5-10 foldNot Determined
Compound 17 Benzene replaced with acetylene444.5

Table 2: SAR of 1,2,4-Triazole Somatostatin Receptor-4 (SST4) Agonists [6]

CompoundModification at Position-4SST4 Binding Affinity Ki (nM)Selectivity over SST2A
Hit Compound 4 (Imidazol-4-yl)propyl19>240-fold
Compound 221 3-aminopropyl2380Not Specified
Series of 35 Compounds Various substitutionsLow nanomolar range>500-fold

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the evaluation of 1,2,4-triazole derivatives.

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases.

Objective: To identify off-target kinase interactions of a 1,2,4-triazole-based inhibitor.

Materials:

  • Test compound

  • Recombinant kinases

  • Appropriate kinase substrates (e.g., generic peptides like poly(Glu, Tyr)4:1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific recombinant kinase, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. The ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value for each kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying direct target engagement of a compound in a cellular environment.

Objective: To confirm that the 1,2,4-triazole derivative binds to its intended target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • PBS (Phosphate-buffered saline) and lysis buffer

  • Proteinase inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing proteinase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated protein.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature using Western blotting with an antibody specific to the target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

The following diagrams illustrate key concepts and workflows for mitigating off-target effects of 1,2,4-triazole derivatives.

G cluster_0 Strategy to Reduce Off-Target Effects lead Lead 1,2,4-Triazole (High Potency, Low Selectivity) sar Structure-Activity Relationship (SAR) lead->sar comp Computational Modeling (Docking, Virtual Screening) lead->comp bio Bioisosteric Replacement lead->bio optimized Optimized Analog (High Potency, High Selectivity) sar->optimized comp->optimized bio->optimized G cluster_1 Workflow for Investigating Off-Target Effects start Observation: Unexpected Phenotype (e.g., Cytotoxicity) in_silico In Silico Prediction (Target Prediction Tools) start->in_silico in_vitro In Vitro Screening (Kinase Panel, etc.) start->in_vitro cetsa Cellular Target Engagement (CETSA) in_vitro->cetsa knockout Target Knockout/Knockdown (CRISPR, siRNA) cetsa->knockout confirm Confirmation of Off-Target knockout->confirm Phenotype Persists? confirm->start No (On-Target Effect) optimize Lead Optimization (SAR, etc.) confirm->optimize Yes G cluster_2 Hypothetical Signaling Pathway Interference drug 1,2,4-Triazole Inhibitor target On-Target Kinase A drug->target Inhibits off_target Off-Target Kinase B drug->off_target Inhibits pathway_a Desired Pathway (e.g., Anti-proliferation) target->pathway_a Blocks pathway_b Toxicity Pathway (e.g., Apoptosis in Healthy Cells) off_target->pathway_b Activates effect_a Therapeutic Effect pathway_a->effect_a Leads to effect_b Toxic Side Effect pathway_b->effect_b Leads to

References

Technical Support Center: Enhancing Oral Bioavailability of Experimental Triazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of experimental triazole-based drugs.

Frequently Asked Questions (FAQs) & Troubleshooting

Our experimental triazole drug shows poor oral bioavailability. What are the likely causes and how can we investigate them? Low oral bioavailability is a frequent challenge in drug development and can stem from several factors. A systematic investigation is crucial to identify the root cause.[1][2]

Potential Causes:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][3] This is a common issue for many new chemical entities.

  • Low Intestinal Permeability: The drug may not effectively pass through the intestinal wall to enter the bloodstream.[1]

  • Extensive First-Pass Metabolism: The drug may be heavily metabolized in the liver or the intestinal wall before it can reach systemic circulation.[1][4]

  • Efflux Transporter Activity: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[1][5]

  • Chemical and Enzymatic Instability: The drug could be degraded by the acidic environment of the stomach or by digestive enzymes.[1]

Troubleshooting Workflow:

To systematically diagnose the issue, a combination of in vitro and in vivo experiments is recommended. The following workflow can guide your investigation:

cluster_0 Initial Observation cluster_1 In Vitro Characterization cluster_2 Diagnosis & Strategy Selection cluster_3 Intervention Strategies start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility (Simulated Gastric/Intestinal Fluid) start->solubility permeability Determine Intestinal Permeability (e.g., Caco-2 Assay) solubility->permeability stability Evaluate Metabolic Stability (Liver Microsomes, S9 Fractions) permeability->stability is_solubility_low Solubility Issue? stability->is_solubility_low is_permeability_low Permeability Issue? is_solubility_low->is_permeability_low No formulation_strategies Formulation Approaches: - Nanoparticles - Amorphous Solid Dispersions - Lipid-Based Formulations is_solubility_low->formulation_strategies Yes is_metabolism_high High First-Pass Metabolism? is_permeability_low->is_metabolism_high No chemical_modification Chemical Modification: - Prodrug Synthesis is_permeability_low->chemical_modification Yes is_metabolism_high->chemical_modification Yes coadministration Co-administration with Metabolism Inhibitors is_metabolism_high->coadministration Yes

Caption: Troubleshooting workflow for low oral bioavailability.

What formulation strategies can we employ to improve the solubility of our triazole drug? For poorly soluble compounds (BCS Class II and IV), enhancing solubility and dissolution rate is a primary objective.[2][3] Several formulation strategies can be effective.

Key Formulation Approaches:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[3]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range (1-10 µm).[1]

    • Nanonization: Creating nanoparticles (e.g., via high-pressure homogenization or solvent evaporation) can further increase surface area and improve dissolution.[6][7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility.[1][4]

  • Lipid-Based Formulations: These formulations present the drug in a solubilized state in the GI tract.[1][4] Self-emulsifying drug delivery systems (SEDDS) are a common example.[1]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility by providing a hydrophilic exterior.

How can we overcome low intestinal permeability? If solubility is not the limiting factor, low permeability across the intestinal epithelium may be the cause.

Strategies to Address Low Permeability:

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of the parent drug that, after administration, is converted into the active form through enzymatic or chemical reactions.[9][10][11] This approach can be used to improve properties like solubility and permeability.[9][10][12]

  • Chemical Structure Modification: Strategic modifications to the triazole compound can improve its physicochemical properties, such as lipophilicity, which influences permeability.[13][14][15][16]

Our drug has good solubility and permeability, but systemic exposure is still low. What could be the problem? This scenario often points towards extensive first-pass metabolism in the gut wall or liver.[4]

Investigating and Mitigating First-Pass Metabolism:

  • In Vitro Metabolic Stability Assays: Use liver microsomes or S9 fractions to determine the intrinsic clearance of the compound.[4]

  • Prodrug Design: Design a prodrug that masks the metabolic site of the parent molecule. The prodrug should be stable until it is absorbed and then release the active drug.[11]

  • Co-administration with Inhibitors: In preclinical studies, co-administering the drug with known inhibitors of the metabolizing enzymes (e.g., cytochrome P450 inhibitors) can help confirm the extent of first-pass metabolism.

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies on improving the bioavailability and efficacy of triazole-based compounds.

Table 1: In Vitro Activity of Nanoformulated vs. Free Triazole-Sulfonamide Hybrids

CompoundFormulationIC50 against T. gondii (µg/mL)
3a Free Compound10.35
Chitosan Nanoparticles (CNP)6.14
3b Free Compound20.78
Chitosan Nanoparticles (CNP)4.93
3c Free Compound5.39
Chitosan Nanoparticles (CNP)3.64

Data sourced from a study on anti-Toxoplasma activity, demonstrating improved in vitro efficacy with nanoformulations.[6][17]

Table 2: Characterization of Chitosan Nanoparticle Formulations

Nano FormulationParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Entrapment Efficiency (%)Loading Efficiency (%)
NCs-3a 76.3 ± 10.9+36.4 ± 2.70.34 ± 0.178.11 ± 1.7038.42
NCs-3b 50.4 ± 8.2+34.2 ± 3.10.37 ± 0.279.20 ± 2.1039.15
NCs-3c 36.0 ± 5.7+32.9 ± 1.90.29 ± 0.181.33 ± 1.9041.20

Physicochemical properties of synthesized nanoformulations.[7]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersions (Solvent Evaporation Method)

Objective: To improve the solubility of a crystalline triazole drug by converting it into an amorphous solid dispersion.

Materials:

  • Experimental triazole compound

  • Polymer carrier (e.g., Soluplus®, PVP K30)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, or pulverizer

  • Sieve

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:5).

  • Dissolve both the triazole compound and the polymer carrier in the organic solvent in a round-bottom flask.[4] Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[4]

  • A solid film will form on the flask wall. Dry this film in a vacuum oven overnight to remove any residual solvent.[4]

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the material using a mortar and pestle or a mechanical pulverizer and pass it through a sieve to obtain a uniform particle size.[4]

  • Characterize the resulting powder for drug loading, amorphous nature (via Differential Scanning Calorimetry or X-Ray Powder Diffraction), and dissolution performance.

Protocol 2: Synthesis of Chitosan Nanoparticles (Ionic Gelation Method)

Objective: To encapsulate a triazole drug in chitosan nanoparticles to enhance its bioavailability.

Materials:

  • Experimental triazole compound

  • Chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring.

  • Dissolve the triazole compound in a suitable solvent and add it to the chitosan solution.

  • Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.

  • Add the TPP solution dropwise to the chitosan-drug mixture under constant magnetic stirring.

  • Nanoparticles will form spontaneously via ionic gelation.[7] Continue stirring for a specified period (e.g., 30 minutes) to allow for stabilization.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove unentrapped drug and other reagents.

  • Lyophilize the nanoparticles for storage and further characterization (particle size, zeta potential, entrapment efficiency).

Protocol 3: In Vivo Pharmacokinetic Study in a Murine Model

Objective: To determine the oral bioavailability of a triazole drug formulation.

Materials:

  • Test animals (e.g., mice or rats)

  • Triazole drug formulation

  • Vehicle for control group

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., intravenous administration, oral administration of the new formulation, oral administration of a control formulation).

  • Administer the drug to each group. For oral administration, use an oral gavage needle.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein).[4]

  • Process the blood samples to obtain plasma (e.g., by centrifugation) and store at -80°C until analysis.[4]

  • Quantify the drug concentration in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), Cmax, Tmax, and half-life.

  • Determine the absolute oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

Signaling Pathways and Logical Relationships

Drug Absorption and First-Pass Metabolism Pathway

The following diagram illustrates the path a drug takes from oral administration to systemic circulation, highlighting the barriers that can reduce bioavailability.

cluster_0 Gastrointestinal Tract cluster_1 Portal Circulation cluster_2 Liver cluster_3 Systemic Circulation Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Absorption Absorption Dissolution->Absorption Gut Wall Metabolism Gut Wall Metabolism Absorption->Gut Wall Metabolism Efflux Efflux Absorption->Efflux Portal Vein Portal Vein Absorption->Portal Vein Gut Wall Metabolism->Portal Vein Metabolites Efflux->Dissolution Drug Returned to Lumen Hepatic First-Pass Metabolism Hepatic First-Pass Metabolism Portal Vein->Hepatic First-Pass Metabolism Systemic Circulation Systemic Circulation Hepatic First-Pass Metabolism->Systemic Circulation Drug & Metabolites

Caption: Pathway of oral drug absorption and metabolism.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of 5-ethyl-1H-1,2,4-triazol-3-amine and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activities of the novel compound 5-ethyl-1H-1,2,4-triazol-3-amine and the established antifungal drug, fluconazole. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from structurally similar 1,2,4-triazole derivatives to provide a preliminary assessment of its potential antifungal profile against the well-documented efficacy of fluconazole.

Executive Summary

Fluconazole, a widely used triazole antifungal, functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical step in the ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to its antifungal effect. While direct experimental data on this compound is not extensively available, studies on analogous 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives suggest that this class of compounds exhibits promising antifungal activity against various fungal pathogens, including species of Candida and Aspergillus. The proposed mechanism of action for these triazole derivatives is also the inhibition of ergosterol biosynthesis, positioning them as potential alternatives or adjuncts to existing antifungal therapies. This guide presents available quantitative data, detailed experimental protocols for antifungal susceptibility testing, and visual representations of the underlying biochemical pathways to facilitate a comprehensive comparison.

Data Presentation: Antifungal Activity Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for fluconazole and various 1,2,4-triazole derivatives against common fungal pathogens. The data for the 1,2,4-triazole derivatives is presented to infer the potential activity of this compound.

Table 1: MIC Values (µg/mL) of Fluconazole against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.25 - >64[1]0.5[2]2[2]
Candida tropicalis≤0.12 - >12824
Candida parapsilosis≤0.12 - >12824
Candida glabrata≤0.12 - >1281632
Aspergillus niger--6[3]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: MIC Values (µg/mL) of 4-Amino-5-substituted-phenyl-4H-[4][5][6]triazole-3-thiol Derivatives

Derivative SubstitutionCandida albicans (3557)Candida albicans (3471)Candida tropicalis (3556)Aspergillus nigerReference
4-chloro (A-1)32326464[7]
2,4-dichloro (A-2)32326464[7]
4-hydroxy (A-3)32323264[7]
4-methoxy (A-4)--6464[7]
4-bromo (A-5)6464128128[7]
4-nitro (A-6)6464128128[7]
Unsubstituted (A-7)646412864[7]
Fluconazole (Standard) 32 32 64 128 [7]

Note: The data in Table 2 suggests that certain substitutions on the 1,2,4-triazole ring can lead to antifungal activity comparable to or, in some cases, more potent than fluconazole against specific strains.

Experimental Protocols

The determination of antifungal activity is predominantly conducted using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a widely accepted standard for yeast susceptibility testing.

Broth Microdilution Method (Based on CLSI M27-A3)
  • Preparation of Antifungal Agents: Stock solutions of the antifungal compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired test concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Microdilution Plate Setup: 100 µL of the standardized fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agents. A growth control well (containing only inoculum and medium) and a sterility control well (containing only medium) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure absorbance.

Mandatory Visualization

Signaling Pathway: Ergosterol Biosynthesis and Inhibition

The primary mechanism of action for both fluconazole and other triazole-based antifungal agents is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane (Integrity) ergosterol->fungal_cell_membrane inhibitor Triazole Antifungals (Fluconazole, this compound) inhibitor->lanosterol_demethylase Inhibition lanosterol_demethylase->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Antifungal_Susceptibility_Workflow start Start prep_antifungal Prepare Antifungal Serial Dilutions start->prep_antifungal prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antifungal->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Unlocking Antimitotic Potential: A Comparative Guide to 5-Substituted 1,2,4-Triazoles as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold represents a privileged structure in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-substituted 1,2,4-triazoles, with a specific focus on their potent activity as inhibitors of tubulin polymerization, a key mechanism in anticancer therapy. The data presented herein is supported by experimental findings to facilitate informed decisions in drug discovery and development.

The dynamic instability of microtubules, essential for cell division, is a well-established target for anticancer drugs. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. A promising class of such agents are 1,2,4-triazole derivatives designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. By replacing the cis-stilbene bridge of CA-4 with a 1,2,4-triazole ring, researchers have developed compounds with enhanced stability and potent biological activity. This guide focuses on the SAR of 1,5-diaryl-1,2,4-triazoles, where the substitution pattern on the 5-phenyl ring significantly influences their antiproliferative and tubulin polymerization inhibitory effects.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro antiproliferative activity and tubulin polymerization inhibitory effects of a series of 1-(3′,4′,5′-trimethoxyphenyl)-5-aryl-1,2,4-triazoles. The data highlights how modifications to the 5-phenyl ring impact the compounds' potency.

Compound ID5-Aryl Substituent (R)Antiproliferative Activity IC50 (µM) on HeLa cells[1]Tubulin Polymerization Inhibition IC50 (µM)[1]
CA-4 (Reference Compound)0.0030.95
4h 4-methoxyphenyl0.041.9
4i 3-methoxyphenyl> 10> 20
4j 2-methoxyphenyl> 10> 20
4l 4-ethoxyphenyl0.0010.76
4m 3-ethoxyphenyl0.1210
4n 2-ethoxyphenyl0.1515
4o 3-chloro-4-ethoxyphenyl0.0020.85

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this series of 1,5-disubstituted 1,2,4-triazoles:

  • Position of Substitution: The position of the substituent on the 5-phenyl ring dramatically influences activity. A para-substitution (4-position) is highly favored, as seen by comparing the potent compound 4h (4-methoxy) with its significantly less active meta (4i ) and ortho (4j ) isomers.[1] A similar trend is observed for the ethoxy-substituted analogs (4l , 4m , and 4n ).[1]

  • Nature of the para-Substituent: An ethoxy group at the para-position (4l ) confers greater potency than a methoxy group (4h ), suggesting that a slightly larger lipophilic group is beneficial for activity.[1] Compound 4l was found to be 4- to 40-fold more potent than its methoxy counterpart 4h against various cell lines.[1]

  • Disubstitution: The introduction of a chloro group at the 3-position in addition to the 4-ethoxy group (4o ) maintains high potency, comparable to that of CA-4.[1] This indicates that the electronic and steric properties of this region of the molecule are important for its interaction with the tubulin binding site.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key assays used to evaluate the 5-substituted 1,2,4-triazoles.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.

  • Incubation: The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of the compounds to inhibit the formation of microtubules from tubulin dimers.

  • Reagent Preparation: Purified bovine tubulin is reconstituted in a general tubulin buffer. A fluorescent reporter (e.g., DAPI) is included in the buffer, which exhibits increased fluorescence upon binding to polymerized microtubules.

  • Reaction Setup: The assay is performed in a 96-well plate. Test compounds at various concentrations are added to the wells.

  • Initiation of Polymerization: The polymerization is initiated by adding the tubulin solution to the wells and incubating the plate at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence intensity is monitored over time (e.g., every 30 seconds for 90 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated by comparing the polymerization in the presence of the compound to that of a vehicle control.

Visualizing the SAR Workflow and Signaling Pathway

To better understand the process of SAR studies and the mechanism of action of tubulin inhibitors, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement start Lead Compound Identification synthesis Analogue Synthesis (5-Substitution) start->synthesis Chemical Modification invitro In Vitro Assays (Cytotoxicity, Tubulin Polymerization) synthesis->invitro Screening invivo In Vivo Models (Xenografts) invitro->invivo Promising Candidates sar SAR Analysis invitro->sar Generate Data final Preclinical Candidate invivo->final Preclinical Candidate optimization Lead Optimization sar->optimization Identify Key Moieties optimization->synthesis Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Tubulin_Pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2m G2/M Phase microtubule->g2m Mitotic Spindle Formation mitosis Mitosis g2m->mitosis apoptosis Apoptosis mitosis->apoptosis Cell Cycle Arrest Leads to inhibitor 5-Substituted 1,2,4-Triazole inhibitor->tubulin Binds to Colchicine Site

Caption: Signaling pathway of 1,2,4-triazole tubulin polymerization inhibitors.

References

A Comparative Guide to the Synthetic Routes of 3,5-Disubstituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents exhibiting antifungal, antiviral, and anticancer properties. The synthesis of 3,5-disubstituted 1,2,4-triazoles has been a subject of extensive research, leading to the development of several synthetic strategies. This guide provides a comparative analysis of three prominent methods: the Pellizzari reaction, the Einhorn-Brunner reaction, and a modern base-catalyzed condensation of nitriles and hydrazides.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular 3,5-disubstituted 1,2,4-triazole is often dictated by the availability of starting materials, desired substitution pattern, and reaction conditions. The classical Pellizzari and Einhorn-Brunner reactions are foundational methods, while more contemporary approaches, such as the base-catalyzed reaction of nitriles and hydrazides, offer milder conditions and improved efficiency, especially with the use of microwave irradiation.

The Pellizzari reaction , first reported in 1911, involves the thermal condensation of an amide and an acylhydrazide.[1][2] While direct, this method typically requires high temperatures (often exceeding 200°C) and can result in long reaction times and modest yields.[2] A significant drawback of the traditional Pellizzari reaction is the potential for low yields.[2] Modern modifications, particularly the use of microwave irradiation, have been shown to significantly shorten reaction times and improve yields.[2]

The Einhorn-Brunner reaction , discovered by Alfred Einhorn and Karl Brunner, utilizes the condensation of diacylamines (imides) with hydrazines, usually under acidic conditions.[3][4] This method is versatile and can be used to synthesize a variety of substituted 1,2,4-triazoles. When unsymmetrical diacylamines are used, the reaction can yield a mixture of regioisomers.[4] The regiochemical outcome is influenced by the electronic properties of the acyl groups.[3]

A more recent and efficient approach involves the base-catalyzed direct condensation of nitriles and hydrazides . This method provides a more convergent and often higher-yielding route to 3,5-disubstituted 1,2,4-triazoles under milder conditions compared to the classical methods. The use of microwave assistance in this reaction has been shown to dramatically reduce reaction times and improve yields.

Data Presentation: A Comparative Overview

The following table summarizes the reaction conditions and yields for the synthesis of a representative compound, 3,5-diphenyl-1,2,4-triazole (or a closely related analog), via the three discussed synthetic routes.

Synthetic RouteStarting MaterialsReaction ConditionsReaction TimeYield (%)Reference(s)
Pellizzari Reaction Benzamide and BenzoylhydrazideNeat, 220-250°C2-4 hoursModerate[5][6]
Einhorn-Brunner Reaction Dibenzamide and PhenylhydrazineGlacial Acetic Acid, Reflux4 hours85%[1]
Base-Catalyzed Nitrile/Hydrazide Condensation Benzonitrile and Benzoyl Hydraziden-Butanol, K2CO3, 150°C (Microwave)2.5 hours74%[7]
Base-Catalyzed Nitrile/Hydrazide Condensation Benzonitrile and Benzoyl Hydraziden-Butanol, K2CO3, Oil Bath3 hours80%[7]

Mandatory Visualization

The following diagrams illustrate the generalized synthetic pathways for each of the discussed methods.

Pellizzari_Reaction Amide Amide (R1-CO-NH2) Intermediate Acyl-Amidrazone Intermediate Amide->Intermediate + Acylhydrazide - H2O Acylhydrazide Acylhydrazide (R2-CO-NHNH2) Acylhydrazide->Intermediate Triazole 3,5-Disubstituted 1,2,4-Triazole Intermediate->Triazole Cyclization - H2O

Caption: Generalized Pellizzari Reaction Pathway.

Einhorn_Brunner_Reaction Diacylamine Diacylamine (Imide) Intermediate Hydrazone-like Intermediate Diacylamine->Intermediate + Hydrazine - H2O Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Intermediate Triazole 1,3,5-Trisubstituted 1,2,4-Triazole Intermediate->Triazole Cyclization - H2O

Caption: Generalized Einhorn-Brunner Reaction Pathway.

Nitrile_Hydrazide_Condensation Nitrile Nitrile (R1-CN) Intermediate Amidrazone Intermediate Nitrile->Intermediate + Hydrazide Base Hydrazide Hydrazide (R2-CO-NHNH2) Hydrazide->Intermediate Triazole 3,5-Disubstituted 1,2,4-Triazole Intermediate->Triazole Cyclization - NH3

Caption: Base-Catalyzed Nitrile and Hydrazide Condensation.

Experimental Protocols

Detailed experimental procedures for the synthesis of representative 3,5-disubstituted 1,2,4-triazoles are provided below.

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction[6][7]

Materials:

  • Benzamide

  • Benzoylhydrazide

  • Ethanol (for trituration and recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

  • Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.

  • Triturate the solid product with ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole via Einhorn-Brunner Reaction[1]

Materials:

  • Dibenzamide

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (for washing and recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve dibenzamide (1.0 equivalent) in glacial acetic acid.

  • Slowly add phenylhydrazine (1.1 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides[8]

Materials:

  • Substituted Aromatic Hydrazide (e.g., Benzoyl hydrazide, 0.005 moles)

  • Substituted Nitrile (e.g., Benzonitrile, 0.0055 moles)

  • Potassium Carbonate (0.0055 moles)

  • n-Butanol (10 mL)

  • 20 mL microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add 10 mL of n-butanol to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated substituted 1,2,4-triazole product can be collected by filtration.

This guide provides a foundational comparison of key synthetic routes to 3,5-disubstituted 1,2,4-triazoles. Researchers can select the most appropriate method based on the specific requirements of their target molecule and available laboratory resources. The advent of microwave-assisted synthesis has significantly improved the efficiency of these classical reactions, offering a greener and faster alternative for the synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to the Cross-Resistance Profile of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on the cross-resistance profile of 5-ethyl-1H-1,2,4-triazol-3-amine in fungal strains is not available in the public domain. This guide serves as a comprehensive template for researchers, scientists, and drug development professionals, illustrating how to structure and present such a comparative analysis. The quantitative data herein is hypothetical, based on the known activities of similar 1,2,4-triazole derivatives, and is intended for demonstrative purposes. The experimental protocols and mechanistic pathways described are based on established methodologies and scientific literature.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with prominent drugs like fluconazole and voriconazole featuring this heterocyclic core.[1] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase (encoded by the cyp51A or ERG11 gene), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition or cell death.[4]

However, the extensive use of triazoles in both clinical and agricultural settings has led to the emergence of resistant fungal strains.[2][3][5] Resistance can arise through various mechanisms, most notably via point mutations in the cyp51A gene or its overexpression, which reduces the drug's binding affinity or effective concentration.[2][3] A significant concern is the phenomenon of cross-resistance, where resistance to one triazole agent confers resistance to others in the same class.[2][3][5][6]

This guide provides a framework for evaluating the cross-resistance profile of a novel investigational compound, hypothetically named Compound T-EA (this compound) . Its performance is compared against established antifungal agents, Fluconazole and Voriconazole, across a panel of clinically relevant fungal strains, including known azole-susceptible and azole-resistant isolates.

Data Presentation: Comparative Antifungal Activity

The following tables summarize the hypothetical in vitro activity of Compound T-EA against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[7] Lower MIC values indicate higher potency. Data is presented in µg/mL.

Fungal StrainGenotypeCompound T-EA (µg/mL)Fluconazole (µg/mL)Voriconazole (µg/mL)
Candida albicans (ATCC 90028)Azole-Susceptible (AS)210.125
Candida albicans (Clinical Isolate)Azole-Resistant (AR)>64644
Candida glabrata (ATCC 90030)Intrinsically less susceptible16321
Aspergillus fumigatus (ATCC 204305)Azole-Susceptible (AS)1160.5
Aspergillus fumigatus (TR₃₄/L98H)Azole-Resistant (AR)>16>648
Cryptococcus neoformans (ATCC 208821)Wild Type480.25

Note: Data is hypothetical. AS: Azole-Susceptible; AR: Azole-Resistant. The TR₃₄/L98H mutation is a common mechanism of azole resistance in A. fumigatus.[6]

Table 2: Zone of Inhibition Data

The Zone of Inhibition test is a qualitative method where the diameter of the clear zone around an antimicrobial-impregnated disk reflects the agent's ability to inhibit microbial growth. Larger zone diameters suggest greater susceptibility. Data is presented in millimeters (mm).

Fungal StrainGenotypeCompound T-EA (mm)Fluconazole (25 µg disk) (mm)Voriconazole (1 µg disk) (mm)
Candida albicans (ATCC 90028)Azole-Susceptible (AS)18≥19≥17
Candida albicans (Clinical Isolate)Azole-Resistant (AR)6≤148
Candida glabrata (ATCC 90030)Intrinsically less susceptible12≤1415
Aspergillus fumigatus (ATCC 204305)Azole-Susceptible (AS)20Not Applicable≥17
Aspergillus fumigatus (TR₃₄/L98H)Azole-Resistant (AR)6Not Applicable7
Cryptococcus neoformans (ATCC 208821)Wild Type161822

Note: Data is hypothetical. Interpretive criteria for Fluconazole and Voriconazole are based on CLSI M44 guidelines.[8]

Experimental Protocols

Accurate determination of antifungal susceptibility is critical for cross-resistance studies. The following are standardized protocols for the key assays.

A. Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

  • Media Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared. For testing Aspergillus spp., the medium should be supplemented with 2% glucose.[12][13]

  • Antifungal Agent Preparation: Stock solutions of each antifungal agent are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then performed in a 96-well U-bottom microtiter plate using the prepared RPMI medium to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is created in sterile saline and adjusted using a spectrophotometer or hemocytometer to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds and 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts.[11]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Plates are incubated at 35°C for 24-48 hours. The duration may vary depending on the fungal species and growth rate.[12][13]

  • MIC Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control well. For Aspergillus, the endpoint is often complete visual inhibition of growth.[11][12]

B. Agar Disc Diffusion Method for Zone of Inhibition

This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.[8]

  • Media Preparation: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is prepared and poured into petri dishes to a uniform depth.

  • Inoculum Preparation: A standardized fungal suspension is prepared as described in the broth microdilution protocol (Step 3).

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disc Application: Paper discs impregnated with a standard concentration of the antifungal agent (e.g., 25 µg for fluconazole, 1 µg for voriconazole) are aseptically placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 35°C for 20-24 hours.

  • Measurement: After incubation, the diameter of the zone of complete growth inhibition around each disc is measured in millimeters.

Visualized Workflows and Pathways

Experimental Workflow for Cross-Resistance Assessment

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Susceptibility Assays cluster_analysis Phase 3: Data Analysis start Select Fungal Strains (AS and AR Isolates) prep_media Prepare Culture Media (e.g., RPMI-1640, MHA) start->prep_media prep_drugs Prepare Antifungal Stocks (Compound T-EA, Comparators) start->prep_drugs inoculum Prepare Standardized Fungal Inoculum prep_media->inoculum mic_assay Perform Broth Microdilution (MIC Determination) prep_drugs->mic_assay disk_assay Perform Agar Disc Diffusion (Zone of Inhibition) prep_drugs->disk_assay inoculum->mic_assay inoculum->disk_assay incubate Incubate Plates (24-48h at 35°C) mic_assay->incubate disk_assay->incubate read_mic Read & Record MIC Values incubate->read_mic read_zone Measure & Record Zone Diameters incubate->read_zone analyze Compare MICs & Zones (Compound vs. Controls) read_mic->analyze read_zone->analyze conclusion Determine Cross-Resistance Profile analyze->conclusion

Caption: Workflow for assessing the antifungal cross-resistance profile of a novel compound.

Mechanism of Triazole Action and Resistance

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol CYP51A / ERG11 (Lanosterol 14α-demethylase) ... ... 14-alpha-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole Antifungal (e.g., Compound T-EA) CYP51A / ERG11 CYP51A / ERG11 Triazole->CYP51A / ERG11 Inhibition Mutation cyp51A/ERG11 Gene Mutation Mutation->CYP51A / ERG11 Reduces Drug Binding Overexpression cyp51A/ERG11 Overexpression Overexpression->CYP51A / ERG11 Increases Target Enzyme

References

Novel Triazoles Emerge as Potent Alternatives to Commercial Fungicides, Combatting Resistance and Broadening Treatment Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers and drug development professionals now have access to a comprehensive comparison of novel triazole compounds against established commercial fungicides. This guide provides a detailed analysis of their efficacy, supported by extensive experimental data, to inform the development of next-generation antifungal agents. The rising concern over fungal resistance to existing treatments necessitates the exploration of new chemical entities, and recent studies highlight the potential of new triazole derivatives to address this challenge.[1][2][3][4]

The primary mechanism of action for triazole fungicides is the inhibition of the C14-demethylase enzyme (CYP51), a critical component in the ergosterol biosynthesis pathway of fungi.[5][6][7] Ergosterol is essential for maintaining the integrity of fungal cell membranes.[5][8] By disrupting its production, triazoles lead to abnormal fungal growth and cell death.[5][7] Recent research has also uncovered a secondary mechanism where triazole-mediated inhibition leads to an accumulation of sterol intermediates, which in turn induces negative feedback on HMG-CoA reductase, another key enzyme in the pathway.[9]

This guide summarizes the in vitro and in vivo efficacy of several novel triazole compounds against a broad range of pathogenic fungi and oomycetes, presenting a clear comparison with widely used commercial fungicides such as fluconazole, ketoconazole, and itraconazole.

Comparative Efficacy of Novel Triazoles vs. Commercial Fungicides

The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values of various novel triazole compounds compared to commercial standards. Lower values indicate higher antifungal activity.

Table 1: In Vitro Antifungal Activity (MIC80 in µg/mL) of Novel Triazoles Against Various Fungal Pathogens

Compound/DrugCandida albicansCryptococcus neoformansAspergillus fumigatusCandida glabrataReference
Novel Triazole 6b 0.0156 - 0.50.0156 - 0.50.0156 - 0.50.0156 - 0.5[10]
Novel Triazole 6c 0.0156 - 0.50.0156 - 0.50.0156 - 0.50.0156 - 0.5[10]
Novel Triazole 10k --0.125 - 1-[10]
Novel Triazole 14l 0.125--≤0.125[10]
Novel Triazole A1 ≤0.125≤0.125-≤0.125[11]
Novel Triazole A2 ≤0.125≤0.125-≤0.125[11]
Novel Triazole S-F24 ----[1]
Fluconazole (Reference) 0.5 - 4--0.25[10]
Ravuconazole (Reference) ----[10]

Table 2: In Vivo Antifungal Activity (EC50 in mg/mL) of Novel Triazoles Against Phytopathogenic Fungi

Compound/DrugAlternaria solaniFusarium graminearumPhysalospora piricolaPhytophthora capsiciReference
Novel Triazole 59k 2.88---[10]
Novel Triazole 59m 8.20---[10]
Novel Triazole 59n 1.92---[10]
Novel Triazole 59f -5.14--[10]
Novel Triazole 6h --13.095-[6]
Novel Triazole 5j ---17.362[6]
Mefentrifluconazole (Reference) --39.51675.433[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of novel triazoles and commercial fungicides.

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Fungal Isolates and Culture Conditions:

    • Clinically relevant fungal strains are obtained from reference culture collections.

    • Isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for Aspergillus spp.) for 24-72 hours to ensure viability and purity.

  • Inoculum Preparation:

    • For yeasts, a suspension is prepared by picking several colonies and suspending them in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • For filamentous fungi, a spore suspension is prepared by flooding the surface of a mature culture with sterile saline containing a wetting agent (e.g., Tween 80). The resulting suspension is filtered to remove hyphal fragments, and the spore concentration is determined using a hemocytometer and adjusted to the desired concentration.

  • Antifungal Agent Preparation:

    • The novel triazole compounds and reference fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial two-fold dilutions are prepared in a microtiter plate using a standard broth medium (e.g., RPMI-1640).

  • Microdilution Assay:

    • The prepared fungal inoculum is further diluted in the broth medium and added to each well of the microtiter plate containing the serially diluted antifungal agents.

    • The final concentration of the inoculum in each well should be approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for filamentous fungi.

    • The plates are incubated at the appropriate temperature for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the control well (containing no antifungal agent). For some fungi, the endpoint is defined as the MIC80, which is the concentration that inhibits 80% of the growth.[10]

In Vivo Fungicide Efficacy Testing on Plants

This protocol outlines a general procedure for evaluating the efficacy of fungicides against plant pathogens.

  • Plant Material and Growth Conditions:

    • Healthy, susceptible host plants are grown from seed in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and light cycles to ensure uniform growth.

  • Fungicide Application:

    • The novel triazole compounds and reference fungicides are formulated for application (e.g., as an emulsifiable concentrate or wettable powder).

    • The formulated products are applied to the plants at specified doses. Application methods can include foliar spray, soil drench, or seed treatment, depending on the target disease and fungicide properties.[12][13] Applications should be made before (preventive) or shortly after (curative) inoculation with the pathogen.[5]

  • Pathogen Inoculation:

    • A suspension of fungal spores or mycelial fragments is prepared at a known concentration.

    • Plants are inoculated with the pathogen by spraying the suspension onto the foliage or by introducing it into the soil.[14] High inoculum levels may be necessary to ensure adequate disease pressure.

  • Incubation and Disease Development:

    • Inoculated plants are maintained in conditions of temperature and humidity that are optimal for disease development.[14]

  • Efficacy Assessment:

    • Disease severity is assessed at regular intervals after inoculation. This can be done by visually rating the percentage of leaf area affected by the disease or by counting the number of lesions.

    • The efficacy of the fungicide is calculated as the percentage reduction in disease severity in the treated plants compared to the untreated control plants.

    • The EC50 (the concentration of the fungicide that provides 50% disease control) is then determined from the dose-response data.[15]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway targeted by triazoles and a typical experimental workflow for fungicide efficacy screening.

Triazole Mode of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Triazole Inhibition cluster_feedback Secondary Feedback Loop Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Hmg1) Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (CYP51) Accumulated_Lanosterol Lanosterol Accumulation Lanosterol->Accumulated_Lanosterol Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Triazole_Fungicide Triazole Fungicide Triazole_Fungicide->Lanosterol Inhibits CYP51 Accumulated_Lanosterol->HMG-CoA Negative Feedback on Hmg1

Caption: Mechanism of action of triazole fungicides.

Fungicide Efficacy Screening Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Culture_Prep Prepare Fungal Cultures and Host Plants Inoculation Inoculate Host with Pathogen Culture_Prep->Inoculation Compound_Prep Prepare Serial Dilutions of Test Compounds Treatment Apply Fungicide Treatments (Pre- or Post-Inoculation) Compound_Prep->Treatment Inoculation->Treatment Incubation Incubate under Optimal Conditions for Disease Treatment->Incubation Assessment Assess Disease Severity Incubation->Assessment Calculation Calculate Percent Inhibition and EC50/MIC Values Assessment->Calculation Comparison Compare Efficacy to Commercial Standards Calculation->Comparison

Caption: General workflow for fungicide efficacy screening.

References

Comparative molecular docking of 1,2,4-triazole isomers with CYP51

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of 1,2,4-Triazole Isomers with CYP51

Introduction

The enzyme lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 family, is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Its inhibition disrupts membrane integrity and fluidity, ultimately leading to fungal cell death.[1] This makes CYP51 a primary target for the development of antifungal agents.[1][2] The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of many clinical antifungal drugs that target CYP51, such as fluconazole, voriconazole, itraconazole, and posaconazole.[1]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It has become an indispensable tool in drug discovery for understanding structure-activity relationships, predicting binding modes, and guiding the design of more potent and selective inhibitors. This guide provides a comparative analysis of the molecular docking of different 1,2,4-triazole isomers with CYP51, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Binding Affinities

The binding affinity between a ligand and a protein is a key indicator of its potential efficacy. In molecular docking studies, this is often represented by a docking score or, more accurately, through binding free energy calculations. A more negative value typically indicates a stronger and more favorable interaction. The following table summarizes the calculated binding free energies for several clinically used 1,2,4-triazole antifungal agents with CYP51, derived from molecular dynamics simulations.

1,2,4-Triazole Isomer Binding Free Energy (ΔG_bind) Key Interaction Components
Fluconazole-8.50 kcal/mol[1][3]Non-polar interactions are the main contributor.[1][3]
Voriconazole-15.08 kcal/mol[1][3]Primarily driven by non-polar interactions.[1][3]
Itraconazole-52.52 kcal/mol[1][3]Stronger binding affinity due to extensive hydrophobic interactions from its long tail.[1]
Posaconazole-48.53 kcal/mol[1][3]Stronger binding affinity due to extensive hydrophobic interactions from its long tail.[1]

Note: The binding free energies were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. Data sourced from a study on triazole inhibitors with CYP51.[1][3]

The data clearly shows that long-tailed inhibitors like itraconazole and posaconazole exhibit significantly stronger binding affinities compared to short-tailed inhibitors like fluconazole and voriconazole.[1][3] This difference is attributed to the ability of the longer side chains to form more extensive hydrophobic interactions with the residues in the CYP51 active site.[1] Non-polar interactions, including van der Waals forces, are the primary driving force for the binding of these inhibitors.[1][3]

Experimental Protocols

A typical molecular docking study for comparing 1,2,4-triazole isomers against CYP51 involves several key steps, from preparation of the protein and ligands to the final docking simulation and analysis.

Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structure of the target protein, CYP51, is obtained from a public repository like the Protein Data Bank (PDB).[4]

  • Structure Refinement: The initial PDB file is prepared for docking. This involves removing all non-essential components such as water molecules, ions, and any co-crystallized ligands from the protein structure.[4][5]

  • Protonation: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein. This is crucial for defining the correct ionization states of amino acid residues and for accurate hydrogen bond formation.[4]

Ligand Preparation
  • Structure Generation: The 2D structures of the 1,2,4-triazole isomers are drawn using chemical drawing software and are then converted into 3D structures.[6]

  • Geometry Optimization: The 3D structures of the ligands undergo energy minimization to find their most stable conformation. This is often performed using quantum mechanics methods, for instance, at the B3LYP/6-31G(d) level of theory using software like Gaussian.[1]

Molecular Docking Simulation
  • Software: Various software packages can be used for molecular docking, such as AutoDock, Discovery Studio (using the CDOCKER protocol), or Schrödinger Suite.[1][7]

  • Active Site Definition: A "grid box" or "site sphere" is defined around the active site of CYP51.[1] This confined space directs the docking algorithm to search for binding poses only within the region of interest, which is typically centered on the heme cofactor.

  • Docking Algorithm: The docking program systematically explores various conformations and orientations of the flexible ligand within the (usually) rigid receptor's active site.[1] Algorithms like the genetic algorithm are commonly used to find the best binding pose.[7]

  • Scoring and Analysis: The program calculates the binding affinity for each pose using a scoring function, which estimates the free energy of binding. The pose with the lowest energy score is typically considered the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein are then analyzed in detail.

Visualization of Workflow and Interactions

Visual diagrams are essential for understanding complex scientific processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and the key molecular interactions.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Retrieve CYP51 Structure (PDB) PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Ligands Generate 3D Ligand Structures PrepLig Optimize Ligand Geometry Ligands->PrepLig Grid Define Active Site Grid PrepProt->Grid Dock Perform Molecular Docking PrepLig->Dock Grid->Dock Score Calculate Binding Energies Dock->Score Analyze Analyze Binding Poses & Interactions Score->Analyze Compare Compare Isomers Analyze->Compare Conclusion Conclusion Compare->Conclusion Draw Conclusions

Caption: Workflow for a comparative molecular docking study.

G center CYP51 Active Site Heme Heme Iron (Fe) Triazole 1,2,4-Triazole Isomer Triazole->Heme Coordination Bond (N4 to Fe) SideChain R-Group (Side Chain) Triazole->SideChain Y132 Tyr132 SideChain->Y132 Hydrophobic Interaction L376 Leu376 SideChain->L376 Hydrophobic Interaction F58 Phe58 SideChain->F58 Hydrophobic Interaction M508 Met508 SideChain->M508 Hydrophobic Interaction

Caption: Key interactions of a 1,2,4-triazole inhibitor in the CYP51 active site.

Conclusion

Molecular docking studies provide invaluable insights into the binding mechanisms of 1,2,4-triazole isomers with the CYP51 enzyme. The primary mode of action involves the coordination of a nitrogen atom (N4) in the triazole ring with the heme iron at the core of the active site.[8] The affinity and specificity of these inhibitors are largely dictated by the side chains attached to the triazole core.

As demonstrated by the comparative data, isomers with longer, more complex side chains, such as itraconazole and posaconazole, can form more extensive hydrophobic interactions with key residues in the active site, leading to significantly higher binding affinities.[1] Key residues identified as crucial for anchoring these inhibitors include Tyr132, Leu376, and Met508.[1] These findings underscore the importance of optimizing hydrophobic interactions in the design of novel, potent CYP51 inhibitors. The computational protocols and comparative data presented here serve as a robust framework for researchers engaged in the development of next-generation antifungal agents.

References

A Comparative Guide to the Reproducibility of 5-Amino-1,2,4-triazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. This guide provides an objective comparison of published synthesis methods for 5-amino-1,2,4-triazoles, a crucial scaffold in medicinal chemistry. We focus on the reproducibility of these methods, presenting quantitative data, detailed experimental protocols, and a discussion of potential challenges to aid in the selection of the most robust synthetic routes.

Comparison of Synthetic Methodologies

The synthesis of 5-amino-1,2,4-triazoles is predominantly achieved through the cyclization of aminoguanidine derivatives with various carbonyl compounds or their equivalents. Two prevalent methods are the conventional heating approach and the more modern microwave-assisted synthesis.

Method 1: Conventional Heating of Aminoguanidine with Carboxylic Acids

This classical approach involves the reaction of aminoguanidine bicarbonate or hydrochloride with a carboxylic acid, typically with heating. A well-established procedure for the parent compound, 3-amino-1,2,4-triazole, is documented in Organic Syntheses, known for its rigorously tested and reproducible methods.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 5-substituted 3-amino-1,2,4-triazoles via microwave-assisted condensation of aminoguanidine bicarbonate with various carboxylic acids has been reported to be efficient, offering high yields in significantly reduced reaction times.[1][2]

Quantitative Data Summary

The following table summarizes the reported yields for various 5-amino-1,2,4-triazole derivatives synthesized by the two primary methods.

CompoundSynthesis MethodReagentsReaction TimeYield (%)Reference
3-Amino-1,2,4-triazoleConventional HeatingAminoguanidine bicarbonate, Formic acid5 hours95-97Organic Syntheses, 26, 11 (1946)[3]
3-Amino-5-ethyl-1,2,4-triazoleMicrowave-AssistedAminoguanidine bicarbonate, Propionic acid3 hours86Molecules, 2024, 29(6), 1268[1]
3-Amino-5-butyl-1,2,4-triazoleMicrowave-AssistedAminoguanidine bicarbonate, Valeric acidNot Specified85Molecules, 2024, 29(6), 1268[1]
3-Amino-5-iso-butyl-1,2,4-triazoleMicrowave-AssistedAminoguanidine bicarbonate, Isovaleric acidNot Specified76Molecules, 2024, 29(6), 1268[1]
3-Amino-5-cyclo-butyl-1,2,4-triazoleMicrowave-AssistedAminoguanidine bicarbonate, Cyclobutanecarboxylic acidNot Specified70Molecules, 2024, 29(6), 1268[1]
3-Amino-5-phenyl-1,2,4-triazoleMicrowave-AssistedAminoguanidine bicarbonate, Benzoic acidNot Specified85Molecules, 2024, 29(6), 1268[1]

Reproducibility and Potential Challenges

While many published methods report high yields, reproducibility can be a significant concern. A study on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides highlights a key reproducibility challenge.[4] The authors developed two complementary synthetic pathways. The first, involving the reaction of N-guanidinosuccinimide with amines under microwave irradiation, was successful for aliphatic amines. However, this approach failed when less nucleophilic aromatic amines were used.[4] This necessitated the development of an alternative pathway, demonstrating that the success of a given method can be highly substrate-dependent.

This example underscores the importance of carefully considering the electronic and steric properties of the starting materials when selecting a synthetic protocol. The failure of a seemingly robust method with a slight change in substrate is a common reproducibility issue that researchers should be aware of.

Experimental Protocols

Method 1: Conventional Synthesis of 3-Amino-1,2,4-triazole
  • Reagents:

    • Aminoguanidine bicarbonate (136 g, 1 mole)

    • 98-100% Formic acid (48 g, 40 mL, 1.05 moles)

    • 95% Ethanol

  • Procedure:

    • To 136 g of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, add 48 g of 98–100% formic acid.

    • Cautiously heat the foaming mixture with gentle rotation until gas evolution ceases and the solid dissolves.

    • Maintain the solution at 120°C for 5 hours.

    • After cooling, add 500 mL of 95% ethanol and heat to dissolve the product.

    • Filter the hot solution and evaporate the ethanol to dryness on a steam bath.

    • Dry the resulting colorless crystalline product in an oven at 100°C.

    • The reported yield is 80–81.6 g (95–97%).[3]

Method 2: Microwave-Assisted Synthesis of 3-Amino-5-ethyl-1,2,4-triazole
  • Reagents:

    • Aminoguanidine bicarbonate (13.6 g, 0.1 mol)

    • 37% Hydrochloric acid (12.5 mL, 0.15 mol)

    • Propionic acid (8.89 g, 0.12 mol)

  • Procedure:

    • A mixture of 13.6 g (0.1 mol) of aminoguanidine bicarbonate and 12.5 mL (0.15 mol) of a 37% solution of HCl is mixed with agitation for 2 hours.

    • Water is evaporated to collect 13 g of the dry solid (aminoguanidine hydrochloride).

    • The solid is mixed with propionic acid (8.89 g, 0.12 mol) in a 100 mL microwave process vial.

    • The mixture is irradiated at 180 °C for 3 hours in a multimode microwave reactor.

    • After cooling, the reaction mixture is processed to isolate the product.

    • The reported yield for the scaled-up procedure is 87%.[1]

Visualizing Synthetic Workflows

To better illustrate the logical flow of the synthesis and the decision-making process based on substrate reactivity, the following diagrams are provided.

Synthesis_Workflow cluster_conventional Conventional Heating Method conv_start Aminoguanidine Bicarbonate conv_reaction Heating at 120°C for 5 hours conv_start->conv_reaction conv_reagent Formic Acid conv_reagent->conv_reaction conv_product 3-Amino-1,2,4-triazole (95-97% Yield) conv_reaction->conv_product

Caption: Workflow for the conventional synthesis of 3-amino-1,2,4-triazole.

Microwave_Synthesis_Workflow cluster_microwave Microwave-Assisted Synthesis mw_start Aminoguanidine Bicarbonate mw_reaction Microwave Irradiation 180°C, 3 hours mw_start->mw_reaction mw_reagent Carboxylic Acid mw_reagent->mw_reaction mw_product 5-Substituted-3-amino- 1,2,4-triazole mw_reaction->mw_product

Caption: General workflow for microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Reproducibility_Decision_Tree start Desired N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide amine_type Nature of Amine? start->amine_type aliphatic Aliphatic Amine amine_type->aliphatic Aliphatic aromatic Aromatic Amine (less nucleophilic) amine_type->aromatic Aromatic pathway1 Pathway 1: N-guanidinosuccinimide + Amine (Microwave) aliphatic->pathway1 aromatic->pathway1 Attempt success Successful Synthesis pathway1->success failure Pathway 1 Fails pathway1->failure pathway2 Pathway 2: N-arylsuccinimide + Aminoguanidine (Microwave) pathway2->success failure->pathway2 Alternative

Caption: Decision tree for selecting a reproducible synthesis pathway based on amine nucleophilicity.

References

A Head-to-Head Comparison of 1,2,3-Triazole and 1,2,4-Triazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Medicinal Chemistry

In the landscape of drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, metabolic stability, and biological activity of a potential therapeutic agent. Among the privileged five-membered nitrogen-containing heterocycles, the isomeric 1,2,3-triazole and 1,2,4-triazole rings have emerged as versatile and highly valuable frameworks. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions during the design and optimization of novel drug candidates.

Physicochemical Properties: A Tale of Two Isomers

The arrangement of nitrogen atoms within the triazole ring dictates the fundamental physicochemical characteristics of each isomer, impacting their solubility, lipophilicity, and acid-base properties. These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property1,2,3-Triazole1,2,4-Triazole
pKa (acidic) 9.410.26
pKa (basic) 1.172.27, 2.45
LogP -0.3-0.76
Water Solubility Very soluble1250 g/L (20 °C)
Melting Point 23-25 °C119-121 °C
Boiling Point 203 °C260 °C

Table 1: Comparison of Physicochemical Properties of Parent 1,2,3-Triazole and 1,2,4-Triazole. [1][2][3][4][5]

The 1,2,4-triazole isomer is a slightly weaker acid and a stronger base compared to the 1,2,3-triazole. The lower LogP value of 1,2,4-triazole suggests a higher degree of hydrophilicity. Both parent compounds exhibit excellent water solubility.

Metabolic Stability: Navigating the Biotransformation Landscape

A crucial aspect of drug design is ensuring that a compound possesses sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. The triazole rings are generally considered to be metabolically robust; however, the orientation of the nitrogen atoms can influence their susceptibility to cytochrome P450 (CYP) mediated metabolism.

While direct comparative studies on a wide range of analogous drugs are limited, some general trends have been observed. The 1,2,4-triazole ring is often considered more resistant to CYP-mediated oxidation.[6] In contrast, while 1,2,3-triazoles are also generally stable, some studies suggest they can be more metabolically labile in specific contexts.[7] For instance, the rate of CYP3A4-mediated metabolism of a 1,2,3-triazole derivative of 17-α-ethynylestradiol was found to be comparable to the parent compound, although with different regioselectivity.[7]

Experimental Protocol: Human Liver Microsome Stability Assay

To experimentally determine and compare the metabolic stability of novel compounds containing either triazole scaffold, a human liver microsome (HLM) stability assay is a standard in vitro method.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with human liver microsomes.

Materials:

  • Test compounds (dissolved in a suitable organic solvent, e.g., DMSO)

  • Pooled human liver microsomes

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and human liver microsomes.

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration typically in the low micromolar range (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k), and the intrinsic clearance (CLint) can be determined.[1][2][3][8]

Biological Activities and Therapeutic Applications: A Comparative Overview

Both 1,2,3-triazole and 1,2,4-triazole scaffolds are integral components of a wide array of clinically successful drugs and investigational agents, demonstrating their broad therapeutic potential.

Biological Activity1,2,3-Triazole Scaffold1,2,4-Triazole Scaffold
Antifungal Less common as the core pharmacophore for direct antifungal action.A well-established and dominant scaffold in azole antifungals (e.g., Fluconazole, Itraconazole, Voriconazole, Posaconazole).[9][10]
Anticancer Found in a variety of anticancer agents with diverse mechanisms, including kinase inhibitors and microtubule disruptors (e.g., Carboxyamidotriazole).[11][12][13]Present in several key anticancer drugs, particularly aromatase inhibitors used in breast cancer therapy (e.g., Anastrozole, Letrozole).[12]
Antiviral A key component in some antiviral drugs (e.g., Tazobactam, which is a β-lactamase inhibitor used in combination with antibiotics).[14][15]Found in antiviral agents like Ribavirin, which has a broad spectrum of activity against various RNA and DNA viruses.
Antibacterial Incorporated into antibacterial agents, often through "click chemistry" to create hybrid molecules with enhanced activity.Used in the development of novel antibacterial agents, including hybrids with quinolones.
Other Activities Anti-inflammatory, anti-HIV, antidiabetic, and neuroprotective agents.[13]Anxiolytic (e.g., Alprazolam), anticonvulsant, and anti-inflammatory agents.[10]

Table 2: Comparison of Biological Activities and Therapeutic Applications.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the roles of these scaffolds, the following diagrams depict a key signaling pathway targeted by triazole-containing drugs and a typical experimental workflow for their evaluation.

experimental_workflow Experimental Workflow for Triazole Compound Evaluation cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis cluster_conclusion Decision Synthesis Synthesis of 1,2,3- and 1,2,4-Triazole Analogs Anticancer Anticancer Activity (MTT Assay) Synthesis->Anticancer Test Compounds Antimicrobial Antimicrobial Activity (MIC Determination) Synthesis->Antimicrobial Metabolic Metabolic Stability (HLM Assay) Synthesis->Metabolic IC50 IC50 Determination Anticancer->IC50 MIC_val MIC Value Calculation Antimicrobial->MIC_val HalfLife Half-life & CLint Calculation Metabolic->HalfLife SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC_val->SAR HalfLife->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for synthesis and evaluation of triazole analogs.

ergosterol_pathway Mechanism of Action of Azole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Disruption Disruption of Fungal Cell Membrane Enzyme->Disruption Inhibition leads to depletion of ergosterol Azole 1,2,4-Triazole Antifungals (e.g., Fluconazole) Azole->Enzyme Inhibits Growth_Inhibition Inhibition of Fungal Growth (Fungistatic) Disruption->Growth_Inhibition

Caption: Inhibition of ergosterol synthesis by 1,2,4-triazole antifungals.

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of triazole-containing compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the triazole compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

Objective: To determine the lowest concentration of a triazole-containing compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium.

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the triazole compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or as required for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Both 1,2,3-triazole and 1,2,4-triazole scaffolds offer distinct advantages and have been successfully employed in the development of a diverse range of therapeutic agents. The 1,2,4-triazole ring is a dominant and well-validated pharmacophore in the realm of antifungal drug discovery. Conversely, the 1,2,3-triazole scaffold, greatly facilitated by the advent of "click chemistry," has demonstrated remarkable versatility, finding application in a wide spectrum of therapeutic areas, including oncology and infectious diseases.

The choice between these two isomers is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired physicochemical properties, and the intended biological activity. A thorough understanding of their comparative profiles, supported by robust experimental data, is paramount for the rational design of the next generation of triazole-containing drugs. This guide serves as a foundational resource to empower researchers in navigating this critical decision-making process.

References

Navigating the ADME-Tox Landscape of 1,2,4-Triazole Lead Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey of a promising lead compound from discovery to clinical application is fraught with challenges, paramount among them being the optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. The 1,2,4-triazole scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of lead compounds with diverse therapeutic potential. However, their success is intrinsically linked to their ADME-Tox properties. This guide provides a comparative analysis of the ADME-Tox profiles of different 1,2,4-triazole lead compounds, supported by experimental data, to aid in the selection and optimization of candidates with favorable drug-like properties.

This guide synthesizes available experimental data to offer a comparative overview of key ADME-Tox parameters for a selection of 1,2,4-triazole derivatives. Due to the varied nature of published studies, a direct comparison across all compounds is not always feasible; however, the presented data provides valuable insights into the structure-activity relationships governing their ADME-Tox profiles.

Comparative Analysis of ADME-Tox Properties

The following tables summarize key experimental data for various 1,2,4-triazole lead compounds, focusing on metabolic stability, cytotoxicity, and permeability.

Metabolic Stability of 1,2,4-Triazole Derivatives in Liver Microsomes

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The following table presents the percentage of the parent compound remaining after incubation with liver microsomes, a common in vitro model for assessing phase I metabolism.

Compound IDSpeciesIncubation Time (min)% Parent Compound RemainingReference
Compound 12 Human12072.6%[1]
Mouse12027.5%[1]
Rat12016.7%[1]
NMS-873 Mouse- (T1/2 = 9 min)-[2]
Compound 16 Mouse- (T1/2 < 10 min)-[2]
Compound 188 --Good microsomal stability[3]
In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives

Assessing cytotoxicity against both cancerous and normal cell lines is crucial for determining a compound's therapeutic index. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are presented below.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Vf MCF-72.91--[4][5]
MDA-MB-2311.914--[4][5]
Vg MCF-70.891--[4][5]
MDA-MB-2313.479--[4][5]
Bet-TZ1 A37522.41 (48h)HaCaT>100[6]
MCF-746.92 (48h)[6]
HT-2938.76 (48h)[6]
Bet-TZ3 A37534.34 (48h)HaCaT>100[6]
7d Hela<12MRC-5>50[7]
7e Hela<12MRC-5>50[7]
10a MCF-76.43MRC-5>50[7]
Hela5.6[7]
A54921.1[7]
10d Hela<12MRC-5>50[7]
12c EAC0.55--[8]
12g EAC0.62--[8]
Permeability of 1,2,4-Triazole Derivatives

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.

Compound IDAssay DirectionPapp (x 10-6 cm/s)Efflux RatioReference
Compound 188 -Excellent Caco-2 permeability0.39[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key ADME-Tox assays.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

  • Preparation: The test compound is dissolved in a suitable organic solvent (e.g., DMSO) and then diluted in an incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: The compound is incubated with liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system at 37°C. The NADPH-regenerating system is crucial for the activity of CYP enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (T1/2) and intrinsic clearance (CLint) can then be determined.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cells (both cancerous and normal) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Caco-2 Permeability Assay

This assay uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at specific time points.

  • Directional Transport: The assay is performed in both directions: apical-to-basolateral (A-to-B) to assess absorption and basolateral-to-apical (B-to-A) to assess efflux.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing ADME-Tox Workflows and Pathways

To further clarify the experimental and logical processes involved in ADME-Tox profiling, the following diagrams are provided.

ADME_Tox_Workflow cluster_in_vitro In Vitro ADME-Tox Screening cluster_lead_optimization Lead Optimization cluster_in_vivo In Vivo Studies Solubility Aqueous Solubility SAR Structure-Activity Relationship Analysis Solubility->SAR Permeability Caco-2 Permeability Permeability->SAR Metabolism Microsomal Stability Metabolism->SAR Toxicity Cytotoxicity (e.g., MTT) Toxicity->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection PK Pharmacokinetics Lead_Selection->PK Tox_in_vivo In Vivo Toxicity Lead_Selection->Tox_in_vivo

Caption: General experimental workflow for ADME-Tox profiling of lead compounds.

Toxicity_Pathway Compound 1,2,4-Triazole Compound Target Molecular Target Compound->Target Off_Target Off-Target (e.g., hERG) Compound->Off_Target Cell Normal Cell Toxicity_Effect Adverse Effects Cell->Toxicity_Effect Cancer_Cell Cancer Cell Apoptosis Apoptosis Cancer_Cell->Apoptosis Target->Cancer_Cell Inhibition Off_Target->Cell Disruption Therapeutic_Effect Therapeutic Effect Apoptosis->Therapeutic_Effect

Caption: Hypothetical signaling pathway illustrating selective vs. off-target toxicity.

Lead_Comparison cluster_compounds cluster_decision Title Comparison of 1,2,4-Triazole Lead Compounds Compound_A Compound A Absorption_A High Permeability Compound_A->Absorption_A Metabolism_A High Stability Compound_A->Metabolism_A Toxicity_A Low Cytotoxicity Compound_A->Toxicity_A Compound_B Compound B Absorption_B Low Permeability Compound_B->Absorption_B Metabolism_B Low Stability Compound_B->Metabolism_B Toxicity_B High Cytotoxicity Compound_B->Toxicity_B Compound_C Compound C Absorption_C Moderate Permeability Compound_C->Absorption_C Metabolism_C Moderate Stability Compound_C->Metabolism_C Toxicity_C Moderate Cytotoxicity Compound_C->Toxicity_C Decision Select Compound A for further development Toxicity_A->Decision

Caption: Logical relationship for the selection of a lead compound based on ADME-Tox profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-ethyl-1H-1,2,4-triazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-ethyl-1H-1,2,4-triazol-3-amine, a compound for which specific disposal protocols may not be readily available. In such cases, it is imperative to treat the substance as hazardous waste and adhere to established best practices for chemical disposal.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given the general hazardous nature of related triazole compounds, this substance should be managed with caution.[1] Always operate in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

Essential PPE includes:

  • Safety glasses or goggles, and potentially a face shield.[1]

  • Chemically resistant gloves (e.g., nitrile), which should be inspected for integrity before each use.[1][2]

  • A protective lab coat.[2]

Avoid the generation of dust and any direct contact with the skin and eyes.[1][3] In the event of accidental exposure, follow standard first-aid protocols and seek prompt medical attention.[1]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste.[1][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][6][7]

1. Waste Segregation:

  • Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.[1][8][9]

  • Specifically, do not mix it with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3][10]

2. Container Selection and Management:

  • Use a designated, compatible, and sealable waste container that is in good condition.[1][2][6] The container must be kept properly capped at all times when not in use.[2]

  • If possible, use the original container, provided it is intact and suitable for waste collection.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][3]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[1]

  • The label must also include the full chemical name: "this compound".[11]

  • Indicate any known hazards (e.g., toxic, irritant).

4. Professional Disposal:

  • The primary and recommended method for the disposal of this and other hazardous triazole derivatives is through a licensed and approved hazardous waste disposal facility.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal company to arrange for pickup.[9]

  • Incineration at a permitted facility is a common final disposal method for such chemical waste.[2]

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed to be toxic and/or an irritant based on related triazole compounds.
Disposal Method Collection by a licensed hazardous waste management service.Ensures compliance with regulations and safe, environmentally sound disposal.[6][9]
Container Type Chemically compatible, sealable, and in good condition.Prevents leaks, spills, and reactions.[2][6]
Labeling Requirements "HAZARDOUS WASTE", full chemical name, and hazard information.Provides clear identification for safe handling and disposal.[1][11]
Storage Conditions Cool, dry, well-ventilated area, away from incompatible materials.Minimizes the risk of accidental reactions and degradation.[2]
Spill Management Evacuate, ventilate, and contain the spill. Use inert absorbent for cleanup.Prevents exposure and environmental contamination.[2]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Attempting to treat this waste in the lab is not recommended due to the potential for unknown and hazardous reactions.[1] The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.[1]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste Chemical A->B C Step 3: Select & Prepare a Compatible Waste Container B->C D Step 4: Clearly Label the Container as 'Hazardous Waste' C->D E Step 5: Store Container in a Safe, Designated Area D->E F Step 6: Arrange for Pickup by a Licensed Disposal Company E->F

Caption: A step-by-step workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[2]

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment and Cleanup:

    • For dry spills, carefully sweep the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended.[2]

    • For liquid spills, use an inert absorbent material.[2]

  • Collect Waste: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of 5-ethyl-1H-1,2,4-triazol-3-amine. By adhering to these procedural guidelines, you can ensure a safe laboratory environment while maintaining the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection Type Recommended Equipment Key Specifications & Best Practices
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times in the laboratory. Ensure a snug fit to protect against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC)Select gloves that are tested against relevant standards (e.g., EN 374).[1] Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contact with the outer surface.[3] Wash and dry hands thoroughly after glove removal.[1][3]
Body Protection Laboratory coat or chemical-resistant apron and long pantsA lab coat should be worn over personal clothing, completely covering the arms. For tasks with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[1][2]
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills.
Respiratory Protection NIOSH-approved respiratorRequired when working with the compound as a powder or when dust generation is likely.[1][3] The type of respirator (e.g., N95, P100) should be selected based on a thorough risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize risks and ensure the smooth execution of your experimental protocols. The following workflow outlines the key stages of handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather & Inspect PPE review_sds Review Relevant SDS weigh Weigh Compound in Ventilated Area review_sds->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent reaction Perform Experiment decontaminate Decontaminate Work Area & Equipment reaction->decontaminate Experiment Complete dispose_waste Dispose of Chemical Waste remove_ppe Remove & Dispose of PPE wash_hands Wash Hands Thoroughly

Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Detailed Experimental Protocols

1. Weighing and Preparation of Solutions:

  • Ventilation: Always handle the solid form of this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust particles.[3]

  • Static Discharge: Take precautions to prevent static discharge when handling the powder, as dust clouds can be explosive.[1]

  • Aliquotting: Weigh out only the required amount of the compound for your experiment to minimize waste.

  • Solubilization: When preparing solutions, add the solid to the solvent slowly while stirring to ensure complete dissolution and prevent splashing.

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Size Containment & Cleanup Procedure
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] 4. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill 1. Evacuate the area immediately. 2. Alert your institution's environmental health and safety (EHS) department. 3. Prevent entry into the affected area. 4. Allow only trained personnel with appropriate respiratory and protective equipment to handle the cleanup.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid_waste Solid Waste (unused compound, contaminated absorbents) waste_container Designated Hazardous Waste Containers solid_waste->waste_container liquid_waste Liquid Waste (reaction mixtures, cleaning solvents) liquid_waste->waste_container ppe_waste Contaminated PPE (gloves, lab coats) ppe_waste->waste_container labeling Label Containers Clearly waste_container->labeling Segregate Waste Streams storage Store in a Designated, Ventilated Area pickup Arrange for Professional Waste Disposal

Figure 2. A logical flow diagram for the proper segregation and disposal of waste generated from handling this compound.

Key Disposal Considerations:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams. Keep it in a designated, properly labeled, and sealed container.

  • Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Professional Disposal: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.[3] Never dispose of this compound down the drain or in the regular trash.[3]

  • Empty Containers: "Empty" containers may still contain residual product and should be treated as hazardous waste.[1]

By integrating these safety protocols and operational plans into your laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always consult your institution's specific safety guidelines and the most relevant Safety Data Sheets for the class of compounds you are working with.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.